3,5-Dimethylisoxazol-4-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3,5-dimethyl-1,2-oxazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-3-5(6)4(2)8-7-3;/h6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKHGKNGSDHSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660026 | |
| Record name | 3,5-Dimethyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127107-28-2 | |
| Record name | 4-Isoxazolamine, 3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127107-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Isoxazole Scaffold
An In-depth Technical Guide to the Synthesis of 3,5-dimethylisoxazol-4-amine hydrochloride
The 3,5-dimethylisoxazole moiety is a privileged scaffold in modern medicinal chemistry, serving as a critical building block in the development of novel therapeutics. Its utility is particularly pronounced in the design of epigenetic modulators, where it has been identified as an effective mimic for acetylated lysine, enabling potent and selective inhibition of bromodomain and extra-terminal domain (BET) proteins.[1][2] The title compound, this compound, is a key intermediate, providing a synthetically tractable handle at the C4 position for further elaboration into complex drug candidates.
This guide provides a comprehensive, field-tested protocol for the multi-step synthesis of this compound. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale for specific reagent choices, and critical process parameters that ensure a robust and reproducible outcome. The protocol is designed for researchers and drug development professionals who require a reliable supply of this high-value intermediate.
Overall Synthetic Strategy
The synthesis is accomplished via a robust four-step sequence, beginning with commercially available starting materials. The strategy involves the initial construction of the isoxazole core, followed by functionalization at the C4 position through nitration, subsequent reduction to the key amine, and final conversion to the stable hydrochloride salt.
Caption: High-level overview of the four-step synthetic sequence.
Part 1: Synthesis of 3,5-Dimethylisoxazole (Intermediate I)
Reaction Principle & Mechanistic Insight
The foundational step is the construction of the isoxazole heterocycle. This is achieved through the condensation of a 1,3-dicarbonyl compound, acetylacetone, with hydroxylamine hydrochloride.[3] The reaction proceeds via the formation of an oxime intermediate, which then undergoes an intramolecular cyclization and dehydration under acidic conditions to yield the stable aromatic isoxazole ring.[4] The nitrogen of hydroxylamine acts as the primary nucleophile, attacking one of the carbonyl carbons of acetylacetone. This choice is driven by the higher nucleophilicity of nitrogen compared to oxygen in this context.
| Reagent | CAS Number | M.W. ( g/mol ) | Density (g/mL) | Amount | Moles (mol) | Equivalents |
| Acetylacetone | 123-54-6 | 100.12 | 0.975 | 100.1 g (102.7 mL) | 1.0 | 1.0 |
| Hydroxylamine HCl | 5470-11-1 | 69.49 | - | 76.4 g | 1.1 | 1.1 |
| Sodium Acetate | 127-09-3 | 82.03 | - | 90.2 g | 1.1 | 1.1 |
| Ethanol | 64-17-5 | 46.07 | 0.789 | 500 mL | - | - |
| Water | 7732-18-5 | 18.02 | 1.000 | 200 mL | - | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (500 mL) and water (200 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (76.4 g, 1.1 mol) and sodium acetate (90.2 g, 1.1 mol) to the solvent mixture. Stir until all solids are dissolved. Expert Insight: Sodium acetate is used to buffer the reaction mixture, neutralizing the HCl released from hydroxylamine hydrochloride to free the nucleophilic hydroxylamine base.
-
Initiation: Add acetylacetone (100.1 g, 1.0 mol) to the solution dropwise over 15 minutes. The reaction is exothermic, and a gentle warming of the flask will be observed.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Workup & Isolation: After completion, cool the mixture to room temperature. Reduce the volume by approximately half using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with dichloromethane (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3,5-dimethylisoxazole as a light brown liquid.[4]
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation. Expected Yield: 85-95 g (88-98%).
Part 2: Synthesis of 3,5-Dimethyl-4-nitroisoxazole (Intermediate II)
Reaction Principle & Mechanistic Insight
This step involves an electrophilic aromatic substitution to install a nitro group at the C4 position of the isoxazole ring. The isoxazole ring is an electron-rich heterocycle, susceptible to nitration. The C4 position is the most activated site for electrophilic attack due to the directing effects of the ring oxygen and nitrogen atoms. A mixture of concentrated nitric and sulfuric acids serves as the nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺) in situ.
Critical Safety Note: Nitration reactions are highly energetic and potentially explosive. Strict temperature control is paramount. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. An ice bath for emergency cooling must be readily available.
| Reagent | CAS Number | M.W. ( g/mol ) | Density (g/mL) | Amount | Moles (mol) | Equivalents |
| 3,5-Dimethylisoxazole | 300-87-8 | 97.12 | 0.988 | 97.1 g | 1.0 | 1.0 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 1.84 | 200 mL | - | - |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | 1.42 | 60 mL | ~1.3 | 1.3 |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 1 L three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (200 mL) to 0°C using an ice-salt bath.
-
Substrate Addition: Slowly add 3,5-dimethylisoxazole (97.1 g, 1.0 mol) to the cold sulfuric acid while maintaining the internal temperature below 10°C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (60 mL) to concentrated sulfuric acid (100 mL) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel. Crucially, maintain the internal temperature between 0°C and 5°C throughout the addition. The addition should take approximately 1-2 hours.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 60 minutes.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice (~2 kg) in a 4 L beaker with vigorous stirring. This will precipitate the product as a white or pale yellow solid. Expert Insight: Quenching on ice serves to dilute the acid and precipitate the less soluble nitro-product while dissipating the heat of dilution.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product under vacuum at 40-50°C. Expected Yield: 120-135 g (85-95%). Melting point: 67-69 °C.[5]
Part 3 & 4: Reduction and Salt Formation to Yield this compound
Reaction Principle & Mechanistic Insight
The final two stages involve the reduction of the nitro group to a primary amine, followed by conversion to its hydrochloride salt for improved stability and handling. The reduction is a classic transformation often achieved with metals in acidic media.[6] Here, tin(II) chloride in concentrated hydrochloric acid is an effective and high-yielding method.[7] SnCl₂ acts as the reducing agent, transferring electrons to the nitro group in a stepwise fashion, ultimately yielding the amine. The reaction is carried out in concentrated HCl, which also serves to protonate the newly formed amine in situ, forming the hydrochloride salt directly.
Caption: Process flow for the reduction and final salt formation steps.
| Reagent | CAS Number | M.W. ( g/mol ) | Density (g/mL) | Amount | Moles (mol) | Equivalents |
| 3,5-Dimethyl-4-nitroisoxazole | 1123-49-5 | 142.11 | - | 142.1 g | 1.0 | 1.0 |
| Tin(II) Chloride Dihydrate | 10025-69-1 | 225.63 | - | 564 g | 2.5 | 2.5 |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | 1.18 | 600 mL | - | - |
| Sodium Hydroxide | 1310-73-2 | 40.00 | - | ~500 g | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 0.902 | 1.5 L | - | - |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 0.786 | 500 mL | - | - |
| HCl in Isopropanol | - | - | - | As needed | - | - |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 3 L flask equipped with a mechanical stirrer and a thermometer, add concentrated hydrochloric acid (600 mL) and cool to 10°C in an ice bath.
-
Reducing Agent: Slowly add tin(II) chloride dihydrate (564 g, 2.5 mol).
-
Substrate Addition: Add the 3,5-dimethyl-4-nitroisoxazole (142.1 g, 1.0 mol) portion-wise, ensuring the internal temperature does not exceed 35°C. The reaction is highly exothermic.
-
Reaction: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.
-
Basification: Cool the reaction mixture back to 0-5°C. Slowly and carefully add a 50% aqueous solution of sodium hydroxide (NaOH) to basify the mixture to a pH > 10. This will precipitate tin salts as a thick white solid. Caution: This is a highly exothermic neutralization.
-
Extraction: Add ethyl acetate (1 L) to the flask and stir vigorously for 30 minutes. Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with additional ethyl acetate (2 x 250 mL).
-
Isolation of Free Base: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash it with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 3,5-dimethylisoxazol-4-amine as an oil or low-melting solid.
-
Hydrochloride Salt Formation: Dissolve the crude amine in isopropanol (500 mL). Slowly add a saturated solution of HCl in isopropanol until the pH is ~1-2 (tested with wet pH paper). The hydrochloride salt will precipitate.
-
Final Isolation: Stir the resulting slurry for 1 hour at room temperature, then cool to 0°C for another hour to maximize precipitation. Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum. Expected Yield: 118-134 g (80-90% from the nitro-compound).
Safety, Handling, and Storage
-
Reagents: Handle concentrated acids (H₂SO₄, HNO₃, HCl) and bases (NaOH) with extreme care in a fume hood, wearing appropriate PPE. Organic solvents are flammable. Hydroxylamine hydrochloride is a skin irritant.[8]
-
Intermediates: 3,5-Dimethyl-4-nitroisoxazole is an irritant.
-
Storage: The final product, this compound, should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- Title: Synthesis of 3,5-Dimethylisoxazole Source: Scribd URL:[Link]
- Title: Direct nitration of five membered heterocycles Source: Semantic Scholar URL:[Link]
- Title: Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
- Title: Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Source: National Center for Biotechnology Inform
- Title: Reduction of nitro compounds Source: Wikipedia URL:[Link]
- Title: Direct nitration of five membered heterocycles Source: ResearchG
Sources
- 1. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. 3,5-Dimethyl-4-nitroisoxazole 98 1123-49-5 [sigmaaldrich.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
3,5-dimethylisoxazol-4-amine hydrochloride chemical properties
An In-Depth Technical Guide to 3,5-dimethylisoxazol-4-amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: this compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its core structure serves as a highly effective bioisosteric mimic for acetylated lysine, making it a valuable scaffold for developing potent and selective inhibitors of epigenetic targets, particularly bromodomains. This guide provides a comprehensive overview of its chemical properties, a detailed, mechanistically-grounded synthetic strategy, and an exploration of its applications in the design of novel therapeutics for oncology and central nervous system disorders. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this versatile chemical entity.
Core Chemical Identity and Properties
The precise identification and characterization of a starting material are foundational to any successful research campaign. This compound is a stable, solid form of the parent amine, facilitating easier handling, storage, and weighing.
Nomenclature and Key Identifiers
| Parameter | Value | Source |
| IUPAC Name | 3,5-dimethylisoxazol-4-amine;hydrochloride | Chemos[1] |
| CAS Number | 127107-28-2 | [1][2] |
| Molecular Formula | C₅H₈N₂O·HCl | [1] |
| Molecular Weight | 148.59 g/mol | [2] |
| MDL Number | MFCD04969912 | [1][2] |
Physicochemical and Spectroscopic Profile
| Parameter | Description | Source |
| Appearance | Typically an off-white to light brown solid. | Inferred from related compounds. |
| Purity | Commercially available in purities of 95% to ≥97%. | [1][2] |
| Storage | Recommended to be stored at room temperature or under sealed refrigeration to ensure long-term stability. | [3][4] |
| Spectroscopic Data | While specific spectra are proprietary to suppliers, characterization would typically involve ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. | [5][6] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that relies on fundamental heterocyclic chemistry principles. The chosen pathway is designed for efficiency and control over the regiochemistry of the substitution on the isoxazole ring.
Proposed Synthetic Workflow
The overall strategy involves the initial formation of the isoxazole core, followed by functionalization at the C4 position, and concluding with the formation of the hydrochloride salt.
Caption: Proposed multi-step synthesis of 3,5-dimethylisoxazol-4-amine HCl.
Experimental Protocol and Causality
Step 1: Synthesis of 3,5-Dimethylisoxazole This foundational step involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[7][8]
-
Protocol:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as aqueous ethanol or glacial acetic acid.
-
Add acetylacetone (1.0 eq) dropwise to the solution while stirring.
-
The reaction is typically heated to reflux for 1-2 hours to drive the condensation and subsequent cyclization.[9]
-
Upon cooling, the product is isolated. Purification is often achieved via distillation.
-
-
Expertise & Causality: Acetylacetone provides the C-C-C backbone, while hydroxylamine hydrochloride provides the N-O component. The acidic medium facilitates the initial formation of an oxime intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.[7] Using the hydrochloride salt of hydroxylamine is common practice, and while the medium is acidic, a sufficient equilibrium concentration of the free nucleophilic amine exists to initiate the reaction.[9]
Step 2: Electrophilic Nitration at the C4 Position The isoxazole ring, while aromatic, requires strong activating conditions for electrophilic substitution. The C4 position is the most electron-rich and thus the most susceptible to attack.
-
Protocol:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Slowly add the 3,5-dimethylisoxazole from Step 1 to the cooled nitrating mixture.
-
The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature.
-
The reaction is quenched by carefully pouring it over ice, causing the nitrated product to precipitate.
-
-
Expertise & Causality: The use of a potent nitrating mixture (HNO₃/H₂SO₄) is necessary to generate the highly electrophilic nitronium ion (NO₂⁺), which can overcome the moderate reactivity of the isoxazole ring. The C4 position is selectively targeted due to the directing effects of the ring oxygen and nitrogen atoms.
Step 3: Reduction of the Nitro Group The conversion of the nitro group to a primary amine is a critical transformation.
-
Protocol:
-
Dissolve the 4-nitro-3,5-dimethylisoxazole in a solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the free amine.
-
-
Expertise & Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, yielding the desired amine with minimal byproducts. Alternative methods, such as using tin(II) chloride or iron in acidic media, are also effective and can be chosen based on substrate compatibility and available equipment.
Step 4: Formation of the Hydrochloride Salt This final step enhances the compound's stability and handling characteristics.
-
Protocol:
-
Dissolve the crude 3,5-dimethylisoxazol-4-amine in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in the chosen solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
-
Expertise & Causality: The formation of the ammonium salt protonates the basic amine, rendering it less susceptible to aerial oxidation. The resulting crystalline solid is typically more stable and has a higher melting point than the free base oil/solid, making it ideal for storage and use as a chemical reagent.
Applications in Medicinal Chemistry
The utility of this compound stems from the unique electronic and steric properties of its core scaffold, which has been successfully employed as a bioisostere for acetylated lysine.[10]
The Acetyl-Lysine Mimicry Principle
Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins, an interaction crucial for regulating gene transcription. The 3,5-dimethylisoxazole core effectively mimics the key binding features of the acetyl-lysine side chain.
Caption: Structural mimicry between acetyl-lysine and the 3,5-dimethylisoxazole core.
Case Study: BET Bromodomain (BRD4) Inhibitors
The 4-amino group of the title compound serves as a perfect chemical handle for elaboration into potent inhibitors. Researchers have used this building block to synthesize derivatives that show strong anti-proliferative effects in cancer cell lines.[10][11] The amine can be acylated or used in reductive amination to attach larger moieties that occupy other pockets of the BRD4 binding site, leading to high-affinity ligands. For instance, derivatives have been designed that exhibit robust potency for BRD4 inhibition with IC₅₀ values in the nanomolar range and subsequently downregulate key oncogenes like c-Myc.[11]
Case Study: Histamine H₃ Receptor Antagonists
The 3,5-dimethylisoxazole scaffold has also been incorporated into molecules targeting the histamine H₃ receptor, a GPCR involved in neurotransmitter release. Lead optimization of compounds containing this moiety has led to the identification of potent, CNS-penetrant H₃ receptor antagonists with potential therapeutic utility as anti-depressive agents.[12] The amine at the C4 position is again used to link the isoxazole core to other pharmacophoric elements required for receptor binding.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The data is aggregated from related isoxazole amine and hydrochloride salt compounds.
| Hazard Information | Protocol and Precautions |
| GHS Pictograms | GHS07 (Harmful/Irritant) |
| Hazard Statements | H302: Harmful if swallowed.[13][14] H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14] H335: May cause respiratory irritation.[14] |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13] |
| Handling | Use only in a well-ventilated area or a chemical fume hood.[13][15] Avoid formation of dust. Keep away from incompatible materials such as strong oxidizing agents. |
| First Aid | If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[13] If on Skin: Wash off immediately with plenty of soap and water.[13] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13] If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13] |
| Storage & Disposal | Store locked up in a dry, cool, and well-ventilated place with the container tightly closed.[4][15] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its role as a robust acetyl-lysine mimic provides a validated starting point for the design of potent epigenetic modulators, while its versatile 4-amino functional group allows for extensive synthetic elaboration. By understanding its chemical properties, synthesis, and reactivity, researchers can confidently and safely leverage this compound to develop the next generation of targeted therapeutics.
References
- Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride.
- PubChem. [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride.
- Scribd. Synthesis of 3,5-Dimethylisoxazole.
- Amazon AWS. 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride.
- National Center for Biotechnology Information. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
- PubChem. O-(3,5-Dimethyl-isoxazol-4-ylmethyl)-hydroxylamine hydrochloride.
- MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- PubMed. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid...as histamine H(3) receptor antagonist for the treatment of depression.
- Reddit. Amine release in synthesis (hydroxylamine hydrochloride).
- NIST. 5-Amino-3,4-dimethyl-isoxazole - the NIST WebBook.
- PubMed. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors.
- PubChem. 4,5-Dimethylisoxazol-3-amine.
- ACS Publications. Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
Sources
- 1. This compound, 97% | Biotechnology & Life science | www.chemos.de [chemos.de]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. chemscene.com [chemscene.com]
- 4. 3,5-Dimethylisoxazol-4-amine, CasNo.31329-64-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 5. [(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride [synhet.com]
- 6. 31329-64-3|3,5-Dimethylisoxazol-4-amine|BLD Pharm [bldpharm.com]
- 7. scribd.com [scribd.com]
- 8. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Guide to 3,5-Dimethylisoxazol-4-amine Hydrochloride
Introduction: Unveiling the Molecular Signature
In the landscape of modern drug discovery and development, the precise characterization of small molecules is a cornerstone of success. 3,5-Dimethylisoxazol-4-amine hydrochloride, a heterocyclic amine, represents a class of compounds with significant potential in medicinal chemistry.[1][2] Its isoxazole core is a privileged scaffold, appearing in numerous biologically active compounds.[1][2] The journey from a promising molecular design to a viable clinical candidate is paved with rigorous analytical validation. This guide provides an in-depth exploration of the key spectroscopic techniques used to elucidate and confirm the structure of this compound, offering both theoretical insights and practical, field-tested methodologies.
As Senior Application Scientists, we bridge the gap between theoretical chemistry and tangible results. The protocols and interpretations presented herein are not merely academic exercises; they are robust, self-validating systems designed for the discerning researcher. While direct, published spectral data for the hydrochloride salt is not widely available, this guide will utilize data from the free base, 4-Amino-3,5-dimethylisoxazole, to provide a detailed and predictive analysis of the hydrochloride form.[3]
¹H NMR Spectroscopy: Mapping the Proton Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[4] ¹H NMR, in particular, provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR spectral data for this compound, based on the known spectrum of the free base and predictable effects of protonation. The spectrum would be typically recorded in a solvent like DMSO-d₆ to ensure solubility and avoid exchange of the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field Insights |
| ~8.5-9.5 | Broad Singlet | 3H | -NH₃⁺ | The amine protons of the free base are expected to become a broad singlet upon protonation to the ammonium salt. The broadness is due to quadrupolar coupling with the nitrogen atom and potential hydrogen exchange with trace water. Its downfield shift is a direct consequence of the increased deshielding from the positive charge. |
| ~2.4 | Singlet | 3H | C3-CH₃ | The methyl group at the 3-position of the isoxazole ring is expected to be a sharp singlet. Its chemical shift is influenced by the electron-withdrawing nature of the heterocyclic ring. |
| ~2.2 | Singlet | 3H | C5-CH₃ | The methyl group at the 5-position is also a singlet, typically found slightly upfield compared to the C3-methyl due to the adjacent oxygen atom's electronic influence. |
Experimental Protocol for ¹H NMR Spectroscopy
A robust and self-validating protocol is crucial for obtaining high-quality NMR data.
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound (5-10 mg)
-
DMSO-d₆ (0.5-0.7 mL)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for resolution.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by referencing the residual DMSO peak to 2.50 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound is detailed below. The chemical shifts are estimated based on data for related isoxazole structures and the expected electronic effects of the substituents and protonation.
| Chemical Shift (δ, ppm) | Assignment | Causality and Field Insights |
| ~165-170 | C5 | The carbon at the 5-position is significantly deshielded due to its attachment to the electronegative oxygen and nitrogen atoms of the isoxazole ring. |
| ~155-160 | C3 | Similar to C5, the C3 carbon is also deshielded by the adjacent heteroatoms. |
| ~100-105 | C4 | The C4 carbon, bearing the ammonium group, will be shifted downfield compared to the free amine due to the electron-withdrawing inductive effect of the -NH₃⁺ group. |
| ~10-15 | C3-CH₃ | The methyl carbon at the 3-position will appear in the typical aliphatic region. |
| ~8-12 | C5-CH₃ | The methyl carbon at the 5-position is expected to be at a slightly different chemical shift than the C3-methyl, allowing for their distinction. |
Experimental Protocol for ¹³C NMR Spectroscopy
Objective: To obtain a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Tune the probe for ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
-
Acquisition:
-
Set the spectral width to encompass the expected range (e.g., 0-180 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform, phase the spectrum, and baseline correct.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Causality and Field Insights |
| ~3200-2800 (broad) | N-H stretch (ammonium) | The stretching vibration of the N-H bonds in the -NH₃⁺ group will appear as a broad and strong absorption band. This is a characteristic feature of ammonium salts. |
| ~1620-1580 | C=N stretch | The stretching vibration of the carbon-nitrogen double bond within the isoxazole ring. |
| ~1500-1400 | N-H bend (ammonium) | The bending vibration of the N-H bonds in the ammonium group. |
| ~1450-1350 | C-H bend | Bending vibrations of the methyl C-H bonds. |
| ~1300-1200 | N-O stretch | The stretching vibration of the nitrogen-oxygen single bond in the isoxazole ring. |
Experimental Protocol for IR Spectroscopy
Objective: To obtain an IR spectrum to confirm the presence of key functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
For the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) would be more appropriate to observe the protonated molecule. However, if subjected to Electron Ionization (EI), the free base would be observed after loss of HCl.
| m/z | Ion | Causality and Field Insights |
| 112 | [M]⁺ (free base) | The molecular ion of the free base, 4-amino-3,5-dimethylisoxazole. This would likely be a prominent peak. |
| 97 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |
| 69 | [M - HNCO]⁺ | A potential fragmentation pathway involving rearrangement and loss of isocyanic acid. |
| 43 | [CH₃CO]⁺ | A common fragment corresponding to the acetyl cation, potentially arising from cleavage of the isoxazole ring. |
Experimental Protocol for Mass Spectrometry (ESI)
Objective: To determine the accurate mass of the protonated molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an electrospray ionization source in positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
-
Acquisition:
-
Acquire the mass spectrum over a relevant m/z range.
-
High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.
-
-
Analysis: The resulting spectrum should show a prominent peak at m/z 113, corresponding to the protonated free base [C₅H₈N₂O + H]⁺.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dimethylisoxazol-4-amine Hydrochloride
Foreword: The Narrative Power of a Spectrum
In the field of drug development and materials science, the structural elucidation of a novel compound is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and stability are not mere data points; they are the narrative of its potential. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as one of the most powerful storytellers. It provides a detailed atomic-level map, revealing the precise arrangement of hydrogen atoms within a molecule.
This guide is dedicated to a specific molecule of interest: 3,5-dimethylisoxazol-4-amine hydrochloride. Isoxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Understanding the precise structure of this amine salt is critical for its application. We will dissect its ¹H NMR spectrum not as a static image, but as a dynamic puzzle, explaining the causality behind each signal's position, shape, and size. This document is designed for the practicing researcher, providing not just data, but a framework for interpretation grounded in first principles and experimental rigor.
Molecular Architecture and Proton Environments
Before venturing into the spectrum, we must first understand the molecule itself. The structure of this compound dictates the ¹H NMR spectrum we expect to observe.
Chemical Structure:
A systematic analysis reveals three distinct sets of protons, or "proton environments":
-
C3-Methyl Protons (Hᵃ): A methyl group attached to the C3 position of the isoxazole ring.
-
C5-Methyl Protons (Hᵇ): A methyl group attached to the C5 position of the isoxazole ring.
-
Ammonium Protons (Hᶜ): The three protons of the amine group, which is protonated to form an ammonium salt in the presence of hydrochloric acid.
The absence of a proton on the C4 position of the isoxazole ring is a key structural feature; therefore, we do not expect to see a signal corresponding to a heterocyclic C-H proton, which often appears in the 5-7 ppm range for isoxazoles.[2][3]
The ¹H NMR Spectrum: A Predictive Analysis
Based on the electronic environments of the three proton sets, we can predict the key features of the ¹H NMR spectrum: chemical shift, integration, and multiplicity.
| Proton Set | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| C3-CH₃ (Hᵃ) | ~2.3 - 2.5 | Singlet (s) | 3H |
| C5-CH₃ (Hᵇ) | ~2.1 - 2.3 | Singlet (s) | 3H |
| -NH₃⁺ (Hᶜ) | > 8.0 (highly variable) | Broad Singlet (br s) | 3H |
Justification for Predictions:
-
Chemical Shift (δ):
-
Methyl Protons (Hᵃ, Hᵇ): The methyl groups are attached to an electron-rich heterocyclic ring, placing their signals in the typical range of 2-3 ppm.[4] The C3 position is adjacent to the ring nitrogen, which may exert a slightly different electronic effect compared to the C5 position adjacent to the ring oxygen, leading to two distinct, albeit closely spaced, signals.[5][6]
-
Ammonium Protons (Hᶜ): Protons on a positively charged nitrogen atom are significantly deshielded and appear far downfield.[7] Their exact position is highly sensitive to solvent, concentration, and temperature due to varying degrees of hydrogen bonding and proton exchange.[8][9] In a hydrogen-bond accepting solvent like DMSO-d₆, this signal is often observed above 8 ppm.
-
-
Multiplicity (Splitting):
-
The n+1 rule governs splitting. Since there are no adjacent carbons bearing protons (i.e., no vicinal protons), the C3-CH₃ and C5-CH₃ protons do not couple with any other protons. Therefore, they are expected to appear as sharp singlets.
-
The -NH₃⁺ protons are subject to quadrupolar broadening from the ¹⁴N nucleus and can undergo chemical exchange. This typically results in the collapse of any potential coupling and the appearance of a broad singlet.
-
-
Integration:
-
The area under each signal is directly proportional to the number of protons it represents.[10] We expect the integral ratios to be 3:3:3, which simplifies to 1:1:1, corresponding to the two methyl groups and the ammonium group.
-
Experimental Protocol: Acquiring a Validated Spectrum
The quality of an NMR spectrum is contingent upon a rigorous experimental methodology. The following protocol is designed to produce a high-resolution, interpretable spectrum for this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Due to the ionic nature of the hydrochloride salt, a polar aprotic solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It readily dissolves the salt and its hydrogen-bond accepting nature helps to slow the exchange rate of the N-H protons, often resulting in a more clearly observable signal compared to solvents like D₂O or CD₃OD.[9]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: DMSO-d₆ contains a residual proton signal (quintet at ~2.50 ppm) that can be used for chemical shift referencing. Alternatively, a small amount of tetramethylsilane (TMS) can be added, although it is less common in DMSO.
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if needed.
-
-
Instrumental Setup & Acquisition (400 MHz Spectrometer):
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment (e.g., 'zg30').
-
Receiver Gain: Optimize automatically.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width (SW): Set a sweep width of approximately 16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield ammonium protons, are captured.
-
-
-
Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automated baseline correction algorithm.
-
Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm.
-
Integration: Integrate all signals and normalize the values to obtain the simplest integer ratio.
-
-
Confirmatory Test (D₂O Exchange):
-
After acquiring the initial spectrum, remove the NMR tube.
-
Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.
-
The signal corresponding to the -NH₃⁺ protons will significantly diminish or disappear entirely due to the exchange of protons for deuterons, confirming its identity.[7]
-
Visualizing the Analytical Workflow
The process from sample preparation to final structural confirmation can be visualized as a logical workflow.
Caption: Correlation of molecular structure to NMR parameters.
Conclusion: A Confirmed Identity
The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its structure. The presence of two distinct methyl singlets with equal integration confirms the 3,5-dimethyl substitution pattern, while the downfield, exchangeable broad singlet confirms the presence of the ammonium group. The absence of other signals, particularly in the aromatic or vinylic regions, validates the purity of the sample. This guide has provided the theoretical underpinning, a robust experimental protocol, and a logical framework for interpreting the spectrum, empowering researchers to confidently verify the identity and quality of this important chemical entity.
References
- Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 53433535, [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride.
- Moghaddam, H. M. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10.
- Patel, R., et al. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information.
- Supporting Information for a chemical synthesis paper. (n.d.).
- Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole.
- Venkatapathya, K., Magesh, C. J., Lavanyaa, G., Perumalb, P. T., & Sathishkumarc, R. (2019). Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Supporting Information. The Royal Society of Chemistry.
- Amerigo Scientific. (n.d.). [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride.
- Lichter, R. L., & Roberts, J. D. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417.
- American Elements. (n.d.). (3,5-Dimethylisoxazol-4-yl)methanamine.
- OpenOChem Learn. (n.d.). Interpreting 1H NMR.
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. AIR FORCE MATERIALS LAB WRIGHT-PATTERSON AFB OHIO.
- Supporting Information for a chemical synthesis paper. (n.d.). The Royal Society of Chemistry.
- Wade, L. G. (n.d.). INTERPRETATION OF 1H-NMR SPECTRA. Chapter 14, Nuclear Magnetic Resonance Spectroscopy.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9312, 3,5-Dimethylisoxazole.
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
- Jasperse, J. (n.d.). The four facets of 1H NMR spectroscopy. Chem 360, Chapter 13 Notes.
- KPU Pressbooks. (n.d.). ¹H NMR Spectra and Interpretation. Organic Chemistry I.
- Zarei, S. A., et al. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 25(21), 5176.
- Reddit. (2023). Amine protons on NMR. r/OrganicChemistry.
- Yari, A., et al. (2013). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate.
- Paramanik, K., et al. (2023). Ligand-Metal Cooperativity in Quinonoid Based Nickel(II) and Cobalt(II) Complexes for Catalytic Hydrosilylative Reduction of Nitrile to Amine: Electron Transfer and Mechanistic Insight. Supporting Information. The Royal Society of Chemistry.
- SpectraBase. (n.d.). 3,5-Dimethylisoxazole - 1H NMR Spectrum.
Sources
- 1. sciarena.com [sciarena.com]
- 2. rsc.org [rsc.org]
- 3. Isoxazole(288-14-2) 1H NMR [m.chemicalbook.com]
- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 5. 3,5-Dimethylisoxazole(300-87-8) 1H NMR spectrum [chemicalbook.com]
- 6. 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Interpreting | OpenOChem Learn [learn.openochem.org]
An In-depth Technical Guide to the 13C NMR Analysis of 3,5-dimethylisoxazol-4-amine hydrochloride
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-dimethylisoxazol-4-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this heterocyclic compound. The guide emphasizes the causality behind experimental choices and provides a framework for the structural elucidation of similar molecules.
Introduction: The Significance of 13C NMR in Heterocyclic Chemistry
13C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. For heterocyclic compounds such as this compound, 13C NMR provides critical insights into the electronic environment of each carbon atom within the isoxazole ring and its substituents. The chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.
The analysis of the hydrochloride salt of an amine introduces the additional factor of protonation. The protonation of the amino group at the C4 position of the isoxazole ring is expected to induce significant changes in the electron distribution within the molecule, which will be reflected in the 13C NMR spectrum. Understanding these changes is crucial for the complete structural characterization of the molecule in its salt form, which is often the state of active pharmaceutical ingredients.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The acquisition of a clean and interpretable 13C NMR spectrum is paramount. The following protocol outlines the key steps and considerations for the analysis of this compound.
Sample Preparation
A well-prepared sample is the foundation of a good NMR experiment. For 13C NMR, a higher concentration of the analyte is generally required compared to 1H NMR due to the low natural abundance of the 13C isotope (1.1%)[1].
Protocol:
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the hydrochloride salt. Dimethyl sulfoxide-d6 (DMSO-d6) is often a suitable choice for polar compounds like amine hydrochlorides. Deuterated water (D2O) or methanol-d4 (CD3OD) are also viable alternatives. The choice of solvent can slightly influence the chemical shifts, so consistency is key for comparative studies[2][3].
-
Concentration: Aim for a concentration of 50-100 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent[1].
-
Dissolution: Ensure complete dissolution of the sample. Gentle warming or vortexing can aid this process.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for 13C NMR, with its signal set to 0.0 ppm. However, in polar solvents like DMSO-d6, the residual solvent peak can be used as a secondary internal reference (δ ≈ 39.52 ppm)[4].
NMR Instrument Parameters
The following are typical parameters for a 13C NMR experiment on a standard NMR spectrometer (e.g., 400-600 MHz for 1H).
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient to allow for relaxation of the carbon nuclei.
-
Number of Scans (NS): Due to the low sensitivity of 13C NMR, a larger number of scans is required, typically ranging from a few hundred to several thousand, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
Predicted 13C NMR Spectrum and Peak Assignments
The structure of this compound with the numbering of the carbon atoms is shown below:
Figure 2: Experimental workflow for 13C NMR analysis.
Trustworthiness through Self-Validation:
-
Consistency Check: The number of observed peaks should match the number of magnetically non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected.
-
Chemical Shift Plausibility: The observed chemical shifts should fall within the expected ranges for the different types of carbon atoms (aromatic/heterocyclic, sp3-hybridized).
-
2D NMR Confirmation: In cases of ambiguity, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed. HSQC correlates carbon atoms with their directly attached protons, while HMBC shows correlations between carbons and protons over two to three bonds. These experiments provide definitive evidence for the assignment of each carbon signal.
Conclusion
The 13C NMR analysis of this compound provides a detailed fingerprint of its carbon skeleton. A thorough understanding of the principles of 13C NMR, combined with a systematic experimental approach and careful spectral interpretation, allows for the unambiguous structural elucidation of this and related heterocyclic compounds. The protonation of the amino group has a predictable and significant effect on the chemical shifts of the isoxazole ring carbons, a key feature to consider in the analysis of such amine salts. This guide serves as a robust framework for researchers and scientists in the field of drug development and chemical analysis.
References
- Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. [Link]
- 3-Amino-5-methylisoxazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- C13 NMR and X-Nuclei Reference D
- Computational protocols for calculating 13C NMR chemical shifts - ResearchG
- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. [Link]
- NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
- Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. [Link]
- 4-Amino-pyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
- 3 - Supporting Inform
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [https://www.mdpi.com/2 organics, 3, 3]([Link] organics, 3, 3)
- 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem. [Link]
- nuclear magnetic resonance - spectroscopy. [Link]
- Theoretical modeling of 13C NMR chemical shifts-How to use the calcul
- 4 - The Royal Society of Chemistry. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]
- Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles - PMC - PubMed Central. [Link]
- The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study | Journal of the American Chemical Society. [Link]
- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). [Link]
- Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. [Link]
- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroarom
- 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
- NMR Spectroscopy :: 7-MULTI-2 Effects of Other NMR-Active Nuclei on 1H and 13C NMR Spectra.
- Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis - Organic Chemistry Portal. [Link]
- 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles - ResearchG
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]
- 13 C NMR Chemical Shifts - Oregon St
- Tables For Organic Structure Analysis. [Link]
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC - NIH. [Link]
- 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at he
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 4. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometric Analysis of 3,5-dimethylisoxazol-4-amine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the analysis of 3,5-dimethylisoxazol-4-amine hydrochloride, a heterocyclic amine of interest in pharmaceutical research and development. We delve into the foundational principles of electrospray ionization tandem mass spectrometry (ESI-MS/MS) and present a detailed, field-proven protocol for its characterization. The guide emphasizes the causal relationships behind experimental choices, from sample preparation to instrument tuning. A central focus is the elucidation of the compound's gas-phase fragmentation behavior under collision-induced dissociation (CID), for which a detailed mechanistic pathway is proposed. This document is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to achieve robust, reliable, and interpretable mass spectrometric data for this class of molecules.
Introduction to the Analyte and Mass Spectrometry
Chemical Identity and Pharmaceutical Relevance
This compound is a small heterocyclic compound featuring a substituted isoxazole ring. The isoxazole moiety is a well-established pharmacophore present in numerous therapeutic agents. The amine functionality at the 4-position imparts basicity, making the hydrochloride salt a common form for improved stability and solubility.
-
Molecular Formula (Free Base): C₅H₈N₂O
-
Molecular Weight (Free Base): 112.13 g/mol
-
CAS Number (HCl Salt): 879331-90-7
Given its structure, this compound and its derivatives are often investigated in medicinal chemistry programs. Accurate molecular weight confirmation and structural elucidation are therefore critical milestones in its synthesis and application. Mass spectrometry (MS) is the premier analytical technique for providing this information with exceptional sensitivity and specificity.
The Power of ESI-MS/MS in Small Molecule Analysis
Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it can convert molecules from solution into gas-phase ions with minimal fragmentation.[1][2][3] This is particularly advantageous for polar, thermally labile molecules like 3,5-dimethylisoxazol-4-amine, as it reliably produces the intact protonated molecule, [M+H]⁺.
When coupled with tandem mass spectrometry (MS/MS), we gain the ability to perform structural analysis. In an MS/MS experiment, the protonated molecule is isolated, subjected to controlled fragmentation via Collision-Induced Dissociation (CID), and the resulting product ions are mass-analyzed.[4][5] This fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification and differentiation from isomers.[6][7]
Experimental Workflow and Protocol
A robust analytical workflow is the foundation of trustworthy data. The following protocol has been optimized for the analysis of polar small molecules like the target analyte.
Experimental Workflow Overview
The logical flow of the experiment is designed to ensure reproducibility and data integrity, moving from sample preparation to data interpretation in a systematic manner.
Caption: Proposed CID fragmentation pathway for [M+H]⁺ of the analyte.
Mechanistic Insights:
-
Loss of Ammonia (NH₃, -17.02 Da): A common loss for primary amines, leading to the ion at m/z 96.07. This is a simple cleavage driven by the stability of the resulting cation.
-
Loss of Carbon Monoxide (CO, -28.01 Da): A characteristic fragmentation of the isoxazole ring. [8]Cleavage of the N-O bond, followed by rearrangement, can lead to the expulsion of CO and formation of a stable azirine-containing ion at m/z 85.05.
-
Formation of the Acetyl Cation (CH₃CO⁺, m/z 43.02): This highly stable ion is a hallmark fragment for structures containing a methyl group adjacent to a carbonyl or a group that can rearrange to a carbonyl, like the isoxazole ring. Its presence strongly suggests the 3,5-dimethyl substitution pattern.
Conclusion
This guide outlines a definitive approach for the mass spectrometric analysis of this compound. By employing high-resolution ESI-MS/MS, one can unambiguously confirm the molecular formula and gain deep structural insight through controlled fragmentation. The proposed fragmentation pathway, characterized by the loss of ammonia, carbon monoxide, and the formation of a diagnostic acetyl cation, provides a reliable fingerprint for the identification of this compound. The methodologies and interpretations presented herein are grounded in established chemical principles and serve as a robust template for the analysis of related heterocyclic amines in a drug discovery and development setting.
References
- Grossert, J. S., Pippione, A. C., Boschi, D., Lolli, M. L., & White, R. L. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433–1437. [Link]
- Dal Piaz, V., & Ciciani, G. (1987). Mass spectrometry of oxazoles. Il Farmaco; edizione scientifica, 42(5), 339-351. [Link]
- Stephens, C. E., & Arafa, R. K. (2010). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.
- Ho, Y. S., & Kenia, F. B. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(18), 2091-2101. [Link]
- Wikipedia. (2023). Electrospray ionization.
- Wikipedia. (2023). Collision-induced dissociation.
- National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PLoS ONE, 7(2), e31458. [Link]
- Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry.
- de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 42(5), 563-577. [Link]
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Brodbelt, J. S. (2016). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 88(1), 30-51. [Link]
Sources
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 5. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Physicochemical properties of 3,5-dimethylisoxazol-4-amine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-dimethylisoxazol-4-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties, analytical methodologies, and safety considerations for this compound (CAS No. 127107-28-2). As a substituted isoxazole, this compound belongs to a class of heterocyclic molecules with significant interest in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering a synthesized repository of technical data to support laboratory work and development activities. The guide details the compound's chemical identity, summarizes its key physical properties, outlines conceptual protocols for its synthesis and characterization, and provides essential safety and handling information.
Chemical Identity and Molecular Structure
This compound is a salt form of the parent amine, 3,5-dimethylisoxazol-4-amine. The hydrochloride form is often preferred in laboratory and pharmaceutical contexts to improve stability and solubility.
-
Chemical Name: this compound
-
Synonyms: 4-Amino-3,5-dimethylisoxazole HCl
The molecular structure consists of a central five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom adjacent to each other. The ring is substituted with methyl groups at positions 3 and 5, and an amine group at position 4, which is protonated in the hydrochloride salt.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively documented in publicly available literature. The following table summarizes information primarily sourced from chemical suppliers and predictive models for closely related structures. Researchers should consider this data as provisional and verify it experimentally for critical applications.
| Property | Value / Information | Source(s) |
| Molecular Weight | 148.59 g/mol | [1] |
| Appearance | Data not available; typically a white to off-white solid. | N/A |
| Melting Point | Not specified in search results. For context, the related compound 3,5-Dimethyl-4-nitroisoxazole has a melting point of 67-69 °C, though the amine hydrochloride salt is expected to be significantly different. | [3] |
| Boiling Point | Not available for the salt. The predicted boiling point for the related free base, (3,5-dimethylisoxazol-4-yl)methylamine, is 239.9 ± 35.0 °C. | [4] |
| Solubility | Not specified. As an amine hydrochloride salt, it is expected to have moderate to good solubility in polar protic solvents like water, methanol, and ethanol. | N/A |
| Purity | Commercially available with purities of 95% to 97%. | [1][2] |
| pKa | Data not available. The presence of the protonated amine suggests an acidic pKa. | N/A |
Conceptual Experimental Protocols
While a specific, validated protocol for this exact molecule is not available, the following sections describe the scientific rationale and general methodologies for its synthesis and characterization, based on established isoxazole chemistry.
Synthesis of Isoxazole Amines: A Representative Workflow
The synthesis of substituted isoxazoles often involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine hydrochloride.[5][6] The amine group can be introduced via reduction of a nitro group or other established functional group transformations.
Caption: General workflow for the synthesis of a substituted isoxazole amine hydrochloride.
Causality Behind Experimental Choices:
-
Hydroxylamine Hydrochloride: This reagent is the source of the nitrogen and oxygen atoms required to form the isoxazole ring.
-
Base Catalyst (e.g., NaOH): The base is used to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile needed for the reaction.
-
Reduction Step: The conversion of a nitro group to an amine is a standard and high-yielding transformation in organic synthesis. Catalytic hydrogenation (H₂/Pd-C) is a clean method, while reducing agents like tin(II) chloride (SnCl₂) are effective for nitro groups on electron-rich rings.[3]
-
Salt Formation: Converting the final amine to its hydrochloride salt is achieved by treating a solution of the free base with hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol). This step aids in purification via crystallization and improves the compound's handling and stability.
Characterization and Purity Analysis
A self-validating protocol for confirming the identity and purity of the synthesized compound would involve a multi-technique approach.
Caption: A comprehensive analytical workflow for compound validation.
Step-by-Step Methodology:
-
Structural Verification via Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR should confirm the presence of two distinct methyl peaks, an amine proton signal (which may be broad or exchangeable), and potentially aromatic protons if applicable.
-
¹³C NMR will verify the number of unique carbon atoms in the molecule, corresponding to the isoxazole ring and methyl groups.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze the solid sample. Key expected peaks include N-H stretching from the ammonium salt, C-H stretching from the methyl groups, and C=N and C=C stretching from the isoxazole ring.[5]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is suitable for this polar salt. The analysis should show a prominent peak for the cationic free base [M+H]⁺, corresponding to the mass of C₅H₈N₂O.
-
-
Purity Determination:
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To separate the target compound from any impurities and quantify its purity.
-
Stationary Phase: A C18 reverse-phase column is a standard choice for polar analytes.
-
Mobile Phase: A gradient of water (with an additive like 0.1% formic acid or TFA to ensure protonation and good peak shape) and a polar organic solvent like acetonitrile or methanol.
-
Detection: A UV detector set to a wavelength where the isoxazole ring absorbs (e.g., ~210-260 nm).
-
Validation: Purity is calculated based on the area percentage of the main peak relative to all other peaks.
-
-
Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the theoretical values calculated from the molecular formula (C₅H₉ClN₂O) within an acceptable margin (e.g., ±0.4%). This provides strong evidence for the compound's elemental composition and purity.
-
Safety, Handling, and Storage
Handling of this compound requires adherence to standard laboratory safety protocols. The following information is based on data for the compound and related chemical structures.
Hazard Identification
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
-
P262: Do not get in eyes, on skin, or on clothing.[2]
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place.[7] Some suppliers recommend refrigerated, sealed storage.[8] Protect from moisture to maintain the integrity of the hydrochloride salt.
Conclusion
This compound is a chemical intermediate whose physicochemical properties are primarily defined by its substituted isoxazole core and its nature as an amine salt. While extensive experimental data is sparse, its identity can be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques. Its handling requires standard precautions for harmful chemical powders. This guide provides a foundational understanding for scientists working with this molecule, emphasizing the importance of experimental verification of its properties for any specific research or development application.
References
- Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride.
- Sabah, H. H. SYNTHESIS AND CHARACTERIZATION OF SOME NEW 3',5-DIPHENYL -4,4',5,5'-TETRAHYDRO-3,5'-BIISOXAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences.
- Gollapalli, N. R., et al. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
- PubChem. [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride. National Center for Biotechnology Information.
- PubChem. 5-Amino-3,4-dimethylisoxazole. National Center for Biotechnology Information.
- NIOSH. AMINES, AROMATIC: METHOD 2002. Centers for Disease Control and Prevention.
- Amerigo Scientific. (3,5-Dimethylisoxazol-4-yl)methylamine.
- PubChem. 4,5-Dimethylisoxazol-3-amine. National Center for Biotechnology Information.
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. This compound, 97% | Biotechnology & Life science | www.chemos.de [chemos.de]
- 3. 3,5-Dimethyl-4-nitroisoxazole 98 1123-49-5 [sigmaaldrich.com]
- 4. 131052-47-6 CAS MSDS (3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3,5-Dimethylisoxazol-4-amine, CasNo.31329-64-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
A Comprehensive Technical Guide to the Solubility of 3,5-dimethylisoxazol-4-amine hydrochloride in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to final formulation. This guide provides an in-depth technical analysis of the solubility characteristics of 3,5-dimethylisoxazol-4-amine hydrochloride, a key building block in medicinal chemistry. We will explore the physicochemical properties that govern its solubility, present a theoretical framework for its behavior in various organic solvents, and outline a robust, self-validating protocol for experimental solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility profile to streamline their development workflows.
Introduction: The Significance of a Well-Characterized Solubility Profile
This compound is a heterocyclic amine derivative frequently utilized in the synthesis of more complex molecules, including various pharmaceutical agents. Its utility as a synthetic intermediate means that it will be handled in a variety of organic solvents during reaction, work-up, crystallization, and purification.
A thorough understanding of its solubility is not merely academic; it is a critical-path parameter that directly impacts:
-
Process Efficiency: Selecting an optimal solvent for a reaction can dramatically improve yield and reduce side-product formation.
-
Purification Strategy: Knowledge of solubility in different solvents is fundamental to developing effective crystallization or chromatographic purification methods.
-
Formulation Development: For compounds that may be developed as APIs themselves, solubility dictates the choice of delivery vehicle and impacts bioavailability.
This guide moves beyond simple data presentation to explain the underlying chemical principles that dictate the solubility of this specific molecule, empowering the scientist to make informed decisions in the laboratory.
Foundational Physicochemical Properties
To predict and understand the solubility of this compound, we must first examine its molecular structure and inherent properties.
-
Molecular Structure: The molecule consists of a 3,5-dimethylisoxazole ring, which is a five-membered aromatic heterocycle containing nitrogen and oxygen. This ring system has a degree of polarity. The primary amine group at the 4-position is a key functional group that can participate in hydrogen bonding.
-
Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt. This is a critical feature. The protonated amine (-NH3+) and the chloride counter-ion (Cl-) introduce significant ionic character. This salt form drastically increases the compound's polarity compared to its free base, making it more soluble in polar solvents and significantly less soluble in non-polar hydrocarbon solvents.
-
Molecular Weight: Approximately 148.61 g/mol (for the hydrochloride salt).
-
Hydrogen Bonding: The protonated amine is an excellent hydrogen bond donor, while the nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors.
These properties collectively suggest that the solubility of this compound will be dominated by its ionic character and its ability to form strong hydrogen bonds.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the guiding tenet for solubility. For this compound, this means its ionic and polar nature will favor solvents with similar characteristics.
We can categorize organic solvents and predict their interaction with our compound as illustrated below.
Caption: Predicted interactions governing solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are expected to be the most effective. Their hydroxyl groups can act as both hydrogen bond donors and acceptors, effectively solvating both the protonated amine and the chloride ion. The high dielectric constant of these solvents helps to stabilize the separated ions, leading to higher solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can effectively solvate the cation (R-NH3+) through dipole interactions. However, they are less effective at solvating the chloride anion compared to protic solvents. Therefore, solubility is expected to be moderate to good, but likely lower than in polar protic solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and lack the ability to form strong interactions with the ionic salt. Consequently, this compound is expected to have very low to negligible solubility in this class of solvents.
Solubility Profile: A Comparative Overview
While extensive quantitative public data for this specific compound is limited, a qualitative profile can be constructed based on its physicochemical properties and data from analogous structures. The following table summarizes the expected solubility behavior. It is crucial to experimentally verify these predictions for any specific application.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale for Interaction |
| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and extensive hydrogen bonding. |
| Polar Aprotic | DMSO, DMF | Moderate to High | Strong ion-dipole interactions. |
| Acetonitrile, Acetone | Low to Moderate | Weaker dipole interactions compared to DMSO/DMF. | |
| Ethers | THF, 2-MeTHF | Very Low | Limited polarity, unable to stabilize ionic charges. |
| Halogenated | Dichloromethane (DCM) | Very Low | Moderate polarity but poor hydrogen bonding capability. |
| Hydrocarbons | Toluene, Heptane, Hexane | Insoluble | Non-polar nature provides no favorable interactions. |
A Self-Validating Protocol for Thermodynamic Solubility Determination
To obtain reliable, quantitative solubility data, a rigorous experimental protocol is essential. The Shake-Flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[1][2] This method ensures that the system has reached equilibrium, providing a true measure of the maximum concentration of the solute that can be dissolved.
The Shake-Flask Method: An Experimental Workflow
This protocol is designed to be self-validating by ensuring equilibrium is reached and the analytical method is accurate.
Caption: Workflow for the Shake-Flask Solubility Method.
Detailed Step-by-Step Methodology
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Scintillation vials or Eppendorf tubes
-
Thermostatically controlled shaker/incubator
-
Centrifuge and/or syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Calibration Curve:
-
Accurately prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol).
-
Perform serial dilutions to create a series of standards (e.g., 5-6 points) that bracket the expected solubility range.
-
Analyze these standards using a validated analytical method (e.g., HPLC-UV) to generate a linear calibration curve (Peak Area vs. Concentration).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation. A good starting point is 10-20 mg of solid in 1 mL of the test solvent.
-
Accurately add a known volume of the chosen organic solvent to the vial.
-
Prepare each solvent in triplicate to ensure reproducibility.[3]
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.[1]
-
Self-Validation Step: To confirm equilibrium, you can take small aliquots at different time points (e.g., 24h and 48h). If the measured concentration does not change between these points, equilibrium has been achieved.[4]
-
-
Sample Separation and Analysis:
-
After equilibration, remove the vials and allow any suspended solid to settle.
-
Separate the saturated solution (supernatant) from the excess solid. This is a critical step.
-
Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.
-
Method B (Filtration): Use a syringe to draw the supernatant and pass it through a solvent-compatible filter (e.g., PTFE for most organic solvents) to remove any fine particulates. Caution: Ensure the filter material does not adsorb the compound.
-
-
Immediately take a known volume of the clear supernatant and dilute it accurately with the analytical mobile phase to a concentration that falls within the range of your calibration curve.
-
Analyze the diluted sample using the pre-validated analytical method.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
Express the final solubility in appropriate units (e.g., mg/mL or mol/L).
-
Practical Implications for the Research Scientist
-
For Synthesis: The high solubility in polar protic solvents like methanol makes it an excellent choice for reactions where the amine hydrochloride salt is a reactant. However, if the product is less polar, this solvent choice can simplify work-up, as the product may precipitate upon addition of an anti-solvent (like water or an ether) while the starting material remains in solution.
-
For Purification: Recrystallization is a powerful purification technique. A suitable solvent system would involve dissolving the crude compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or ethanol) and then adding a cold anti-solvent in which it is insoluble (e.g., diethyl ether or heptane) to induce crystallization of the pure compound.
-
For Formulation: Should this compound be investigated as a potential API, its solubility profile is a key determinant of its biopharmaceutical properties, as defined by the Biopharmaceutics Classification System (BCS).[5][6] High aqueous solubility is often a prerequisite for good oral bioavailability.
Conclusion
The solubility of this compound is governed primarily by its ionic salt character and its capacity for hydrogen bonding. It exhibits high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar organic solvents. While theoretical principles provide a strong predictive framework, this guide emphasizes the necessity of rigorous, quantitative experimental determination using a validated protocol like the Shake-Flask method. By understanding both the "why" and the "how-to" of solubility, researchers can accelerate their development timelines, optimize process efficiency, and ensure the robustness of their scientific outcomes.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53433535, [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride.
- Slideshare (n.d.). Solubility & Method for determination of solubility.
- Bohrer, D., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central.
- Dahlin, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare.
- ICH (2019). ICH harmonised guideline biopharmaceutics classification system-based biowaivers ICH M9.
- Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
- European Medicines Agency (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
- European Medicines Agency (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers.
- ICH (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. capa.org.tw [capa.org.tw]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Stability of 3,5-dimethylisoxazol-4-amine Hydrochloride Under Acidic Conditions
This guide provides a comprehensive technical analysis of the chemical stability of 3,5-dimethylisoxazol-4-amine hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document elucidates the underlying mechanisms of acid-catalyzed degradation, outlines robust experimental protocols for stability assessment, and offers field-proven insights for formulation and development.
Introduction: The Criticality of Stability in Drug Development
This compound is a substituted isoxazole derivative increasingly utilized as a versatile intermediate in the synthesis of pharmacologically active molecules.[1] The isoxazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[2] However, the inherent chemical nature of the isoxazole ring, particularly its susceptibility to cleavage under certain pH conditions, presents a significant challenge.
Understanding the stability of this amine hydrochloride salt under acidic conditions is not merely an academic exercise. It is a cornerstone of robust drug development. From synthesis and purification to formulation and long-term storage, the molecule will encounter acidic environments. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and ultimately, compromise the safety and efficacy of the final drug product.[3] This guide provides the foundational knowledge to anticipate, quantify, and mitigate these stability risks.
Molecular Structure and Physicochemical Properties
The stability of a molecule is intrinsically linked to its structure. This compound possesses several key features that dictate its reactivity in an acidic medium.
Caption: Chemical structure of this compound.
-
The Isoxazole Ring: This five-membered heterocycle contains a nitrogen and an adjacent oxygen atom. The N-O bond is inherently weak and represents the primary site of vulnerability for acid-catalyzed ring opening.
-
The Amino Group (-NH2): As a primary amine, this group is basic and readily protonated in acidic solutions to form an ammonium salt (-NH3+). The hydrochloride form enhances water solubility and can influence the electronic properties of the adjacent isoxazole ring.
-
Methyl Groups (-CH3): These electron-donating groups at positions 3 and 5 of the isoxazole ring can subtly influence the electron density and, consequently, the stability of the ring.
The Mechanism of Acid-Catalyzed Degradation
The primary degradation pathway for isoxazoles in acidic media is hydrolysis, which leads to the cleavage of the heterocyclic ring.[4] This process is a specific acid-catalyzed reaction, meaning its rate is dependent on the concentration of hydronium ions (H3O+).[4]
The proposed mechanism involves several key steps:
-
Protonation: The reaction initiates with the protonation of the isoxazole ring nitrogen atom. This step increases the electrophilicity of the ring carbons.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the electron-deficient carbons of the protonated ring, typically at the C3 or C5 position.
-
Ring Opening: This nucleophilic addition leads to the cleavage of the weakest bond in the ring, the N-O bond. This is often the rate-determining step. Studies on other isoxazole derivatives have shown that deprotonation at the C3 position can lead to cleavage of the O-N bond and subsequent ring-opening.[5]
-
Rearrangement and Product Formation: The resulting intermediate is unstable and undergoes further rearrangement and hydrolysis to yield more stable, acyclic degradation products. For substituted isoxazoles, this can result in the formation of β-dicarbonyl compounds or related derivatives.
Caption: Proposed pathway for acid-catalyzed hydrolysis of the isoxazole ring.
Experimental Design: Forced Degradation Studies
To experimentally determine the stability of this compound, a forced degradation (or stress testing) study is essential.[6] These studies deliberately expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[7][8] This information is fundamental for developing and validating stability-indicating analytical methods.[3]
Objective
The primary goal is to induce approximately 5-20% degradation of the active pharmaceutical ingredient (API).[9] This extent of degradation is sufficient to detect and characterize impurities without completely consuming the parent compound, which could lead to secondary degradation and a misleading impurity profile.
Experimental Protocol: Acid Hydrolysis Stress Test
This protocol outlines a self-validating system for assessing stability under acidic stress.
Materials & Equipment:
-
This compound (API)
-
Hydrochloric acid (HCl), 0.1 M and 1.0 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1.0 M solutions (for neutralization)
-
HPLC-grade acetonitrile and water
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV/Photodiode Array (PDA) detector
-
pH meter
-
Thermostatically controlled water bath or oven
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of the API in purified water to create a stock solution of a suitable concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Label separate volumetric flasks for each condition (e.g., "0.1 M HCl, 60°C," "1.0 M HCl, 60°C").
-
To each flask, add an aliquot of the API stock solution and the corresponding acidic solution to reach the final target concentration.
-
Prepare a control sample by diluting the API stock solution with water only.
-
-
Incubation:
-
Place the flasks in a pre-heated water bath or oven set to the desired temperature (e.g., 60°C or 80°C).
-
Start a timer and withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Quenching & Preparation for Analysis:
-
Immediately cool the withdrawn aliquot to room temperature.
-
Carefully neutralize the sample by adding an equimolar amount of NaOH. This step is critical to halt the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the control, zero-time point, and stressed samples using a validated stability-indicating HPLC-UV/PDA method. A PDA detector is crucial as it provides spectral data that helps in assessing peak purity and identifying new degradant peaks.
-
Typical HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using a mixture of a suitable buffer (e.g., phosphate buffer) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance for the API.
-
Injection Volume: 10 µL
-
-
Caption: Workflow for the acid-catalyzed forced degradation study.
Data Presentation and Interpretation
Table 1: Hypothetical Forced Degradation Data for 3,5-dimethylisoxazol-4-amine HCl at 60°C
| Stress Condition | Time (hours) | Assay of Parent API (%) | Degradant 1 (RRT 0.85) (%) | Degradant 2 (RRT 1.15) (%) | Mass Balance (%) |
| Control (Water) | 24 | 99.8 | Not Detected | Not Detected | 99.8 |
| 0.1 M HCl | 2 | 98.5 | 0.9 | Not Detected | 99.4 |
| 8 | 94.2 | 4.1 | 0.5 | 98.8 | |
| 24 | 88.7 | 8.9 | 1.1 | 98.7 | |
| 1.0 M HCl | 2 | 91.3 | 7.2 | 0.8 | 99.3 |
| 8 | 75.6 | 19.5 | 2.3 | 97.4 | |
| 24 | 55.1 | 35.4 | 4.6 | 95.1 |
RRT = Relative Retention Time
Interpretation:
-
Rate of Degradation: The data clearly shows that degradation is significantly faster and more extensive in 1.0 M HCl compared to 0.1 M HCl, confirming the acid-catalyzed nature of the reaction.
-
Degradation Profile: Two primary degradation products are observed at relative retention times (RRTs) of 0.85 and 1.15. The formation of these products correlates with the loss of the parent API.
-
Mass Balance: The mass balance, which is the sum of the assay of the parent compound and the percentages of all degradation products, should ideally be close to 100%. A good mass balance (typically 95-105%) indicates that the analytical method is capable of detecting all significant degradation products.[3]
Conclusion and Strategic Recommendations
This investigation demonstrates that this compound is susceptible to degradation under acidic conditions via hydrolysis of the isoxazole ring. The rate of this degradation is dependent on both acid concentration and temperature.
For researchers and drug development professionals, the following recommendations are crucial:
-
Formulation Strategy: Avoid strongly acidic excipients in formulations. The optimal pH for aqueous formulations should be maintained in the neutral to slightly basic region, where the isoxazole ring exhibits maximum stability.[4]
-
Process Control: During synthesis and purification, prolonged exposure to strong acids should be minimized. If acidic steps are unavoidable, they should be conducted at controlled, low temperatures.
-
Analytical Method Development: A validated, stability-indicating analytical method is mandatory for quality control. The forced degradation studies described herein are the primary tool for developing and validating the specificity of such a method.
-
Storage Conditions: The drug substance and its formulated products should be stored in well-controlled environments to prevent exposure to acidic vapors or conditions that could lower the pH.
By understanding the intrinsic stability of this compound and implementing these strategic measures, scientists can ensure the development of safe, effective, and stable pharmaceutical products.
References
- Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 80(6), 573-577. [Link]
- The Journal of Organic Chemistry. (1978). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions.
- Scilit. (n.d.). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions.
- NSF Public Access Repository. (n.d.). Deprotonation of Isoxazole: A Photoelectron Imaging Study. [Link]
- RSC Publishing. (2021). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. [Link]
- NIH National Library of Medicine. (n.d.).
- BioProcess International. (n.d.).
- SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
- International Journal of Applied Pharmaceutics. (2022).
- MedCrave. (2016).
- NIH National Library of Medicine. (n.d.). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. [Link]
- ResearchGate. (2022). A review of isoxazole biological activity and present synthetic techniques. [Link]
- Amerigo Scientific. (n.d.). [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. [Link]
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
- ACS Publications. (n.d.). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. [Link]
- Centers for Disease Control and Prevention (CDC). (2002).
- ResearchGate. (2025).
- Amerigo Scientific. (n.d.). (3,5-Dimethylisoxazol-4-yl)methylamine. [Link]
- NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. [Link]
- International Atomic Energy Agency. (n.d.). RADIATION AND CHEMICAL STABILITY OF AMINES. [Link]
Sources
- 1. 3-Amino-4,5-dimethylisoxazole | 13999-39-8 [chemicalbook.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. biomedres.us [biomedres.us]
- 4. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ajrconline.org [ajrconline.org]
- 9. scispace.com [scispace.com]
The Unresolved Crystal Structure of 3,5-Dimethylisoxazol-4-amine Hydrochloride: A Methodological Guide for Its Determination
Abstract
3,5-Dimethylisoxazol-4-amine hydrochloride is a heterocyclic compound of interest within medicinal chemistry and drug development. Despite its relevance, a publicly available, experimentally determined crystal structure remains elusive. This technical guide addresses this knowledge gap by providing a comprehensive, step-by-step methodology for researchers to determine the definitive solid-state structure of this compound. This document outlines the complete workflow, from chemical synthesis and single-crystal growth to X-ray diffraction data collection and structure refinement. By presenting these protocols, we aim to empower researchers to elucidate the precise three-dimensional arrangement of this compound, thereby providing critical insights into its physicochemical properties and potential intermolecular interactions that are crucial for rational drug design and development.
Introduction: The Significance of Crystal Structures in Pharmaceutical Sciences
The three-dimensional arrangement of atoms in a molecule and the packing of these molecules in a crystalline solid are fundamental to understanding the properties of an active pharmaceutical ingredient (API). A definitive crystal structure, typically determined by single-crystal X-ray diffraction, provides invaluable information on molecular conformation, stereochemistry, and intermolecular interactions such as hydrogen bonding. This information directly influences key physicochemical properties including solubility, stability, hygroscopicity, and dissolution rate, all of which are critical for drug formulation and bioavailability.
Many APIs are basic compounds that are formulated as hydrochloride salts to enhance their solubility and stability.[1][2][3][4] The formation of the hydrochloride salt introduces a chloride counter-ion and protonates the basic amine group, which can significantly alter the crystal packing and hydrogen bonding network compared to the free base.[2] Therefore, understanding the crystal structure of the hydrochloride salt is of paramount importance for drug development professionals.
This guide focuses on this compound, a compound for which the crystal structure has not been publicly reported. We present a detailed roadmap for its determination, providing researchers with the necessary protocols to move from synthesis to a fully refined crystal structure.
Synthesis and Preparation of the Hydrochloride Salt
The first crucial step is the synthesis of the free amine, 3,5-dimethylisoxazol-4-amine, followed by its conversion to the hydrochloride salt.
Synthesis of 3,5-Dimethylisoxazol-4-amine
Experimental Protocol: Synthesis of 3,5-Dimethylisoxazol-4-amine (Hypothetical Route)
-
Nitration of 3,5-dimethylisoxazole: To a solution of 3,5-dimethylisoxazole in concentrated sulfuric acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the nitro-isoxazole product.
-
Purification of Nitro-isoxazole: Collect the crude 4-nitro-3,5-dimethylisoxazole by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Reduction to the Amine: Reduce the purified 4-nitro-3,5-dimethylisoxazole to the corresponding amine. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with a reducing agent like stannous chloride in hydrochloric acid.[8]
-
Isolation of the Free Amine: After the reduction is complete, neutralize the reaction mixture and extract the 3,5-dimethylisoxazol-4-amine with a suitable organic solvent. Dry the organic extracts and evaporate the solvent to obtain the crude free amine. Further purification may be achieved by recrystallization or chromatography.
Preparation of this compound
The conversion of the free amine to its hydrochloride salt is a standard procedure in medicinal chemistry.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 3,5-dimethylisoxazol-4-amine in a dry, inert solvent such as diethyl ether, dioxane, or ethanol.[9]
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in dioxane or ethanolic HCl) to the stirred amine solution at a controlled temperature (often 0 °C to room temperature).[9]
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of the dry solvent, and dry under vacuum to yield this compound.
Single-Crystal Growth: The Art and Science
Growing high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, free of defects, and typically 0.1-0.3 mm in each dimension.[10][11] Several techniques can be employed, and the choice of solvent is critical.
Common Crystallization Techniques
| Technique | Description | Advantages & Disadvantages |
| Slow Evaporation | A nearly saturated solution of the compound is prepared and the solvent is allowed to evaporate slowly over several days.[10][12][13] | Advantages: Simple to set up. Disadvantages: Can sometimes lead to rapid crystallization and smaller crystals. |
| Vapor Diffusion | A solution of the compound is placed in a small, open container inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.[10][12][14][15][16] | Advantages: Gentle method, often yields high-quality crystals. Disadvantages: Requires a suitable solvent/anti-solvent pair. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The solubility decreases with temperature, leading to crystal growth.[10][12] | Advantages: Effective for compounds with a significant temperature-dependent solubility. Disadvantages: Requires a stable compound at elevated temperatures. |
Recommended Crystallization Workflow
Caption: Workflow for single-crystal growth.
Single-Crystal X-ray Diffraction: Data Collection
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.[11][17][18] This is performed using a single-crystal X-ray diffractometer.
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.[11]
-
Data Collection Temperature: The crystal is usually flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.
-
Diffractometer Setup: The crystal is centered in the X-ray beam. A modern diffractometer equipped with a CCD or CMOS detector is used.[18]
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.
-
Data Collection Strategy: A data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[17]
-
Data Integration and Reduction: The collected diffraction images are processed to integrate the intensities of the reflections, apply corrections (e.g., for Lorentz and polarization effects), and generate a reflection file (typically in .hkl format).
Structure Solution and Refinement
The final stage involves using the collected diffraction data to determine the arrangement of atoms in the crystal. This is a computational process.[19]
Workflow for Structure Determination
Sources
- 1. Hydrochloride salt: Significance and symbolism [wisdomlib.org]
- 2. pharmainfonepal.com [pharmainfonepal.com]
- 3. livreblanc.silicon.fr [livreblanc.silicon.fr]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Amino-4,5-dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Slow Evaporation Method [people.chem.umass.edu]
- 14. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 15. iucr.org [iucr.org]
- 16. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 17. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 19. academic.oup.com [academic.oup.com]
Reactivity of the Amine Group in 3,5-Dimethylisoxazol-4-amine Hydrochloride: A Strategic Guide for Medicinal Chemists and Drug Development Professionals
An In-depth Technical Guide:
Abstract
3,5-Dimethylisoxazol-4-amine hydrochloride is a pivotal chemical entity in modern drug discovery, primarily owing to the role of the 3,5-dimethylisoxazole scaffold as a potent bioisostere for acetylated lysine.[1][2] This function has positioned it as a cornerstone for developing inhibitors of bromodomains and other "reader" domains in the field of epigenetics.[3] The synthetic utility of this compound is critically dependent on the reactivity of its C4-amine group, which serves as the primary handle for molecular elaboration. This technical guide provides an in-depth analysis of the chemical behavior of this amine group. We will dissect the electronic and steric factors governing its reactivity, detail self-validating protocols for key transformations including acylation and diazotization, and explain the causal reasoning behind experimental design. This document is intended to serve as a practical resource for researchers aiming to leverage this valuable building block in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of 3,5-Dimethylisoxazol-4-amine
The isoxazole ring system is a privileged scaffold in medicinal chemistry, featured in a wide range of approved drugs and clinical candidates due to its favorable metabolic stability and ability to engage in key hydrogen bonding interactions.[4][5] The specific 3,5-dimethylisoxazole substitution pattern has garnered significant attention for its unique ability to mimic the acetylated lysine (KAc) post-translational modification.
The 3,5-Dimethylisoxazole Moiety as an Acetyl-Lysine Bioisostere
Epigenetic regulation is largely controlled by proteins that "write," "erase," and "read" modifications on histone proteins. Bromodomains are a class of "reader" proteins that specifically recognize and bind to KAc residues, triggering downstream transcriptional events.[1] The 3,5-dimethylisoxazole group has been identified as a highly effective KAc mimic. X-ray crystallography studies have shown that the isoxazole nitrogen and oxygen atoms can replicate the key hydrogen bonding network formed by the acetyl group of KAc with the bromodomain binding pocket.[2][3] This discovery has catalyzed the development of potent and selective bromodomain inhibitors for oncology and inflammatory diseases.[2]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective use in synthesis. The title compound is typically supplied as a stable, crystalline hydrochloride salt.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 127107-28-2 | [6] |
| Molecular Formula | C₅H₈N₂O · HCl | [6] |
| Molecular Weight | 148.59 g/mol | [6] |
| Appearance | White to off-white solid | |
| Free Base CAS | 31329-64-3 | [7] |
| Free Base Melting Point | 41-46 °C |
Core Reactivity Analysis: The C4-Amine Group
The synthetic potential of this compound is entirely unlocked through the chemical manipulation of its primary amine. However, its reactivity is not analogous to a simple alkyl- or arylamine; it is profoundly influenced by its unique structural environment.
Diagram 1: Structural Overview of this compound
Caption: Key structural features influencing the reactivity of the title compound.
The Critical First Step: Liberation of the Free Amine
Causality: The commercially available hydrochloride salt features a protonated ammonium group (-NH₃⁺). In this state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack, rendering the compound unreactive in most desired transformations. Therefore, the initial and most critical step in any synthetic sequence is the deprotonation of the salt to liberate the free amine (-NH₂).
Protocol: This is typically achieved by treating an aqueous or alcoholic solution/suspension of the hydrochloride salt with a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), followed by extraction of the free amine into an organic solvent. The use of a strong base (e.g., NaOH) is generally avoided to prevent potential degradation of the isoxazole ring.
Diagram 2: Mandatory Workflow for Activating the Amine
Caption: The essential deprotonation step to generate the reactive free amine.
Electronic and Steric Landscape
The reactivity of the liberated C4-amine is a delicate balance of two opposing factors:
-
Electronic Deactivation: The isoxazole ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen and oxygen atoms. This property exerts a significant electron-withdrawing effect on the C4-amine, reducing the electron density on the nitrogen atom. Consequently, the amine is less basic and less nucleophilic than typical alkylamines or even aniline. Its pKa is expected to be significantly lower than that of aniline (~4.6).
-
Steric Hindrance: The amine at the C4 position is flanked by two methyl groups at C3 and C5. These groups create substantial steric bulk around the nitrogen atom, impeding the approach of electrophiles.[8] This steric hindrance can dramatically slow down reaction rates, particularly with bulky reagents, and may necessitate more forcing conditions (e.g., higher temperatures, longer reaction times) than would be required for an unhindered amine.
Key Synthetic Transformations
The following sections detail validated protocols for the most common and synthetically useful transformations of the C4-amine group.
N-Acylation: Forging Amide Bonds
N-acylation is arguably the most crucial reaction for this building block, as it allows for the direct attachment of the isoxazole pharmacophore to other molecular fragments via a stable amide linkage.
Mechanistic Rationale: The nucleophilic free amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). The steric hindrance around the amine is a key consideration; acyl chlorides are often preferred over anhydrides due to their higher reactivity. A non-nucleophilic base is required to scavenge the HCl or carboxylic acid byproduct generated during the reaction.
Caption: Generalized pathway for the N-acylation of 3,5-dimethylisoxazol-4-amine.
-
Amine Liberation: To a suspension of this compound (1.0 g, 6.73 mmol) in dichloromethane (DCM, 30 mL), add a saturated aqueous solution of sodium bicarbonate (30 mL). Stir vigorously for 30 minutes until all solids dissolve and the layers are clear.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Reaction Setup: Transfer the DCM solution of the free amine to a round-bottom flask equipped with a magnetic stir bar and cool to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (1.12 mL, 8.07 mmol, 1.2 eq.). Then, add benzoyl chloride (0.86 mL, 7.40 mmol, 1.1 eq.) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water (20 mL). Separate the layers and wash the organic layer sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to yield N-(3,5-dimethylisoxazol-4-yl)benzamide.
Trustworthiness and Causality:
-
Why DCM? It is an excellent solvent for the free amine and is unreactive under the conditions.
-
Why Triethylamine? It is a non-nucleophilic organic base that effectively scavenges the HCl produced, driving the reaction to completion without competing with the primary amine.
-
Why 0 °C? Cooling during the addition of the highly reactive acyl chloride helps to control the initial exotherm and minimize side reactions.
-
Why Aqueous Washes? The acid wash removes excess triethylamine, and the base wash removes any unreacted benzoyl chloride and benzoic acid. This constitutes a self-validating purification workflow.
Diazotization and Sandmeyer Reactions: A Gateway to Diverse Functionalities
Diazotization converts the primary amine into a diazonium salt (-N₂⁺), an exceptionally versatile intermediate. While aliphatic diazonium salts are notoriously unstable, those derived from aromatic and some heteroaromatic amines can be trapped in situ to install a wide variety of substituents.[9]
Mechanistic Rationale: The amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[10] This electrophilic species can then undergo displacement reactions (e.g., Sandmeyer reaction) with copper(I) salts (CuCl, CuBr, CuCN) or other reagents to replace the diazo group with -Cl, -Br, -CN, etc.[9] Temperature control is paramount, as heteroaromatic diazonium salts are often less stable than their benzene-derived counterparts and can decompose violently if allowed to warm.[11]
Caption: Step-wise conversion of the amine to other functionalities via diazotization.
-
Reaction Setup: In a three-necked flask equipped with a thermometer, mechanical stirrer, and dropping funnel, dissolve this compound (1.0 g, 6.73 mmol) in a mixture of 48% hydrobromic acid (HBr, 5 mL) and water (5 mL). Cool the resulting solution to 0 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (0.51 g, 7.40 mmol, 1.1 eq.) in water (3 mL) and cool the solution to 0 °C. Add this sodium nitrite solution dropwise to the amine solution, ensuring the internal temperature does not rise above 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr, 1.06 g, 7.40 mmol, 1.1 eq.) in 48% HBr (5 mL) at room temperature. Cool this solution to 0 °C.
-
Coupling: Add the cold diazonium salt solution slowly to the cold CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture and extract with diethyl ether (3 x 20 mL). Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine. Dry over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield 4-bromo-3,5-dimethylisoxazole.
Trustworthiness and Causality:
-
Why HBr? It serves as both the acid for generating nitrous acid and the source of the bromide nucleophile.
-
Why NaNO₂? It is the standard, stable source of the nitrite ion for in situ generation of nitrous acid.
-
Why Strict Temperature Control (0-5 °C)? This is the most critical parameter. It maximizes the lifetime of the thermally labile diazonium intermediate, preventing premature decomposition and ensuring it is available to react in the subsequent Sandmeyer step.[11]
-
Why CuBr? Copper(I) salts are the classic and most effective catalysts for Sandmeyer reactions, facilitating the single-electron transfer mechanism required for the displacement of N₂.
Summary and Outlook
The C4-amine group of this compound is a synthetically valuable, albeit sterically hindered and electronically deactivated, functional handle. Successful derivatization hinges on a foundational understanding of its properties:
-
Activation is Mandatory: The hydrochloride salt must first be neutralized to the free amine to enable its nucleophilic character.
-
Reactivity is Modulated: Reactions are generally slower than with unhindered amines, often requiring more reactive reagents (acyl chlorides vs. anhydrides) or elevated temperatures.
-
Versatility is High: Despite these challenges, the amine can be reliably converted into a wide array of functional groups through robust protocols like N-acylation and diazotization.
As a key building block for constructing KAc-mimicking bromodomain inhibitors, a thorough grasp of these reactivity principles is essential for researchers in drug discovery. The protocols and mechanistic insights provided in this guide offer a validated framework for leveraging this important scaffold in the design and synthesis of next-generation epigenetic modulators.
References
- Scribd. Synthesis of 3,5-Dimethylisoxazole.
- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry.
- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery.
- Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry.
- Kowalczyk-Dworak, D., Kwit, M., & Albrecht, Ł. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry.
- Yang, Y., et al. (2022). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters.
- Chan, G., et al. (2020). Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. Scientific Reports.
- ResearchGate. Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid.
- Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2008). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds.
- Martis, G. J., & Gaonkar, S. L. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
- PubChem. 4,5-Dimethylisoxazol-3-amine.
- PubChem. 5-Amino-3,4-dimethylisoxazole.
- Organic Chemistry Portal. Diazotisation.
- BYJU'S. Diazotization Reaction Mechanism.
- Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride.
- European Patent Office. EP 0003656 B1 - Process for the diazotisation of amines.
- ResearchGate. Allylic-Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives.
- Demydchuk, B. A., et al. (2016). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry.
- Google Patents. US5874547A - Diazotization of amines.
- Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Google Patents. US3468900A - Process for preparing isoxazole compounds.
- Mroczkiewicz, K., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules.
- ResearchGate. (PDF) Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides.
- Khan, M. I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.
- Didas, S. A., et al. (2018). A New Measurement of Amine Steric Hindrance – N Exposure. ChemSusChem.
- University of Tartu, Institute of Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
Sources
- 1. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. 31329-64-3|3,5-Dimethylisoxazol-4-amine|BLD Pharm [bldpharm.com]
- 8. osti.gov [osti.gov]
- 9. Diazotisation [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to 3,5-Dimethylisoxazol-4-amine Hydrochloride: Discovery, Synthesis, and Applications
This guide provides a comprehensive overview of 3,5-dimethylisoxazol-4-amine hydrochloride, a heterocyclic compound with significant potential in chemical synthesis and drug discovery. From its historical roots in early 20th-century isoxazole chemistry to its modern applications as a versatile building block, this document offers researchers, scientists, and drug development professionals a detailed exploration of its synthesis, characterization, and utility.
Historical Perspective and Discovery
The journey of this compound begins with the foundational work on the isoxazole ring system. While the specific hydrochloride salt does not have a singular moment of "discovery" in the traditional sense, its existence is a direct consequence of the pioneering research into the synthesis and functionalization of isoxazoles.
The parent scaffold, 3,5-dimethylisoxazole, was first synthesized in the early 20th century. A seminal 1921 publication by Morgan and Burgess in the Journal of the Chemical Society detailed the synthesis of 3,5-dimethylisoxazole and, crucially, its subsequent nitration to yield 3,5-dimethyl-4-nitroisoxazole. This nitro derivative is the direct precursor to the amine, making this early work the cornerstone of the eventual synthesis of 3,5-dimethylisoxazol-4-amine.
The subsequent development of reliable methods for the reduction of aromatic and heteroaromatic nitro compounds paved the way for the synthesis of 4-amino-3,5-dimethylisoxazole. The conversion of this amine to its hydrochloride salt is a standard practice in medicinal chemistry to enhance stability, solubility, and ease of handling. Thus, the "discovery" of this compound is intrinsically linked to the methodical advancements in synthetic organic chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 127107-28-2 | N/A |
| Molecular Formula | C₅H₉ClN₂O | N/A |
| Molecular Weight | 148.59 g/mol | N/A |
| Appearance | Off-white to beige crystalline powder | |
| Purity | Typically ≥97% | N/A |
-
¹H NMR: Protons on the methyl groups would appear as singlets, and the amine protons would likely be a broad singlet. The chemical shifts would be influenced by the hydrochloride salt formation.
-
¹³C NMR: Distinct signals for the two methyl carbons, the two isoxazole ring carbons, and the carbon bearing the amino group are expected.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the ammonium salt, C=N stretching of the isoxazole ring, and C-H stretching of the methyl groups would be observed.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak for the free base (C₅H₈N₂O) upon loss of HCl.
Synthesis and Methodologies
The synthesis of this compound is a well-established, multi-step process that begins with the construction of the isoxazole core. The causality behind the experimental choices lies in achieving high yields, purity, and regioselectivity.
Synthesis of 3,5-Dimethylisoxazole
The foundational step is the synthesis of the 3,5-dimethylisoxazole ring, a classic condensation reaction.
Caption: Synthesis of 3,5-dimethylisoxazole.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride in a suitable solvent such as aqueous ethanol.
-
Addition of Reactant: To this solution, add acetylacetone (2,4-pentanedione). The reaction is often catalyzed by a weak acid, such as acetic acid.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by distillation to yield pure 3,5-dimethylisoxazole.
Causality of Experimental Choices: The use of hydroxylamine hydrochloride provides a stable source of hydroxylamine. The condensation reaction is a classic method for forming five-membered heterocycles from 1,3-dicarbonyl compounds. Refluxing ensures the reaction goes to completion. The extractive work-up and distillation are standard procedures to isolate and purify the liquid product.
Nitration of 3,5-Dimethylisoxazole
The introduction of a nitro group at the 4-position is a critical step, creating the precursor for the desired amine.
Caption: Reduction of 3,5-dimethyl-4-nitroisoxazole.
-
Reaction Setup: In a round-bottom flask, suspend 3,5-dimethyl-4-nitroisoxazole in a solvent such as ethanol or ethyl acetate.
-
Addition of Reagent: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension. Concentrated hydrochloric acid is often added to facilitate the reaction and keep the tin salts in solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is typically monitored by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and carefully basify with a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is strongly basic. This step is crucial to dissolve the tin salts as stannates. The aqueous layer is then extracted multiple times with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude 4-amino-3,5-dimethylisoxazole, which can be further purified by recrystallization or chromatography.
Causality of Experimental Choices: Tin(II) chloride is a classic and effective reagent for the reduction of nitro groups to amines, particularly in the presence of other potentially reducible functional groups. The acidic conditions of the reaction are necessary for the reduction mechanism. The strongly basic work-up is a key step to remove the tin byproducts from the organic phase by forming soluble stannates.
Catalytic hydrogenation offers a cleaner alternative to tin-based reductions.
-
Reaction Setup: In a hydrogenation vessel, dissolve 3,5-dimethyl-4-nitroisoxazole in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stir vigorously until the calculated amount of hydrogen is consumed.
-
Work-up and Purification: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated to give the crude 4-amino-3,5-dimethylisoxazole.
Causality of Experimental Choices: Catalytic hydrogenation is a highly efficient and clean reduction method. Palladium on carbon is a common and robust catalyst for this transformation. Filtration is sufficient to remove the heterogeneous catalyst, simplifying the purification process compared to the tin reduction.
Formation of this compound
The final step is the conversion of the free amine to its hydrochloride salt.
Caption: Formation of the hydrochloride salt.
-
Dissolution: Dissolve the purified 4-amino-3,5-dimethylisoxazole in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: To this solution, add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.
Causality of Experimental Choices: The use of an anhydrous solvent is critical to prevent the dissolution of the ionic hydrochloride salt in water. The dropwise addition of HCl solution allows for controlled precipitation of the salt. Filtration and washing are standard procedures to isolate and purify the solid product.
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The isoxazole moiety is a recognized pharmacophore, and the presence of the amine group at the 4-position provides a convenient handle for further functionalization.
One of the most significant applications of derivatives of this compound is in the development of bromodomain inhibitors . Bromodomains are protein domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. The 3,5-dimethylisoxazole core has been identified as an effective mimic of acetylated lysine. By attaching various substituents to the 4-amino group, researchers have developed potent and selective inhibitors of the BET (Bromodomain and Extra-Terminal domain) family of bromodomains, which are promising targets for cancer therapy.
Furthermore, the amino group can be readily derivatized to form amides, ureas, sulfonamides, and other functional groups, allowing for the exploration of a wide chemical space in drug discovery programs. This versatility makes this compound a key intermediate in the synthesis of libraries of compounds for screening against various biological targets.
Conclusion
This compound is a compound with a rich history rooted in the fundamental principles of heterocyclic chemistry. Its synthesis, though multi-stepped, is robust and well-understood, proceeding from readily available starting materials. The strategic placement of the amino group on the privileged isoxazole scaffold makes it a highly valuable intermediate for the synthesis of biologically active molecules, most notably in the burgeoning field of epigenetics and bromodomain inhibition. As the quest for novel therapeutics continues, the utility of such versatile building blocks is poised to grow, underscoring the enduring importance of classical synthetic chemistry in modern drug discovery.
References
- Morgan, G. T., & Burgess, H. (1921). Non-aromatic diazonium salts. Part VII. The diazo-reaction in the isoxazole series. Journal of the Chemical Society, Transactions, 119, 697-703.
- Chemos GmbH & Co. KG. (n.d.). This compound, 97%.
- Hewitt, W. M., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(17), 7659–7668.
- Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole.
- Patil, S., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Scientific Reports, 12(1), 1-16.
- Internet Archive. (n.d.). Journal Of The Chemical Society (1921) Vol.119.
- SciSpace. (n.d.). Top 208 Journal of The Chemical Society, Transactions papers published in 1921.
- Organic Chemistry Portal. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
- YouTube. (2022, June 6). Amine and HCl - salt formation reaction.
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
- Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem.
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
A Comprehensive Technical Guide to 3,5-Dimethylisoxazol-4-amine Hydrochloride for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 3,5-dimethylisoxazol-4-amine hydrochloride (CAS No. 127107-28-2), a pivotal chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document consolidates critical information regarding its commercial availability, chemical properties, safety and handling, and its significant role as a building block in the synthesis of bioactive molecules.
Introduction: The Strategic Importance of the 3,5-Dimethylisoxazole Moiety
The 3,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. Its utility is particularly pronounced in the development of inhibitors for various biological targets. This compound serves as a key starting material, providing a reactive amino group on this valuable heterocyclic core, making it an essential reagent for the synthesis of complex molecular architectures.
Recent research has highlighted the significance of 3,5-dimethylisoxazole derivatives as potent inhibitors of bromodomain and extra-terminal (BET) proteins, such as BRD4.[1] BRD4 is a key epigenetic reader protein and a promising therapeutic target in oncology. The 3,5-dimethylisoxazole core can act as a bioisostere for other functional groups, contributing to improved metabolic stability and cell permeability of drug candidates.[2]
Commercial Availability and Supplier Specifications
This compound is available from a range of specialized chemical suppliers. Researchers should prioritize suppliers who can provide comprehensive analytical data to ensure the quality and consistency of the material for their experiments.
| Supplier | Purity Specification | CAS Number | Additional Notes |
| Manchester Organics | 95% | 127107-28-2 | Lead time of 4-6 weeks may be required.[3] |
| Chemos | 97% | 127107-28-2 | Available for B2B and research institutions.[4][5] |
| BLD Pharm | Not specified, but analytical data (NMR, HPLC, LC-MS) may be available upon request. | 127107-28-2 | Offers various pack sizes.[6] |
| CymitQuimica | 97% | 127107-28-2 | Marketed under the "Indagoo" brand.[7] |
Note: It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound. A CoA should ideally include results from techniques such as ¹H NMR, HPLC, and mass spectrometry.
Physicochemical Properties and Quality Control
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 127107-28-2 | [3][4] |
| Molecular Formula | C₅H₈N₂O·HCl | [3][4] |
| Molecular Weight | 148.59 g/mol | [3] |
| Appearance | Typically a solid | General knowledge |
| Purity | ≥95% (Varies by supplier) | [3][4] |
| SMILES Code | NC1=C(C)ON=C1C.[H]Cl | [6] |
Analytical Characterization:
The identity and purity of this compound can be confirmed using standard analytical techniques. While a specific, universally applicable CoA is not publicly available, the following represents typical data that should be expected and requested from a supplier.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks corresponding to the two methyl groups and the amine protons. The integration of these peaks should be consistent with the molecular structure.
-
HPLC Analysis: High-Performance Liquid Chromatography is essential for determining the purity of the compound. A high-purity sample should exhibit a single major peak.
-
Mass Spectrometry: This technique will confirm the molecular weight of the compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
Based on available safety data sheets for similar compounds, this compound is expected to have the following hazards:
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
First Aid:
-
In case of skin contact: Immediately wash off with soap and plenty of water.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes.[9]
-
If swallowed: Rinse mouth and seek medical attention.[8]
Note: This safety information is a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.
Application in Drug Discovery: A Privileged Building Block
The primary application of this compound is as a versatile building block in the synthesis of more complex molecules, particularly in the field of drug discovery.[2]
Role in the Synthesis of BRD4 Inhibitors:
The 3,5-dimethylisoxazole moiety is a key pharmacophore in a class of potent BRD4 inhibitors.[1] These inhibitors have shown promise in preclinical studies for the treatment of various cancers. This compound provides a convenient starting point for the elaboration of this core structure. The amine group can be readily functionalized through various chemical reactions, such as amide bond formation, reductive amination, and participation in multicomponent reactions, to generate libraries of potential drug candidates.
Illustrative Synthetic Pathway:
The following diagram illustrates a generalized synthetic workflow where this compound can be utilized as a key building block.
Caption: Generalized synthetic workflow utilizing this compound.
Exemplary Experimental Protocol (Amide Coupling):
This protocol is a representative example of how this compound can be used in an amide coupling reaction. This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a solution of this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired N-acylated 3,5-dimethylisoxazole derivative.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds, particularly in the realm of epigenetic drug discovery. Its commercial availability, coupled with its favorable chemical properties, makes it an attractive starting material for medicinal chemists. A thorough understanding of its handling, safety, and reactivity is paramount for its successful application in the laboratory. Researchers are strongly encouraged to source this compound from reputable suppliers and to obtain comprehensive analytical data to ensure the integrity of their scientific endeavors.
References
- Biotechnology & Life science. This compound, 97%. [Link]
- Biotechnology & Life science. This compound, 97%. [Link]
- National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]
- Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. [Link]
- PubChem. [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride. [Link]
- PubMed.
- NIH. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Link]
- Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
- NIH. N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine. [Link]
- Journal of Organic and Pharmaceutical Chemistry. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. [Link]
- Biological and Molecular Chemistry. Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- Longdom Publishing.
Sources
- 1. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. This compound, 97% | Biotechnology & Life science | www.chemos.de [chemos.de]
- 5. This compound, 97% | Biotechnology & Life science | www.chemos.de [chemos.de]
- 6. 127107-28-2|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.es [fishersci.es]
Methodological & Application
The Versatile Building Block: 3,5-Dimethylisoxazol-4-amine Hydrochloride in the Synthesis of Bioactive Molecules
Introduction: The Privileged 3,5-Dimethylisoxazole Scaffold
In the landscape of medicinal chemistry, the 3,5-dimethylisoxazole moiety stands out as a "privileged scaffold"—a core structure that is recurrent in a multitude of biologically active compounds. Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to engage in key hydrogen bonding interactions, mimicking peptide bonds. At the heart of harnessing this scaffold's potential is the versatile building block, 3,5-dimethylisoxazol-4-amine hydrochloride . This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this key intermediate for the synthesis of a diverse range of bioactive molecules. We will explore its application in the creation of amides, sulfonamides, and N-alkylated derivatives, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Core Properties and Handling
This compound is a crystalline solid that serves as a stable and readily available source of the 4-amino-3,5-dimethylisoxazole core. The hydrochloride salt form enhances its stability and shelf-life. Before its use in most coupling reactions, it is essential to liberate the free amine. This is typically achieved in situ by the addition of a non-nucleophilic base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate. The choice of base is critical and depends on the specific reaction conditions and the nature of the other reactants.
Table 1: Physicochemical Properties of 3,5-Dimethylisoxazol-4-amine
| Property | Value |
| Molecular Formula | C₅H₈N₂O · HCl |
| Molecular Weight | 148.60 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and alcohols |
Application in Bioactive Molecule Synthesis: Key Transformations and Protocols
The primary amine functionality of 3,5-dimethylisoxazol-4-amine is a synthetic linchpin, allowing for its incorporation into larger, more complex molecules through a variety of classical organic reactions. Below, we detail the protocols for three such pivotal transformations.
N-Acylation: Forging the Amide Bond
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The resulting N-(3,5-dimethylisoxazol-4-yl)amides are found in a range of bioactive compounds, including potent kinase and bromodomain inhibitors.[1][2]
The direct acylation of 3,5-dimethylisoxazol-4-amine with a carboxylic acid is often facilitated by a peptide coupling agent to avoid the need for the more reactive acyl chloride. Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator such as HOBt (hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient.[3] The base (DIPEA) is crucial not only to neutralize the hydrochloride salt of the starting amine but also to maintain a basic environment conducive to the coupling reaction. Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used as solvents due to their inert nature and ability to dissolve a wide range of reactants.
Protocol 1: Synthesis of N-(3,5-dimethylisoxazol-4-yl)benzamide
Materials:
-
This compound
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of benzoic acid (1.2 mmol) in anhydrous DCM (10 mL) at room temperature, add EDC (1.5 mmol) and HOBt (1.5 mmol).
-
Stir the mixture for 15 minutes to allow for the activation of the carboxylic acid.
-
Add this compound (1.0 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 mmol).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(3,5-dimethylisoxazol-4-yl)benzamide.
Caption: Workflow for N-Acylation.
N-Sulfonylation: Crafting Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of drugs, including antibacterial agents and kinase inhibitors.[4] The reaction of 3,5-dimethylisoxazol-4-amine with various sulfonyl chlorides provides access to a diverse library of N-(3,5-dimethylisoxazol-4-yl)sulfonamides.
This reaction is typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine. Pyridine can act as both a base to neutralize the HCl generated during the reaction and as a solvent. The reaction is often performed at room temperature, but gentle heating may be required for less reactive sulfonyl chlorides. The work-up procedure is designed to remove the pyridinium hydrochloride salt and any excess pyridine.
Protocol 2: Synthesis of N-(3,5-dimethylisoxazol-4-yl)benzenesulfonamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 mmol) in anhydrous pyridine (5 mL) and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 mmol) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 1 M HCl (20 mL) and extract with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired sulfonamide.
Caption: N-Sulfonylation Reaction Pathway.
Reductive Amination: Accessing N-Alkylated Derivatives
Reductive amination is a powerful and versatile method for the N-alkylation of amines.[5][6] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine. This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[5] It is less reactive towards aldehydes and ketones than the iminium ion intermediate, which minimizes the side reaction of carbonyl reduction. The reaction is typically carried out in a solvent like dichloroethane (DCE) or tetrahydrofuran (THF). A small amount of acetic acid is often added to catalyze the formation of the iminium ion.
Protocol 3: Synthesis of N-benzyl-3,5-dimethylisoxazol-4-amine
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE), anhydrous
-
Triethylamine (TEA)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of this compound (1.0 mmol) in anhydrous DCE (10 mL), add triethylamine (1.1 mmol) to liberate the free amine.
-
Add benzaldehyde (1.05 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the N-benzylated product.
Caption: Reductive Amination Logical Flow.
Conclusion and Future Outlook
This compound is a cornerstone building block for the synthesis of a wide array of bioactive molecules. The protocols detailed herein for N-acylation, N-sulfonylation, and reductive amination represent fundamental transformations that enable the exploration of vast chemical space around this privileged scaffold. The insights into the rationale behind experimental choices are intended to empower researchers to not only replicate these procedures but also to adapt and innovate upon them for the synthesis of novel therapeutic agents. The continued exploration of reactions involving this versatile intermediate will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
- Silva, F., et al. (2009). Ultrasound-promoted one-pot synthesis of 3,5-dimethylisoxazole. Ultrasonics Sonochemistry.
- Laschat, S., et al. (2012). Rhenium-catalysed direct reductive amination of electron-deficient amines with aldehydes. Dalton Transactions.
- Gore, R. P., et al. (2011).
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
- Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry.
- Zhang, Y., et al. (2018).
- Sato, S., et al. (2004).
- Thakore, R. R., et al. (2020).
- Pingaew, R., et al. (2014). Synthesis, characterization, and antibacterial activities of novel sulfonamides.
- Sharma, S. K., et al. (2017).
- Chen, Y., et al. (2019). Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment. European Journal of Medicinal Chemistry.
- Liu, Z., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters.
Sources
- 1. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols: Suzuki Coupling Reactions with 3,5-Dimethylisoxazol-4-amine Hydrochloride Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Isoxazole Core in Medicinal Chemistry
The isoxazole ring system is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically significant therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of novel pharmaceuticals. The 3,5-dimethylisoxazol-4-amine moiety, in particular, serves as a versatile building block. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, provides a powerful and efficient method for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2] This guide offers a detailed exploration of the application of Suzuki coupling to 3,5-dimethylisoxazol-4-amine hydrochloride derivatives, providing both mechanistic insights and practical, field-tested protocols.
Mechanistic Considerations: A Deeper Dive into the Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organohalide.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
1. Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the organohalide (typically an aryl or vinyl halide). This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organohalide.[5]
2. Transmetalation: This is a crucial step where the organic group from the organoboron species is transferred to the palladium(II) complex.[2] The presence of a base is essential for this step to occur. The base activates the organoboron compound, typically a boronic acid or its ester, by forming a more nucleophilic borate species.[6][7] This borate then reacts with the palladium(II) intermediate to exchange the halide for the organic group from the boron reagent.
3. Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
Visualizing the Mechanism
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Challenges and Key Considerations for Isoxazole Amine Substrates
Coupling reactions involving heteroaryl amines, such as 3,5-dimethylisoxazol-4-amine, can present specific challenges. The amine functionality can act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity.[8] Furthermore, the nitrogen-rich nature of the isoxazole ring can also lead to catalyst poisoning.[9] The use of the hydrochloride salt of the amine introduces the need for a sufficient amount of base to both neutralize the salt and facilitate the transmetalation step.
Careful selection of the catalyst, ligand, base, and solvent system is therefore critical for a successful reaction. Bulky, electron-rich phosphine ligands are often employed to promote the desired cross-coupling and prevent catalyst deactivation.[10]
Experimental Protocols
General Workflow
Caption: General experimental workflow for Suzuki coupling reactions.
Protocol 1: Suzuki Coupling of 4-Bromo-3,5-dimethylisoxazol-amine Hydrochloride with Phenylboronic Acid
This protocol details a standard procedure for the coupling of a halogenated isoxazole amine with a simple arylboronic acid.
Materials:
-
4-Bromo-3,5-dimethylisoxazol-amine hydrochloride
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3,5-dimethylisoxazol-amine hydrochloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this mixture to the reaction flask.
-
Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. Bubble nitrogen or argon gas through the reaction mixture for 15-20 minutes to ensure an inert atmosphere.[4]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Microwave-Assisted Suzuki Coupling for Rapid Library Synthesis
Microwave irradiation can significantly accelerate reaction times, making it an ideal technique for high-throughput synthesis and library generation.[12]
Materials:
-
4-Iodo-3,5-dimethylisoxazol-amine hydrochloride
-
Substituted aryl- or heteroarylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Microwave reactor vials and instrument
Procedure:
-
Reaction Setup: In a microwave vial, combine 4-iodo-3,5-dimethylisoxazol-amine hydrochloride (0.5 mmol), the desired boronic acid (0.6 mmol), and sodium bicarbonate (0.7 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (3 mL).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 150 °C for 30-60 minutes.[12]
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent can have a profound impact on the yield and purity of the desired product. The following table summarizes typical conditions and their effects on the Suzuki coupling of heteroaryl amines.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. The choice depends on the specific reaction and desired reactivity.[6] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands like SPhos and XPhos can improve catalyst stability and efficiency, especially for challenging substrates.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base is crucial for activating the boronic acid.[13] Carbonates are commonly used. K₃PO₄ is a stronger base that can be effective for less reactive systems.[10] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[5] |
| Boron Reagent | Boronic acids, Boronic esters (pinacol, MIDA) | Boronic esters can offer improved stability and are less prone to protodeboronation compared to boronic acids.[14] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor choice of base/solvent. | Use a fresh batch of catalyst. Ensure thorough degassing of the reaction mixture. Screen different bases and solvent systems. |
| Protodeboronation | Presence of excess water or acid, prolonged reaction times. | Use anhydrous solvents and a stronger base. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more stable boronic ester.[14] |
| Homocoupling of Boronic Acid | Presence of oxygen, high catalyst loading. | Maintain a strict inert atmosphere. Reduce the catalyst loading. |
| Formation of Byproducts | Side reactions due to high temperatures or incorrect stoichiometry. | Lower the reaction temperature. Optimize the stoichiometry of the reagents. |
Analytical Monitoring Techniques
Real-time monitoring of the reaction progress is essential for optimization and ensuring complete conversion.[15]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction components, including the masses of intermediates and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantitatively monitor the reaction by integrating the signals of the starting materials and product.[16]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile tool for the functionalization of 3,5-dimethylisoxazol-4-amine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize a wide range of novel isoxazole-containing compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a valuable resource for scientists working in this exciting area of chemistry.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: New York, 1998; pp 49-97. [URL not available]
- ResearchGate. Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. [Link]
- Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 2014. [Link]
- ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Royal Society of Chemistry. Suzuki-Miyaura (hetero-)
- AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
- Advion. SUZUKI REACTION MONITORING. [Link]
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
- ResearchGate.
- Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008. [Link]
- Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- Nolan, S. P., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2011. [Link]
- ResearchGate.
- Organic Chemistry Portal. Isoxazole synthesis. [Link]
- American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
- ResearchGate. Screening of different bases for Suzuki coupling a. [Link]
- ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]
- ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
- YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
- ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling?
- Molander, G. A., et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2007. [Link]
- Royal Society of Chemistry. Suzuki–Miyaura (hetero-)
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
- Denmark, S. E., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2013. [Link]
- We-Young Bio-Pharma.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wang, J., et al. Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. ACS Medicinal Chemistry Letters, 2014. [Link]
- ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
- OUCI. Suzuki–Miyaura (hetero-)
- PubMed.
- Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
- PubMed. Suzuki-Miyaura (hetero-)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. scilit.com [scilit.com]
- 8. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 16. azom.com [azom.com]
Application Notes and Protocols for the Acylation of 3,5-dimethylisoxazol-4-amine hydrochloride
Introduction: The Significance of N-Acylated Isoxazoles in Drug Discovery
The isoxazole motif is a cornerstone in medicinal chemistry, featuring prominently in a wide array of therapeutic agents. The 3,5-dimethylisoxazole scaffold, in particular, has been identified as a valuable pharmacophore. Its derivatives are known to act as bioisosteres for acetyl-lysine, enabling them to function as potent ligands for bromodomains, which are key epigenetic readers.[1][2] This interaction has profound implications for the development of novel therapeutics targeting cancer and inflammatory diseases.[1][2]
The acylation of the 4-amino group of 3,5-dimethylisoxazol-4-amine is a critical transformation for generating libraries of N-acyl derivatives for structure-activity relationship (SAR) studies. This process allows for the systematic exploration of the chemical space around the isoxazole core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.
This document provides detailed protocols for the N-acylation of 3,5-dimethylisoxazol-4-amine hydrochloride, a common salt form of the parent amine. Two primary methods are presented: one employing an acyl chloride and the other utilizing an acid anhydride. The rationale behind the choice of reagents and reaction conditions is discussed to provide a comprehensive understanding of the underlying chemistry.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
This compound: While specific toxicity data for this compound is limited, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Acylating Agents (Acyl Chlorides and Acid Anhydrides): These reagents are corrosive, lachrymatory, and react violently with water and other protic solvents. Handle with extreme caution in a moisture-free environment.
-
Organic Solvents (Dichloromethane, Tetrahydrofuran): These are volatile and flammable. Avoid inhalation of vapors and ensure there are no ignition sources in the vicinity.
-
Bases (Triethylamine, Pyridine): These are corrosive, flammable, and have strong, unpleasant odors. Handle in a well-ventilated fume hood.
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of 3,5-dimethylisoxazol-4-amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
DOT Diagram: General Mechanism of Acylation
Caption: General mechanism of nucleophilic acyl substitution.
Since the starting material is a hydrochloride salt, a base is required to deprotonate the ammonium cation and generate the free amine, which is the active nucleophile. The choice of base is critical to ensure the reaction proceeds efficiently without promoting unwanted side reactions.
Experimental Protocols
Protocol 1: Acylation using an Acyl Chloride and Triethylamine
This protocol is a robust and general method for the acylation of this compound. Triethylamine is used as a base to neutralize both the hydrochloride salt and the hydrogen chloride generated during the reaction.[3][4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 148.60 | 1.0 | 148.6 mg |
| Acyl Chloride (e.g., Acetyl Chloride) | Varies | 1.1 | Varies |
| Triethylamine (TEA) | 101.19 | 2.2 | 0.306 mL |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (148.6 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (0.306 mL, 2.2 mmol) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C. The suspension should become a clear solution as the free amine is generated.
-
Slowly add the acyl chloride (1.1 mmol) dropwise to the reaction mixture at 0 °C. A white precipitate of triethylammonium chloride will form.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purify the crude product by recrystallization or column chromatography.
DOT Diagram: Workflow for Acylation with Acyl Chloride
Caption: Experimental workflow for the acylation protocol.
Protocol 2: Acylation using an Acid Anhydride and Pyridine
This method is particularly useful when the corresponding acyl chloride is unstable or not commercially available. Acetic anhydride is a common and effective acetylating agent. Pyridine acts as both a base and a nucleophilic catalyst.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 148.60 | 1.0 | 148.6 mg |
| Acid Anhydride (e.g., Acetic Anhydride) | 102.09 | 1.2 | 0.114 mL |
| Pyridine, anhydrous | 79.10 | - | 5 mL |
Procedure:
-
In a round-bottom flask, dissolve this compound (148.6 mg, 1.0 mmol) in anhydrous pyridine (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid anhydride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 20 mL of ice-water.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (3 x 15 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting and Key Considerations
-
Incomplete reaction: If the reaction does not go to completion, gentle heating (40-50 °C) can be applied. However, this may lead to side product formation. Ensure all reagents are of high purity and anhydrous conditions are maintained.
-
Low yield: Poor solubility of the starting material can sometimes be an issue. Using a co-solvent such as a small amount of DMF in the DCM (for Protocol 1) might improve solubility. Ensure the base is added first to liberate the free amine before adding the acylating agent.
-
Purification: The N-acylated products are often crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If the product is an oil or if impurities are difficult to remove, silica gel column chromatography is recommended.
Conclusion
The acylation of this compound is a straightforward yet crucial reaction for the synthesis of libraries of potential drug candidates. The two protocols provided offer reliable and adaptable methods for achieving this transformation using either acyl chlorides or acid anhydrides. Careful attention to anhydrous conditions and the stoichiometry of the base are paramount for achieving high yields and purity. These application notes serve as a comprehensive guide for researchers in drug discovery and development, facilitating the exploration of the chemical space around the privileged 3,5-dimethylisoxazole scaffold.
References
- Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [Link]
- 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC - NIH. [Link]
- A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and rel
- reaction between acyl chlorides and amines - addition / elimin
- Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]
- Acid chloride reaction with amine. Reddit. [Link]
Sources
- 1. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for the N-Alkylation of 3,5-Dimethylisoxazole-4-amine
Introduction: The Significance of N-Alkylated 3,5-Dimethylisoxazole-4-amines in Contemporary Drug Discovery
The 3,5-dimethylisoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active molecules. Its unique electronic properties, metabolic stability, and ability to participate in key hydrogen bonding interactions have rendered it a valuable component in the design of novel therapeutics. The N-alkylation of the amino group at the 4-position of 3,5-dimethylisoxazole-4-amine serves as a critical gateway to a vast chemical space of N-substituted derivatives. These modifications are instrumental in modulating the pharmacological profile of lead compounds, influencing parameters such as potency, selectivity, solubility, and pharmacokinetic properties. This guide provides detailed protocols and scientific rationale for the effective N-alkylation of 3,5-dimethylisoxazole-4-amine, targeting researchers and professionals in the field of drug development.
Physicochemical Properties of 3,5-Dimethylisoxazole-4-amine
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O | |
| Molecular Weight | 112.13 g/mol | |
| Appearance | Solid | |
| CAS Number | 13999-39-8 | |
| SMILES | CC1=C(C(=NO1)N)C |
Core Alkylation Strategies: Methodologies and Mechanistic Insights
The alkylation of the amino group on 3,5-dimethylisoxazole-4-amine can be effectively achieved through several robust synthetic methodologies. The choice of method is often dictated by the nature of the desired alkyl substituent, the required scale of the reaction, and the functional group tolerance of the substrates.
Reductive Amination: A Versatile Approach for Diverse N-Substitutions
Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds.[1] This two-step, one-pot process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced to the corresponding secondary or tertiary amine. This method is particularly advantageous as it minimizes the over-alkylation often observed with direct alkylation techniques.[2]
Mechanism of Reductive Amination
The reaction proceeds through the formation of a Schiff base (imine) via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine is then reduced by a hydride source.
Reductive Amination Workflow
Protocol 1: N-Benzylation via Reductive Amination
This protocol details the synthesis of N-benzyl-3,5-dimethylisoxazol-4-amine.
Materials:
-
3,5-Dimethylisoxazole-4-amine
-
Benzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 3,5-dimethylisoxazole-4-amine (1.0 eq) and benzaldehyde (1.0 eq) in methanol.
-
Stir the mixture at room temperature. The formation of the Schiff base can be monitored by TLC. A similar condensation has been reported to proceed upon heating in methanol for 5 hours.[3]
-
-
Reduction:
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Data Table: Reductive Amination of Aromatic Aldehydes
| Aldehyde | Reducing Agent | Solvent | Time | Yield | Reference |
| Benzaldehyde | NaBH₄ | Methanol | 45 min | 92% | [4] |
| 4-Chlorobenzaldehyde | NaBH₄ | Methanol | 45 min | 90% | [4] |
| 4-Methoxybenzaldehyde | NaBH₄ | Methanol | 50 min | 94% | [4] |
| Cinnamaldehyde | NaBH₄ | THF | 20 min | 91% | [6] |
Direct Nucleophilic Substitution: A Classical and Effective Method
The direct alkylation of 3,5-dimethylisoxazole-4-amine with alkyl halides is a straightforward approach for the synthesis of N-alkylated derivatives. This SN2 reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Mechanism of Nucleophilic Substitution
The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Nucleophilic Substitution Mechanism
Protocol 2: N-Alkylation with an Alkyl Halide
This protocol provides a general procedure for the N-alkylation of 3,5-dimethylisoxazole-4-amine with an alkyl halide.
Materials:
-
3,5-Dimethylisoxazole-4-amine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
To a solution of 3,5-dimethylisoxazole-4-amine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add the base (1.5-2.0 eq).
-
Add the alkyl halide (1.1-1.2 eq) to the mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). The progress of the reaction should be monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Borrowing Hydrogen Catalysis: A Green and Atom-Economical Alternative
The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a sustainable and efficient strategy for the N-alkylation of amines using alcohols as alkylating agents.[7][8][9] This process, typically catalyzed by transition metal complexes (e.g., Ru, Ir), involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen atoms "borrowed" from the alcohol are then used to reduce the resulting imine, with water being the only byproduct.[10][11]
Mechanism of Borrowing Hydrogen Catalysis
Borrowing Hydrogen Catalytic Cycle
Protocol 3: Catalytic N-Alkylation with an Alcohol (Conceptual Protocol)
This conceptual protocol outlines the general steps for the N-alkylation of 3,5-dimethylisoxazole-4-amine using the borrowing hydrogen methodology. Specific catalyst systems and conditions would need to be optimized.
Materials:
-
3,5-Dimethylisoxazole-4-amine
-
Alcohol (e.g., benzyl alcohol, ethanol)
-
Transition metal catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand)[10]
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the ruthenium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent, followed by 3,5-dimethylisoxazole-4-amine and the alcohol.
-
-
Reaction:
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Future Perspectives
The N-alkylation of 3,5-dimethylisoxazole-4-amine is a versatile transformation that provides access to a wide range of derivatives with potential applications in drug discovery. The choice of synthetic method—reductive amination, direct nucleophilic substitution, or modern catalytic approaches like borrowing hydrogen—should be guided by the specific synthetic goals and available resources. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around this valuable scaffold. Future efforts in this area will likely focus on the development of even more efficient, selective, and environmentally benign catalytic systems for the N-alkylation of heteroaromatic amines.
References
- Yadav, S., Pal, D., & Maurya, S. K. (2025). Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines. Topics in Current Chemistry, 383(4), 46. [Link]
- Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines. (2025). Topics in Current Chemistry. [Link]
- N-Alkylation of amines through hydrogen borrowing over a heterogeneous Cu c
- Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774. [Link]
- Borrowing hydrogen mechanism for N‐alkylation of amines with alcohols (M=transition metal). (n.d.).
- Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent. (2014).
- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Journal of Chemical Sciences, 135(2), 50. [Link]
- Saidi, M. R., & Azizi, N. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate in Diethyl Ether. Journal of the Iranian Chemical Society, 4(2), 194-198. [Link]
- Setamdideh, D., & Sepehraddin, F. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. E-Journal of Chemistry, 10(4), 1-5. [Link]
- NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (n.d.). Oriental Journal of Chemistry. [Link]
- Asiri, A. M., Khan, S. A., & Ng, S. W. (2010). N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1783. [Link]
- Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. ias.ac.in [ias.ac.in]
- 6. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 7. Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines | Semantic Scholar [semanticscholar.org]
- 8. Recent Developments in Borrowing Hydrogen Methodology in N-alkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Alkylation of amines through hydrogen borrowing over a heterogeneous Cu catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
The Strategic Role of 3,5-Dimethylisoxazol-4-amine Hydrochloride in the Synthesis of Novel Agrochemicals
Introduction: The Isoxazole Scaffold in Modern Crop Protection
The isoxazole ring system is a cornerstone in the development of modern agrochemicals, valued for its metabolic stability and its ability to act as a versatile scaffold for a wide range of biologically active molecules.[1][2] Its derivatives are found in numerous commercial herbicides, fungicides, and insecticides, where the isoxazole moiety often plays a crucial role in binding to the target enzyme or receptor.[3][4] Among the various isoxazole building blocks, 3,5-dimethylisoxazol-4-amine hydrochloride stands out as a particularly useful intermediate. The amine functionality at the 4-position provides a convenient handle for introducing diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pesticidal activity. This application note provides a detailed guide for researchers on the utilization of this key intermediate in the synthesis of novel agrochemical candidates, with a focus on the preparation of N-(isoxazol-4-yl)benzamide derivatives, a class of compounds with known herbicidal and fungicidal potential.[5][6]
Core Synthesis Pathway: Acylation of 3,5-Dimethylisoxazol-4-amine
The primary application of this compound in agrochemical synthesis is its role as a nucleophile in acylation reactions. The free amine, readily generated from the hydrochloride salt, reacts with acylating agents, most commonly acyl chlorides, to form a stable amide bond. This reaction, a classic example of nucleophilic acyl substitution, is the linchpin for creating a library of N-(3,5-dimethylisoxazol-4-yl) amide derivatives.
The general transformation is depicted below:
Caption: General acylation of 3,5-dimethylisoxazol-4-amine.
The choice of the "R" group on the acyl chloride is critical for determining the biological activity of the final compound. By varying this substituent, researchers can modulate properties such as target specificity, potency, and environmental persistence.
Application Example: Synthesis of a Potential Benzamide Herbicide
To illustrate the practical application of this chemistry, we will detail the synthesis of a model agrochemical candidate, N-(3,5-dimethylisoxazol-4-yl)-2,6-dichlorobenzamide. This compound is structurally related to the known herbicide metabolite 2,6-dichlorobenzamide (BAM), suggesting a potential mode of action related to the inhibition of cellulose biosynthesis.[7]
Scientific Rationale for Protocol Design
The protocol is designed to be robust, high-yielding, and scalable. The key steps and their justifications are as follows:
-
Free-Basing of the Amine: 3,5-Dimethylisoxazol-4-amine is supplied as a hydrochloride salt to improve its shelf-life and handling characteristics. The amine must be liberated to its free base form to act as an effective nucleophile. This is typically achieved by treatment with a suitable base, such as sodium bicarbonate or a tertiary amine. In our protocol, we will perform this step in situ.
-
Choice of Acylating Agent: 2,6-Dichlorobenzoyl chloride is chosen as the acylating agent. Acyl chlorides are highly reactive, ensuring efficient acylation of the amine.[8] The 2,6-dichloro substitution pattern is a common motif in herbicides and is known to confer potent biological activity.
-
Solvent Selection: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents will not react with the acyl chloride and are effective at dissolving the reactants. DCM is chosen for its ease of removal during the work-up.
-
Base for HCl Scavenging: The acylation reaction produces one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it unreactive. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to neutralize the HCl as it is formed, driving the reaction to completion.[9]
-
Reaction Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete reaction.
-
Purification: The work-up procedure is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials. Recrystallization is an effective method for obtaining the final product in high purity.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(isoxazol-4-yl)benzamide.
Detailed Laboratory Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of N-(3,5-dimethylisoxazol-4-yl)-2,6-dichlorobenzamide
Materials:
-
This compound (MW: 148.60 g/mol )
-
2,6-Dichlorobenzoyl chloride (MW: 209.48 g/mol )
-
Triethylamine (TEA) (MW: 101.19 g/mol , d: 0.726 g/mL)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for recrystallization
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (5.00 g, 33.6 mmol).
-
Add anhydrous dichloromethane (100 mL) and triethylamine (10.2 g, 14.1 mL, 101 mmol, 3.0 eq). Stir the resulting slurry at room temperature for 15 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2,6-dichlorobenzoyl chloride (7.40 g, 35.3 mmol, 1.05 eq) in anhydrous dichloromethane (20 mL).
-
Add the 2,6-dichlorobenzoyl chloride solution dropwise to the stirred amine slurry over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will be obtained as a solid. Purify by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure N-(3,5-dimethylisoxazol-4-yl)-2,6-dichlorobenzamide as a crystalline solid.
Data Presentation: Expected Outcome
| Parameter | Expected Value |
| Product | N-(3,5-dimethylisoxazol-4-yl)-2,6-dichlorobenzamide |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₂ |
| Molecular Weight | 285.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 85-95% |
| Purity (by HPLC/NMR) | >98% |
Trustworthiness and Self-Validation
The integrity of this protocol relies on careful monitoring and characterization.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is essential to track the consumption of the starting amine. A new, less polar spot corresponding to the amide product should appear.
-
Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the amide bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of novel agrochemical candidates. The acylation protocol described herein provides a reliable and efficient method for generating N-(isoxazol-4-yl)benzamide derivatives. By systematically varying the acyl chloride component, researchers can generate extensive libraries of compounds for high-throughput screening and SAR studies. This approach facilitates the discovery of new active ingredients for crop protection with potentially novel modes of action and improved environmental profiles.
References
- Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9).
- MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Golebiewski, W. M., & Whiting, A. (2006). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
- USDA ARS. (2025). Isoxazoline: An emerging scaffold in pesticide discovery. Journal of Agricultural and Food Chemistry.
- Wikipedia. (n.d.). Isoxazole.
- Psathas, S., et al. (2025). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Molecules, 30(3), 589.
- Chem-Impex. (n.d.). 5-Amino-4-chloro-3-methylisoxazole.
- MDPI. (2020). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo.
- Google Patents. (n.d.). CN111825583A - Preparation method of isoxazole herbicide intermediate.
- Google Patents. (n.d.). US6297198B1 - Isoxazole derivatives and their use as herbicides.
- Google Patents. (n.d.). EP0810227A1 - Isoxazole derivatives.
- Google Patents. (n.d.). CN111909143A - Isoxazoline substituted benzamide derivative and preparation method and application thereof.
- PubMed Central (PMC). (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- PubMed. (2025). Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity.
- ResearchGate. (2023). Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents.
- Google Patents. (n.d.). WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid.
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
- ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- EPA. (n.d.). Dichlobenil and its degradate, 2,6-dichlorobenzamide (BAM), were solvent extracted.
- PubMed. (2006). Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria.
Sources
- 1. EP0524018A1 - Isoxazoles herbicides - Google Patents [patents.google.com]
- 2. CN111825583A - Preparation method of isoxazole herbicide intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US6297198B1 - Isoxazole derivatives and their use as herbicides - Google Patents [patents.google.com]
- 5. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation with 3,5-dimethylisoxazol-4-amine HCl
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Isoxazole Amide Moiety
The isoxazole ring is a privileged scaffold in medicinal chemistry, conferring a unique combination of metabolic stability, hydrogen bonding capabilities, and steric influence to bioactive molecules. When incorporated into an amide linkage, the resulting isoxazole amide functionality becomes a cornerstone for molecular design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive experimental protocol for the synthesis of novel amide derivatives utilizing 3,5-dimethylisoxazol-4-amine hydrochloride, a versatile building block for drug discovery and development programs.
We will delve into the mechanistic rationale behind the chosen synthetic strategies, offering two robust protocols employing common yet highly effective coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The causality behind each experimental step will be elucidated to empower researchers to not only replicate these methods but also to adapt them to their specific synthetic challenges.
Materials and Equipment
Reagents:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[1]
-
Hydroxybenzotriazole (HOBt)[1]
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[2][3]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[4]
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic)[5]
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)[1][2]
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Column chromatography setup (silica gel)
-
High-resolution mass spectrometer (HRMS)[8]
Reaction Schematics and Mechanisms
General Reaction Scheme:
Caption: Simplified workflow of EDC/HOBt mediated amide coupling.
Mechanism of HATU Coupling:
HATU is a highly efficient uronium-based coupling reagent that often leads to faster reaction times and higher yields, especially with sterically hindered or electron-deficient substrates. [2][4]
-
Carboxylate Formation: A non-nucleophilic base, such as DIPEA, deprotonates the carboxylic acid to form a carboxylate anion. [3]2. Formation of the Active Ester: The carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. The HOAt anion then rapidly displaces the tetramethylurea group to form a highly reactive OAt-active ester. [2][3]3. Amine Acylation: The amine nucleophile attacks the active ester to furnish the final amide product, with the release of HOAt. [2]The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state through hydrogen bonding, accelerating the reaction. [2]
Caption: Simplified workflow of HATU mediated amide coupling.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and widely used method for routine amide synthesis.
Step-by-Step Methodology:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv.), 3,5-dimethylisoxazol-4-amine HCl (1.1 equiv.), and HOBt (1.2 equiv.).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add DIPEA or TEA (2.5 equiv.) dropwise to the reaction mixture. The addition of a tertiary amine base is crucial to neutralize the HCl salt of the amine and to facilitate the coupling reaction. [10]5. Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture. [1]6. Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. [6]
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for challenging couplings, including those with sterically demanding or electronically deactivated partners.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF or DCM.
-
Add HATU (1.2 equiv.) and DIPEA or TEA (3.0 equiv.) to the solution. [4]Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve 3,5-dimethylisoxazol-4-amine HCl (1.1 equiv.) in a minimal amount of DMF or DCM and add DIPEA or TEA (1.2 equiv.) to generate the free amine.
-
Add the solution of the free amine to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS. [6]
Parameter Protocol 1 (EDC/HOBt) Protocol 2 (HATU) Coupling Reagent EDC·HCl HATU Additive HOBt None required Base DIPEA or TEA DIPEA or TEA Typical Reaction Time 8-24 hours 1-4 hours Cost Lower Higher | Efficiency | Good to excellent | Excellent, especially for difficult couplings |
Work-up and Purification
A standardized aqueous work-up procedure is essential for removing the water-soluble byproducts and unreacted reagents. [6][7]
-
Upon completion of the reaction, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with:
-
1 M citric acid or 1 N HCl (to remove excess amine and basic byproducts). [6][7] * Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and acidic byproducts). [6][7] * Brine (to reduce the solubility of organic material in the aqueous phase). [6]3. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
The crude product can then be purified by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in n-hexane. [8]
Characterization
The identity and purity of the synthesized amide should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule. The amide N-H proton typically appears as a singlet in the range of 8-10 ppm in DMSO-d₆. [8][9]The methyl groups on the isoxazole ring will also have characteristic chemical shifts.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of the product. [8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete neutralization of the amine HCl salt. | Ensure sufficient base (DIPEA/TEA) is added. |
| Deactivated carboxylic acid or amine. | Switch to a more powerful coupling reagent like HATU. | |
| Impure or wet reagents/solvents. | Use freshly opened or properly stored anhydrous solvents and high-purity reagents. | |
| Multiple Spots on TLC | Presence of unreacted starting materials. | Increase reaction time or consider using a slight excess of one reagent. |
| Side reactions (e.g., formation of N-acylurea with EDC). | Ensure HOBt is added before or concurrently with EDC. | |
| Difficult Purification | Water-soluble byproducts from EDC or HATU remaining. | Perform a thorough aqueous work-up as described. The urea byproduct from EDC is water-soluble, making it easier to remove than the byproduct from DCC. [5][7] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents such as HATU can be sensitizers and should be handled with care. [11]* DIPEA and TEA are corrosive and have strong odors. Handle them in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- Wikipedia. (2023). HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Chandrasekhar, D., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 8, 1595–1601.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Goode, S. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
- Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.
- Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1478.
- Chorghade, M. S. (2006). Drug Discovery and Development, Volume 1: Drug Discovery. John Wiley & Sons.
- Alvarenga, E. S., et al. (2019). Synthesis of novel amides, characterization by spectrometric methods, cytotoxic activity and theoretical calculations. Journal of Molecular Structure, 1192, 203-211.
- ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- Konoike, T., & Araki, Y. (1996). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 1(1), 55-58.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- da Silva, A. B., et al. (2015). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. Molecules, 20(6), 10499–10517.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Strategic Derivatization of 3,5-Dimethylisoxazol-4-amine for High-Throughput Library Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and presence in a wide array of biologically active compounds.[1][2] This application note provides a detailed guide to the strategic derivatization of 3,5-dimethylisoxazol-4-amine, a versatile building block for the construction of diverse chemical libraries. We present field-proven protocols for key synthetic transformations including N-acylation, N-sulfonylation, reductive amination, and the Ugi four-component reaction. Each protocol is designed to be robust and scalable, suitable for high-throughput synthesis platforms aimed at accelerating drug discovery programs.[3]
Introduction: The Value of the Isoxazole Scaffold
Isoxazoles, a class of five-membered heterocyclic compounds, are of immense importance in pharmaceutical research due to their diverse therapeutic potential, demonstrating activities ranging from anticancer and anti-inflammatory to neuroprotective effects.[4][5][6] The 3,5-dimethylisoxazol-4-amine core, in particular, offers a synthetically tractable handle—the C4-primary amine—for rapid diversification. This allows for the systematic exploration of the chemical space around the isoxazole core, a critical step in identifying novel lead compounds and understanding structure-activity relationships (SAR). The generation of compound libraries from a central, reliable scaffold is a cornerstone of modern drug discovery, enabling high-throughput screening (HTS) to identify hits against various biological targets.[7][8]
Logic of Library Synthesis from a Core Scaffold
The fundamental principle of library synthesis is to systematically combine a set of diverse building blocks with a common core scaffold. This combinatorial approach allows for the rapid generation of a large number of distinct molecules. 3,5-Dimethylisoxazol-4-amine serves as an ideal starting point, where the primary amine is the key point of diversification.
Caption: Library synthesis workflow from a core amine scaffold.
Key Derivatization Protocols
The following protocols are optimized for clarity, reproducibility, and adaptability to parallel synthesis formats.
Protocol 1: N-Acylation for Amide Library Synthesis
N-acylation is a fundamental and highly reliable transformation for converting amines into stable amides. The reaction of 3,5-dimethylisoxazol-4-amine with various acyl chlorides or anhydrides proceeds efficiently under mild conditions.[9][10]
Causality: The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as pyridine or triethylamine, is crucial as it neutralizes the hydrochloric acid byproduct, preventing the protonation and deactivation of the starting amine.
Caption: Experimental workflow for N-Acylation.
Methodology:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3,5-dimethylisoxazol-4-amine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of the desired acyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring (Trustworthiness): Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup: Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.[11]
Protocol 2: N-Sulfonylation for Sulfonamide Library Synthesis
The synthesis of sulfonamides is a cornerstone of medicinal chemistry. This protocol details the reaction of the core amine with various sulfonyl chlorides.[11]
Causality: Similar to N-acylation, the reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to quench the HCl generated.[1]
Caption: Experimental workflow for N-Sulfonylation.
Methodology:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3,5-dimethylisoxazol-4-amine (1.0 eq.) in anhydrous pyridine or DCM containing triethylamine (1.5 eq.).
-
Reagent Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring (Trustworthiness): Track the disappearance of the starting amine using TLC.
-
Workup: If pyridine is the solvent, concentrate the mixture in vacuo and partition the residue between ethyl acetate and water. If DCM is the solvent, proceed with aqueous washes as in Protocol 3.1.
-
Isolation: Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude sulfonamide can often be purified by recrystallization or, if necessary, by silica gel chromatography.
Protocol 3: Reductive Amination for N-Alkylated Library Synthesis
Reductive amination is a powerful and versatile method for forming C-N bonds, converting the primary amine into more complex secondary or tertiary amines.[12][13] The process involves the initial formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction.[14]
Causality: The reaction is typically performed as a one-pot procedure. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is used because it is selective for the protonated imine intermediate over the starting carbonyl compound, preventing unwanted reduction of the aldehyde/ketone.[12][15] Weakly acidic conditions (e.g., using acetic acid) facilitate imine formation.
Caption: Experimental workflow for Reductive Amination.
Methodology:
-
Reaction Setup: To a solution of 3,5-dimethylisoxazol-4-amine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable aprotic solvent (e.g., 1,2-dichloroethane (DCE) or THF), add a catalytic amount of acetic acid. Stir for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise at room temperature.
-
Reaction: Stir the mixture for 4-24 hours.
-
Monitoring (Trustworthiness): Monitor the reaction by TLC or LC-MS for the formation of the product and consumption of the imine intermediate.
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Isolation: Extract the product with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue via silica gel chromatography.
Protocol 4: Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a premier example of a multi-component reaction (MCR), enabling the synthesis of complex, peptide-like molecules in a single, atom-economical step.[16] It combines an amine, an aldehyde/ketone, a carboxylic acid, and an isocyanide to form a bis-amide.
Causality: The reaction mechanism is a sequence of reversible steps culminating in an irreversible Mumm rearrangement.[16][17] It begins with the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. This activated iminium ion is trapped by the nucleophilic isocyanide, and the resulting intermediate is finally acylated by the carboxylate, followed by the rearrangement to yield the stable bis-amide product.[18]
Caption: Experimental workflow for the Ugi-4CR.
Methodology:
-
Reaction Setup: In a vial, combine 3,5-dimethylisoxazol-4-amine (1.0 eq.), an aldehyde or ketone (1.0 eq.), and a carboxylic acid (1.0 eq.) in a polar solvent such as methanol (MeOH) or trifluoroethanol (TFE).
-
Pre-incubation: Stir the mixture at room temperature for 10-20 minutes to allow for pre-equilibration and imine formation.
-
Isocyanide Addition: Add the isocyanide component (1.0 eq.). The reaction is often exothermic and is typically complete within minutes to hours.[16]
-
Reaction: Stir the reaction at room temperature for 24-48 hours.
-
Monitoring (Trustworthiness): The reaction is best monitored by LC-MS due to the number of components.
-
Isolation & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash chromatography, preparative HPLC, or recrystallization.
Data Summary and Library Design
The choice of reaction depends on the desired chemical space to be explored. The table below summarizes the key features of each derivatization strategy.
| Parameter | N-Acylation | N-Sulfonylation | Reductive Amination | Ugi-4CR |
| Product | Amide | Sulfonamide | Secondary/Tertiary Amine | bis-Amide |
| Key Reagents | Acyl Chloride/Anhydride, Base | Sulfonyl Chloride, Base | Aldehyde/Ketone, Reducing Agent | Aldehyde/Ketone, Carboxylic Acid, Isocyanide |
| Complexity | Low | Low | Medium | High |
| Diversity Points | 1 | 1 | 1-2 | 3 |
| Advantages | Robust, high-yielding, stable product | Access to important pharmacophore | Creates flexible linkers, increases basicity | Rapid increase in molecular complexity |
| Limitations | Limited structural diversity | Limited structural diversity | May require optimization for hindered substrates | Sensitive to stoichiometry, purification can be challenging |
Conclusion
3,5-Dimethylisoxazol-4-amine stands out as a superior scaffold for the construction of diverse and medicinally relevant compound libraries. The primary amino group provides a reliable anchor for a variety of robust chemical transformations, including acylation, sulfonylation, reductive amination, and multi-component reactions. The protocols detailed herein are designed to be scalable and adaptable for high-throughput synthesis, providing a solid foundation for drug discovery campaigns aimed at exploring new chemical space and identifying novel therapeutic agents.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Medicinal Chemistry Perspective of Fused Isoxazole Deriv
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
- Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC - NIH.
- Application Notes and Protocols for the Derivatization of 4,5-Dimethylisoxazol-3-amine in Medicinal Chemistry. Benchchem.
- Ugi reaction. Wikipedia.
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
- Reductive amin
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC - NIH.
- Application Note – Reductive Amin
- 4-Amino-N-(3,5-dimethyl-1,2-oxazol-4-yl)benzene-1-sulfonamide. PubChem.
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Amine Preparation 4 - Reductive Amin
- Application Notes and Protocols for 4,5-Dimethylisoxazol-3-amine in Drug Discovery. Benchchem.
- 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC - NIH.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Ugi Four-Component Reactions Using Altern
- acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube.
- Acylation of Amines, Part 1: with Acyl Halides. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Ugi reaction - Wikipedia [en.wikipedia.org]
- 17. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3,5-dimethylisoxazol-4-amine in Fragment-Based Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds. Unlike high-throughput screening (HTS), which tests large libraries of complex, drug-like molecules, FBDD starts with small, low-complexity chemical entities known as "fragments" (typically with a molecular weight < 300 Da). These fragments bind to biological targets with low affinity but do so with high ligand efficiency. The core principle of FBDD is to identify these weakly binding fragments and then chemically elaborate them into potent, selective, and drug-like candidates. This approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.
This guide focuses on a particularly valuable fragment, 3,5-dimethylisoxazol-4-amine , and provides a detailed framework for its application within an FBDD workflow. We will explore the rationale behind its use, detailed experimental protocols, and the logic of hit-to-lead progression.
The Fragment: 3,5-dimethylisoxazol-4-amine - A Privileged Scaffold
3,5-dimethylisoxazol-4-amine is an attractive fragment for several key reasons that align with the principles of FBDD. Its rigid isoxazole core presents well-defined vectors for chemical elaboration, while the primary amine offers a versatile handle for synthetic modifications.
Key Physicochemical Properties:
| Property | Value | Significance in FBDD |
| Molecular Weight (MW) | 112.13 g/mol | Well within the typical fragment MW range (<300 Da), adhering to the "Rule of Three." |
| clogP | 0.65 | Indicates good solubility and a balance between hydrophilicity and lipophilicity, crucial for screening. |
| Hydrogen Bond Donors | 1 (Amine group) | Provides a key interaction point for target binding. |
| Hydrogen Bond Acceptors | 2 (Isoxazole N and O) | Offers additional opportunities for forming stabilizing hydrogen bonds. |
| Rotatable Bonds | 0 | The rigidity of the scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
The combination of a hydrogen bond donor (amine) adjacent to an aromatic ring system makes it an effective mimic for common biological motifs, such as the side chains of asparagine or glutamine, or the adenine of ATP. This allows it to effectively probe pockets that recognize these key residues.
FBDD Workflow Using 3,5-dimethylisoxazol-4-amine
A typical FBDD campaign is a multi-stage process. Below is a logical workflow illustrating how to effectively utilize 3,5-dimethylisoxazol-4-amine from initial screening to hit validation.
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 3,5-Dimethylisoxazol-4-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the 4-Aminoisoxazole Scaffold
The 3,5-dimethylisoxazol-4-amine moiety is a privileged scaffold in medicinal chemistry and a versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. Its inherent structural features—a reactive amino group ortho to a methyl group on an electron-rich isoxazole ring—provide a unique platform for constructing fused ring systems with significant therapeutic potential. Isoxazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide provides an in-depth exploration of synthetic strategies starting from 3,5-dimethylisoxazol-4-amine, complete with detailed protocols and mechanistic insights to empower researchers in the fields of organic synthesis and drug discovery.
The stability of the isoxazole ring allows for a variety of chemical transformations on its substituents, yet the N-O bond can be strategically cleaved under certain conditions, further expanding its synthetic utility.[3] This dual nature makes 3,5-dimethylisoxazol-4-amine an attractive starting material for generating molecular complexity and accessing novel chemical space.
PART 1: Synthesis of Fused Pyrimidine Systems - Isoxazolo[4,5-d]pyrimidines
The fusion of a pyrimidine ring to the isoxazole core of 3,5-dimethylisoxazol-4-amine leads to the formation of isoxazolo[4,5-d]pyrimidines, a class of compounds with demonstrated pharmacological importance, including anxiolytic and immunomodulatory activities.[4][5] The synthesis of these bicyclic heterocycles typically involves the construction of the pyrimidine ring onto the existing isoxazole framework.
Cyclocondensation with β-Ketoesters
A common and effective method for constructing the pyrimidine ring is the cyclocondensation of the 4-amino group with a 1,3-dielectrophilic species, such as a β-ketoester. This reaction proceeds through an initial condensation of the amine with the keto group to form an enamine intermediate, followed by an intramolecular cyclization via nucleophilic attack of the isoxazole nitrogen or the newly formed enamine nitrogen onto the ester carbonyl, with subsequent elimination of alcohol. The regioselectivity of the cyclization can often be controlled by the reaction conditions.[6]
Workflow for Isoxazolo[4,5-d]pyrimidine Synthesis via β-Ketoester Cyclocondensation
Caption: General workflow for the synthesis of isoxazolo[4,5-d]pyrimidinones.
Protocol 1: Synthesis of 3,5-Dimethyl-isoxazolo[4,5-d]pyrimidin-7(6H)-one
This protocol is a representative example of a cyclocondensation reaction to form the isoxazolo[4,5-d]pyrimidine core.
Materials:
-
3,5-Dimethylisoxazol-4-amine
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
Procedure:
-
A mixture of 3,5-dimethylisoxazol-4-amine (10 mmol) and ethyl acetoacetate (12 mmol) is heated at 120-130°C for 1 hour.
-
The reaction mixture is cooled, and the excess ethyl acetoacetate is removed under reduced pressure.
-
The resulting crude enamine intermediate is added to polyphosphoric acid (20 g) and heated at 140-150°C for 2-3 hours with stirring.
-
Alternatively, the intermediate can be refluxed in Dowtherm A for 30 minutes.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.
Expected Yield: 60-70%
Table 1: Representative Data for Isoxazolo[4,5-d]pyrimidine Synthesis
| Reagent 1 | Reagent 2 | Conditions | Product | Yield (%) | Reference |
| 3,5-Dimethylisoxazol-4-amine | Ethyl acetoacetate | PPA, 140-150°C, 2-3h | 3,5-Dimethyl-isoxazolo[4,5-d]pyrimidin-7(6H)-one | ~65 | Adapted from related syntheses |
| 4-Amino-3-oxo-isoxazolidine-5-carboxylic acid amide | Various aldehydes/ketones | Multistep | 5-Aryl/alkyl-isoxazolo[4,5-d]pyrimidinones | Varies | [4] |
Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA)
DMF-DMA is a versatile C1 synthon that can react with the amino group of 3,5-dimethylisoxazol-4-amine to form an amidine intermediate. This intermediate is highly reactive and can be cyclized with various nucleophiles to generate substituted isoxazolo[4,5-d]pyrimidines.[7]
Protocol 2: Synthesis of N'-(3,5-dimethylisoxazol-4-yl)-N,N-dimethylformimidamide
Materials:
-
3,5-Dimethylisoxazol-4-amine
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dry xylene
Procedure:
-
A solution of 3,5-dimethylisoxazol-4-amine (10 mmol) in dry xylene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
DMF-DMA (12 mmol) is added to the solution.
-
The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude amidine, which can be used in the next step without further purification.
Subsequent Cyclization: The resulting amidine can be treated with various reagents, such as primary amines in the presence of an acid catalyst, to form 7-substituted-amino-isoxazolo[4,5-d]pyrimidines.
PART 2: Synthesis of Fused Pyrazole Systems - Pyrazolo[3,4-d]isoxazoles
The synthesis of pyrazolo[3,4-d]isoxazoles from 3,5-dimethylisoxazol-4-amine involves the construction of a pyrazole ring fused to the isoxazole core. These compounds are of interest due to the broad biological activities associated with the pyrazole moiety.[4]
Diazotization and Intramolecular Cyclization
A key strategy involves the diazotization of the 4-amino group to form a reactive diazonium salt. This intermediate can then undergo intramolecular cyclization, often promoted by a suitable base, to yield the pyrazolo[3,4-d]isoxazole ring system.
Workflow for Pyrazolo[3,4-d]isoxazole Synthesis
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological screening of derivatives of isoxazolo[4,5-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides [beilstein-journals.org]
- 7. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon [ouci.dntb.gov.ua]
Application Notes and Protocols: Leveraging 3,5-dimethylisoxazol-4-amine Hydrochloride for the Synthesis of Substituted Amides
Abstract
The 3,5-dimethylisoxazole scaffold is a privileged motif in medicinal chemistry, recognized for its role as an effective bioisostere for acetylated lysine (KAc) and its presence in a variety of pharmacologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,5-dimethylisoxazol-4-amine hydrochloride in the preparation of substituted amides. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for amide bond formation, and discuss critical experimental parameters that influence reaction outcomes. This guide is designed to be a self-validating system, enabling researchers to confidently and efficiently synthesize novel amide derivatives for screening and lead optimization in drug discovery programs.
Introduction: The Significance of the 3,5-Dimethylisoxazole Moiety
The isoxazole ring system is a versatile heterocyclic scaffold that has been extensively incorporated into a wide array of therapeutic agents. The 3,5-dimethylisoxazole substitution pattern, in particular, has garnered significant attention in recent years. This specific arrangement of methyl groups on the isoxazole core has been identified as an effective mimic of acetylated lysine, a crucial post-translational modification involved in epigenetic regulation. This mimicry has led to the development of potent inhibitors of bromodomains, a class of proteins that recognize and bind to acetylated lysine residues on histones and other proteins.
The bromodomain and extra-terminal domain (BET) family of proteins, including BRD4, have emerged as key therapeutic targets in oncology and inflammation. Small molecule inhibitors that feature the 3,5-dimethylisoxazole core have demonstrated significant anti-proliferative effects in various cancer cell lines, highlighting the therapeutic potential of this scaffold. The synthesis of diverse libraries of substituted amides derived from 3,5-dimethylisoxazol-4-amine is therefore a critical step in the exploration of new chemical space and the development of novel drug candidates.
This guide will focus on the practical aspects of using this compound as a key building block for the synthesis of N-(3,5-dimethylisoxazol-4-yl)amides.
Chemical Properties and Reactivity of this compound
This compound is the salt form of the corresponding free amine. The hydrochloride salt is generally a stable, crystalline solid that is more convenient to handle and store compared to the free base, which may be more susceptible to degradation.
Structure:
The key reactive site for amide bond formation is the primary amine group at the 4-position of the isoxazole ring. The nucleophilicity of this amine is influenced by the electronic properties of the isoxazole ring. While the isoxazole ring is aromatic, the presence of the electronegative oxygen and nitrogen atoms can modulate the electron density on the ring and, consequently, the reactivity of the amine. In practice, the amine is sufficiently nucleophilic to participate in standard amide coupling reactions.
The hydrochloride salt form necessitates the use of a base in the reaction mixture to liberate the free amine in situ, which can then react with an activated carboxylic acid.
General Workflow for Amide Synthesis
The synthesis of substituted amides from this compound and a carboxylic acid follows a well-established two-step process, often performed in a single pot.
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species that is susceptible to nucleophilic attack by the amine.
-
Nucleophilic Acyl Substitution: The free amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and a byproduct.
The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity.
Caption: General workflow for the synthesis of substituted amides.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly for reactions sensitive to moisture.
-
Inert Atmosphere: While not always strictly necessary for all coupling reagents, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve yields, especially when working with sensitive substrates.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent known for its rapid reaction times and low rates of racemization.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in a minimal amount of anhydrous DMF or DCM.
-
Add HATU (1.1 -
Application Notes and Protocols: Catalytic Cross-Coupling of 3,5-Dimethylisoxazol-4-amine Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 3,5-dimethylisoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives are integral to the development of novel therapeutics, including potent inhibitors of the BET (bromodomain and extra terminal domain) bromodomain family, which are promising targets in cancer therapy.[1][3] The strategic functionalization of this core, particularly at the C4-position, through catalytic cross-coupling reactions, unlocks a vast chemical space for the synthesis of diverse compound libraries essential for drug discovery and development.
This guide provides a comprehensive overview and detailed protocols for the catalytic cross-coupling of 3,5-dimethylisoxazol-4-amine and its derivatives. We will delve into the mechanistic intricacies and practical applications of key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, equipping researchers with the knowledge to effectively synthesize novel molecular entities.
Core Concepts: The Power of Palladium Catalysis
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact.[4] These reactions provide efficient and versatile methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the construction of complex organic molecules.[4][5]
The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.[6]
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, or an amine coordinates to the palladium and is subsequently deprotonated.[4][6]
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.[4][6]
The choice of ligands, bases, and solvents is critical for the success of these reactions, influencing catalyst stability, reactivity, and selectivity.
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms, the following diagrams illustrate the catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Sonogashira Coupling Catalytic Cycle
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key cross-coupling reactions of 3,5-dimethylisoxazol-4-amine derivatives. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylisoxazole with Arylboronic Acids
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of heteroaryl halides.[7][8]
Objective: To synthesize 4-aryl-3,5-dimethylisoxazole derivatives.
Materials:
-
4-Bromo-3,5-dimethylisoxazole
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-3,5-dimethylisoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive flow of argon.
-
Add the 1,4-dioxane/H₂O solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Troubleshooting:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Increase the catalyst loading to 0.10 equivalents.
-
Try a different palladium catalyst/ligand system, such as Pd₂(dba)₃ with a bulky phosphine ligand like P(t-Bu)₃·HBF₄.[8]
-
-
Side Reactions (e.g., homocoupling of the boronic acid):
-
Decrease the reaction temperature.
-
Use a milder base, such as Cs₂CO₃.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ | Essential for the transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O | A polar aprotic/protic mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient energy to overcome the activation barrier of the reaction. |
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-3,5-dimethylisoxazole
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides.[9][10][11]
Objective: To synthesize N-substituted-3,5-dimethylisoxazol-4-amine derivatives.
Materials:
-
4-Bromo-3,5-dimethylisoxazole
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of argon, add 4-bromo-3,5-dimethylisoxazole (1.0 mmol), the amine (1.2 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Dehalogenation of the starting material:
-
Use a less sterically hindered phosphine ligand.
-
Lower the reaction temperature.
-
-
Poor conversion:
-
Ensure the use of a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄.[10]
-
Consider using a different generation of Buchwald-Hartwig catalyst, such as a G3 or G4 palladacycle precatalyst.
-
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | A highly active catalytic system for C-N bond formation.[12] |
| Base | NaOt-Bu | A strong base required for the deprotonation of the amine. |
| Solvent | Toluene | A non-polar, high-boiling solvent suitable for this reaction. |
| Temperature | 100 °C | Facilitates the oxidative addition and reductive elimination steps. |
Protocol 3: Sonogashira Coupling of 4-Iodo-3,5-dimethylisoxazole with Terminal Alkynes
This protocol is derived from studies on the Sonogashira coupling of 4-iodoisoxazoles.[13][14][15]
Objective: To synthesize 4-alkynyl-3,5-dimethylisoxazole derivatives.
Materials:
-
4-Iodo-3,5-dimethylisoxazole
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Add 4-iodo-3,5-dimethylisoxazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol) to an oven-dried Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and Et₃N (5 mL) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Homocoupling of the alkyne (Glaser coupling):
-
Ensure the reaction is performed under strictly anaerobic conditions.
-
Decrease the amount of CuI catalyst.
-
-
Slow reaction:
-
Gently heat the reaction to 40-50 °C.
-
Use a more active palladium source, such as Pd(acac)₂/PPh₃.[13]
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | A classic catalytic system for Sonogashira coupling; CuI facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent. |
| Solvent | THF | A suitable aprotic solvent for this transformation. |
| Temperature | Room Temperature | The reaction is often efficient at ambient temperature. |
Conclusion and Future Directions
The catalytic cross-coupling of 3,5-dimethylisoxazol-4-amine derivatives is a powerful strategy for the synthesis of novel compounds with significant potential in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Further optimization of reaction conditions and the development of novel catalytic systems will continue to expand the scope and utility of these important transformations, paving the way for the discovery of next-generation therapeutics.
References
- Yang, W., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8894-8904. [Link]
- Bratt, E., et al. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. The Journal of Organic Chemistry, 79(9), 3946-3954. [Link]
- Comins, D. L., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(6), 2181-2182. [Link]
- Various Authors. (n.d.). Scope of the Sonogashira cross-coupling strategy.
- Yang, W., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction.
- Yang, W., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. PubMed. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- Various Authors. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Wikipedia contributors. (n.d.).
- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227. [Link]
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(32), 10876-10881. [Link]
- Yang, W., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Semantic Scholar. [Link]
- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Europe PMC. [Link]
- Various Authors. (2023).
- Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115024. [Link]
- White, M. C., et al. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science, 376(6590), 284-290. [Link]
- Mohammadi, M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1488-1496. [Link]
- Asiri, A. M., et al. (2010). N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1783. [Link]
- Brown, N., et al. (2022). Organic & Biomolecular Chemistry. ePrints Soton. [Link]
- The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Ma, D., et al. (2003). Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles. Organic Letters, 5(14), 2453-2455. [Link]
- Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Boyd, S., et al. (2019). Metal-free C–C bond formation via coupling of nitrile imines and boronic acids.
- Boyd, S., et al. (2019). Metal-Free C-C Bond Formation via Coupling of Nitrile Imines and Boronic Acids.
- Organic-Synthesis.com. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
- Hierso, J.-C., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 1-13. [Link]
- Oishi, T., et al. (2021). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters, 75, 153185. [Link]
- Fruzynski, A., et al. (2019). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 24(21), 3874. [Link]
- Asiri, A. M., et al. (2010). N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1782. [Link]
- National Center for Biotechnology Information. (n.d.). 5-Amino-3,4-dimethylisoxazole. PubChem. [Link]
- Various Authors. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Synthesis Utilizing 3,5-Dimethylisoxazol-4-amine Hydrochloride
Abstract & Core Principles
The isoxazole moiety is a privileged scaffold in medicinal chemistry and drug development, frequently employed as a bioisostere for amide bonds or as a core component in designing peptidomimetics with enhanced stability and novel biological activity.[1][2] This guide provides a detailed protocol for the incorporation of amine-functionalized heterocycles onto solid-supported peptides, using 3,5-dimethylisoxazol-4-amine hydrochloride as a representative building block. The primary strategy detailed herein focuses on the side-chain modification of acidic amino acid residues, such as Aspartic Acid (Asp) or Glutamic Acid (Glu), which are integral parts of a peptide sequence synthesized via standard Fmoc-based solid-phase peptide synthesis (SPPS).
This approach allows for the late-stage functionalization of peptides, enabling the creation of diverse chemical libraries for screening and lead optimization. We will elucidate the underlying chemical principles, provide step-by-step experimental protocols from coupling to cleavage, and discuss critical parameters and troubleshooting strategies to ensure successful synthesis.
The Strategic Rationale: Side-Chain Modification
In standard C-to-N terminus solid-phase peptide synthesis, the growing peptide chain is terminated with a free amine (after Fmoc deprotection).[3][] Attempting to couple a simple amine, such as 3,5-dimethylisoxazol-4-amine, directly to this N-terminus is chemically unfeasible without a bifunctional linker. A more robust and versatile strategy is to couple the amine to the side-chain carboxylic acid of an Asp or Glu residue within the peptide sequence.
This is achieved by first synthesizing the desired peptide backbone on a solid support, ensuring that the side-chain protecting group of the target Asp or Glu residue (e.g., OtBu) is removed to reveal a free carboxylic acid. This free acid then becomes the anchor point for amide bond formation with the isoxazole amine, driven by standard peptide coupling reagents.
General Workflow for Amine Incorporation
The overall process can be visualized as a multi-stage workflow, beginning with the fully assembled and protected peptide on the resin and concluding with the purified, modified peptide.
Caption: High-level workflow for side-chain modification.
Materials and Reagents
Successful synthesis requires high-purity reagents and anhydrous solvents. The following table summarizes the key components for the coupling and cleavage steps.
| Reagent / Material | Purpose | Typical Grade / Supplier | Notes |
| Resin-Bound Peptide | Solid support with synthesized peptide | Custom Synthesis / Commercial | e.g., H-Gly-Glu(OH)-Phe-Leu-Rink Amide Resin |
| 3,5-Dimethylisoxazol-4-amine HCl | Amine building block | Sigma-Aldrich, Combi-Blocks | The core reagent for modification. |
| HATU | Coupling Reagent (Onium Salt) | Aapptec, Bachem, Sigma-Aldrich | Highly efficient, rapid coupling with low racemization.[5][6] |
| DIC / HOBt | Coupling Reagent (Carbodiimide) | Aapptec, Sigma-Aldrich | A classic, cost-effective alternative to onium salts.[5] |
| DIPEA (or DIEA) | Non-nucleophilic Base | Sigma-Aldrich, Thermo Fisher | Neutralizes the amine HCl salt and facilitates coupling.[7] |
| DMF | Primary Solvent | ACS Grade, Anhydrous | Used for swelling resin, washing, and as reaction solvent. |
| DCM | Rinsing Solvent | ACS Grade, Anhydrous | Used for resin swelling and washing. |
| TFA (Trifluoroacetic acid) | Cleavage Acid | Reagent Grade | Cleaves the peptide from the resin and removes side-chain protecting groups.[8] |
| TIS (Triisopropylsilane) | Scavenger | Reagent Grade | Quenches reactive cations generated during cleavage to prevent side reactions.[9] |
| Cold Diethyl Ether | Precipitation Solvent | ACS Grade | Used to precipitate the cleaved peptide from the TFA solution.[10] |
Detailed Experimental Protocols
Safety Precaution: Always handle reagents like TFA, DIC, and HATU inside a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol: Side-Chain Coupling of 3,5-Dimethylisoxazol-4-amine
This protocol assumes a starting scale of 0.1 mmol of a resin-bound peptide containing one free side-chain carboxylic acid.
-
Resin Preparation:
-
Place the peptide-resin (0.1 mmol) in a suitable reaction vessel (e.g., a fritted syringe).
-
Swell the resin in anhydrous DMF (approx. 5 mL) for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Preparation of the Coupling Solution (HATU-based):
-
In a separate vial, dissolve this compound (44 mg, 0.3 mmol, 3 eq.) in anhydrous DMF (2 mL).
-
Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the amine solution. The extra equivalents of base are crucial to both neutralize the hydrochloride salt and drive the coupling reaction.
-
In another vial, dissolve HATU (114 mg, 0.3 mmol, 3 eq.) in anhydrous DMF (1 mL).
-
Add the HATU solution to the amine/DIPEA solution and vortex briefly. This is the activated coupling cocktail.
-
-
Coupling Reaction:
-
Add the complete coupling cocktail to the swollen, drained peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 37 °C).
-
-
Post-Coupling Wash:
-
After the reaction period, drain the coupling solution from the resin.
-
Wash the resin thoroughly to remove all excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
-
After the final wash, dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Protocol: Peptide Cleavage and Precipitation
-
Preparation of Cleavage Cocktail:
-
Inside a fume hood, prepare a fresh cleavage cocktail. A standard mixture for most peptides is Reagent K :
-
95% TFA (v/v)
-
2.5% Water (v/v)
-
2.5% Triisopropylsilane (TIS) (v/v)
-
-
For a 0.1 mmol synthesis, prepare approximately 5 mL of the cocktail. Cool the cocktail on an ice bath for 5-10 minutes.
-
-
Cleavage Reaction:
-
Place the dried, modified peptide-resin in a reaction vessel.
-
Add the cold cleavage cocktail (5 mL) to the resin.
-
Stopper the vessel and agitate at room temperature for 2-3 hours. A color change in the solution is often observed as protecting groups are cleaved.
-
-
Peptide Isolation and Precipitation:
-
Filter the TFA solution away from the resin beads into a clean 50 mL centrifuge tube.
-
Wash the resin beads with an additional 1-2 mL of fresh TFA and combine the filtrates.
-
In the fume hood, add the TFA filtrate dropwise to a centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[9]
-
Pellet the peptide by centrifugation (e.g., 4000 rpm for 10 minutes).
-
Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash step two more times to remove residual scavengers.
-
After the final wash, dry the white peptide pellet under vacuum to obtain the crude product.
-
-
Purification and Analysis:
-
The crude peptide should be dissolved in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final product should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Visualization of the Coupling Chemistry
The core of the protocol is the formation of a stable amide bond between the isoxazole amine and the peptide's side-chain carboxylic acid, mediated by the coupling reagent.
Caption: Amide bond formation on the solid support.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Detected by LC-MS of crude product) | 1. Steric hindrance at the coupling site. 2. Insufficient activation or reagent equivalents. 3. Poor resin swelling or solvent quality. | 1. Double the coupling time or perform a second coupling. 2. Increase reagent equivalents to 5 eq. Consider microwave-assisted synthesis. 3. Ensure use of fresh, anhydrous DMF. |
| Low Yield of Crude Peptide | 1. Premature cleavage of peptide from resin. 2. Incomplete precipitation in ether. 3. Physical loss during washing steps. | 1. Ensure the resin linker is stable to the conditions used for side-chain deprotection (if applicable). 2. Use a larger volume of cold ether and increase precipitation time. 3. Be careful when decanting supernatants after centrifugation. |
| Extra Peaks in Mass Spec | 1. Incomplete removal of side-chain protecting groups. 2. Side reactions from scavengers (e.g., alkylation). 3. Aspartimide formation for Asp-containing peptides.[9] | 1. Increase cleavage time or temperature slightly (e.g., 3 hours). 2. Ensure the correct scavenger cocktail is used for the peptide sequence. 3. Use coupling conditions known to minimize this side reaction (e.g., DIC/HOBt). |
Causality Behind Experimental Choices:
-
Choice of Base (DIPEA): A non-nucleophilic base is essential. Using a nucleophilic base could result in unwanted side reactions with the activated carboxylic acid. DIPEA efficiently neutralizes the amine hydrochloride and facilitates the proton transfers required during the coupling reaction without interfering.[7]
-
Onium vs. Carbodiimide Reagents: Onium salts like HATU are generally faster and more efficient than carbodiimide-based reagents like DIC/HOBt, especially for difficult couplings.[6] They pre-activate the carboxylic acid to a highly reactive ester, minimizing side reactions like racemization. However, they are also more expensive.
-
Role of Scavengers (TIS): During TFA cleavage, protecting groups (like t-Butyl) are released as highly reactive carbocations. These cations can re-attach to electron-rich amino acid residues like Tryptophan or Methionine. Scavengers such as TIS are "cation traps," reacting with these species to prevent them from modifying the desired peptide.[9]
References
- A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Solid-Phase Synthesis of Isoxazole-Based Amino Acids: A New Scaffold for Molecular Diversity.
- Naturally Occurring Oxazole-Containing Peptides. MDPI.
- Solid-Phase Synthesis of 1,3-Azole-Based Peptides. Thieme.
- Cleavage
- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Z-L-Phg-Val-OMe. Organic Syntheses Procedure.
- Solid Phase Chemical Synthesis. BOC Sciences.
- Technical Support Center: Optimizing Peptide Cleavage
- Coupling Reagents. Aapptec Peptides.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
Sources
- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethylisoxazol-4-amine Hydrochloride
Introduction: 3,5-Dimethylisoxazol-4-amine hydrochloride is a key heterocyclic building block in modern medicinal chemistry and drug development. Its rigid structure and specific hydrogen bonding capabilities make it a valuable scaffold in designing targeted therapeutics. However, its synthesis can present challenges related to yield, purity, and regioselectivity. This guide provides in-depth troubleshooting and optimization strategies for researchers working with this compound, ensuring robust and reproducible results.
Section 1: Synthesis Overview & Core Principles
The synthesis of 3,5-dimethylisoxazol-4-amine is most practically achieved through the cyclocondensation of a functionalized 1,3-dicarbonyl equivalent with a hydroxylamine source. A common and effective strategy involves the reaction of 2-cyanoacetylacetone with hydroxylamine hydrochloride. This approach directly installs the required amine precursor (via the nitrile) and the 3,5-dimethyl substitution pattern in a single, regioselective cyclization step.
The core reaction mechanism involves the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the second carbonyl. The subsequent dehydration and tautomerization yield the isoxazole ring. The nitrile group is then reduced to the primary amine, and subsequent treatment with hydrochloric acid affords the stable hydrochloride salt.
Critical Parameters:
-
pH Control: The reaction pH is paramount. The initial condensation requires mildly acidic to neutral conditions to facilitate oxime formation without causing significant decomposition of hydroxylamine.
-
Temperature Management: The cyclization is typically exothermic. Proper temperature control is essential to prevent side reactions and ensure the stability of the isoxazole ring, as the N-O bond can be labile under harsh conditions.[1]
-
Stoichiometry: Precise control over the molar ratios of reactants is crucial to maximize conversion and minimize the presence of unreacted starting materials in the crude product.
-
Solvent Selection: The choice of solvent (often an alcohol like ethanol or methanol) affects reactant solubility and can influence the reaction rate and selectivity.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction yield for this compound is consistently low (<40%). What are the likely causes and how can I improve it?
Answer: Low yield is a multifaceted problem that requires a systematic approach to diagnose. The issue can typically be traced to starting materials, reaction conditions, or the work-up and isolation procedure.
Causality & Solutions:
-
Starting Material Integrity:
-
Hydroxylamine Hydrochloride Quality: This reagent can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or verify the activity of older stock.
-
Dicarbonyl Precursor Purity: The stability of the 2-cyanoacetylacetone precursor is critical. Impurities can inhibit the reaction or lead to byproduct formation. Verify purity by NMR or GC-MS before use.
-
-
Suboptimal Reaction pH:
-
The "Why": Hydroxylamine is most nucleophilic in its free base form (NH₂OH). However, the reaction is often performed with the hydrochloride salt (NH₂OH·HCl) for stability. A base (e.g., sodium acetate, pyridine, or a slight excess of a non-nucleophilic base) is required to liberate the free hydroxylamine in situ. If the medium is too acidic, the concentration of free hydroxylamine will be too low. If it's too basic, the isoxazole ring itself can become susceptible to cleavage.[1]
-
The Fix: Implement a buffered system or perform a careful, slow addition of a base like sodium methoxide or triethylamine.[2] Monitor the pH of the reaction mixture, aiming for a range of 4-6 for the initial condensation.
-
-
Inefficient Reaction Conditions:
-
Temperature: If the temperature is too low, the reaction rate will be impractically slow. If too high, byproduct formation and potential decomposition increase. Refluxing in ethanol (approx. 78°C) is a common starting point.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum product formation. Insufficient time leads to low conversion, while excessively long times can promote degradation.
-
-
Work-up and Isolation Losses:
-
Extraction: The free amine base can have some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) after basification of the reaction mixture.[3]
-
Salt Formation: The final precipitation of the hydrochloride salt is a critical purification step. If the product is highly soluble in the chosen solvent, yields will be poor. After forming the salt with HCl (e.g., HCl in isopropanol or ether), adding a less polar "anti-solvent" like diethyl ether or acetone can often induce precipitation.[4]
-
Below is a systematic workflow to troubleshoot low yield issues.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Significant Impurity Profile
Question: My final product is contaminated with significant byproducts after the reduction and salt formation steps. How can I identify and minimize them?
Answer: Impurities often arise from side reactions during the cyclization or incomplete reactions. The most common culprits are unreacted starting materials, regioisomers (if using an asymmetric precursor), or ring-opened species.
Causality & Solutions:
-
Isomeric Impurities: While the use of a symmetric precursor like 2-cyanoacetylacetone should prevent regioisomers, related syntheses can be plagued by this issue. If a different precursor is used, careful selection of reaction conditions (solvent, temperature, catalysts) is necessary to favor the desired isomer.[1] A practical synthesis of the related 3-amino-4,5-dimethylisoxazole specifically highlights a method that avoids contamination from the isomeric 5-amino product.[2][5]
-
Ring-Opened Byproducts: The isoxazole N-O bond is the weakest link in the ring. It can be cleaved under strongly basic or reductive conditions.[1]
-
The "Why": During the work-up, if the pH is raised too high (e.g., >12 with strong bases like NaOH) for a prolonged period, the ring can open. Similarly, during the nitrile reduction step, harsh reducing agents or conditions can cleave the N-O bond in addition to reducing the nitrile.
-
The Fix: Use milder bases like sodium bicarbonate or potassium carbonate for neutralization and extraction.[3] For the nitrile reduction, catalytic hydrogenation (e.g., H₂/Pd-C) under controlled pressure and temperature is often preferable to harsher hydride reagents.
-
-
Incomplete Reduction: The presence of the nitrile-substituted isoxazole indicates an incomplete reduction step.
-
The Fix: Increase the reaction time, catalyst loading, or hydrogen pressure during the hydrogenation step. Ensure the catalyst is active and not poisoned.
-
Problem 3: Difficulty with Purification
Question: I'm struggling to purify the final product. Standard silica gel chromatography isn't effective for the hydrochloride salt. What are my options?
Answer: Purifying polar amine hydrochloride salts can be challenging. They often streak badly on standard silica gel and may be insoluble in common chromatography solvents.
Causality & Solutions:
-
Recrystallization: This is the most powerful purification method for crystalline solids like hydrochloride salts.
-
The "Why": The ordered crystal lattice selectively incorporates the desired product, excluding impurities.
-
The Fix: Experiment with various solvent systems. A good starting point is a polar, protic solvent in which the salt is soluble when hot but sparingly soluble when cold, such as isopropanol or ethanol.[6] If the salt is too soluble, adding a less polar anti-solvent like diethyl ether or ethyl acetate to the hot, saturated solution can induce crystallization upon cooling.[4][7]
-
-
Modified Chromatography:
-
Free Base Purification: If recrystallization fails, it is often easier to purify the free amine base and then convert the pure base into the hydrochloride salt. The free amine is less polar and more amenable to silica gel chromatography. A solvent system of dichloromethane/methanol with a small amount of triethylamine (e.g., 0.5-1%) can effectively suppress streaking.[8]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography can be an option, though it is often less scalable.[9]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the product isolated as a hydrochloride salt instead of the free amine? A1: The hydrochloride salt offers several advantages. Primary amines can be susceptible to air oxidation, and many are oils or low-melting solids that are difficult to handle and weigh accurately. The hydrochloride salt is typically a stable, crystalline, free-flowing solid, which simplifies handling, storage, and purification by recrystallization.[7]
Q2: What are the optimal storage conditions for this compound? A2: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. As a hydrochloride salt, it is hygroscopic and will readily absorb water from the atmosphere.
Q3: Can green chemistry principles be applied to this synthesis? A3: Yes. Researchers are increasingly exploring greener synthetic routes for isoxazoles. This includes using water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, or using recyclable catalysts.[10][11]
Q4: What are the key safety considerations for this synthesis? A4: Hydroxylamine hydrochloride and its solutions can be skin and respiratory irritants. The organic solvents used are flammable. The nitrile precursor is toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 4: Experimental Protocol (Baseline)
This protocol describes a representative synthesis of this compound as a reference starting point for optimization.
Part A: Synthesis of 4-(3,5-dimethylisoxazol-4-yl)methanenitrile
-
To a stirred solution of 2-cyanoacetylacetone (1.0 eq) in ethanol (5 mL per gram of dicarbonyl), add sodium acetate (1.1 eq).
-
Add hydroxylamine hydrochloride (1.1 eq) portion-wise, maintaining the temperature below 30°C.
-
Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude nitrile product, which can be purified by column chromatography if necessary.
Part B: Reduction and Salt Formation to this compound
-
Dissolve the crude nitrile from Part A in methanol.
-
Add Palladium on carbon (10% w/w, approx. 5 mol%).
-
Hydrogenate the mixture in a Parr shaker or similar apparatus under hydrogen gas (e.g., 50 psi) at room temperature until hydrogen uptake ceases (typically 4-12 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude free amine.
-
Dissolve the crude amine in a minimal amount of cold isopropanol.
-
Slowly add a solution of HCl in isopropanol (or diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate. If it does not, add diethyl ether as an anti-solvent until turbidity is observed.
-
Cool the mixture in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in vacuo to yield pure this compound.
| Parameter | Recommended Condition | Notes |
| Cyclization Solvent | Ethanol | Good solubility for reactants. |
| Base | Sodium Acetate | Mild base to liberate free hydroxylamine. |
| Reduction Catalyst | 10% Pd/C | Standard for nitrile to amine reduction. |
| Hydrogen Pressure | 50 psi | Sufficient for most lab-scale reductions. |
| HCl Salt Formation | HCl in Isopropanol/Ether | Anhydrous conditions prevent water contamination. |
| Purification | Recrystallization (IPA/Ether) | Most effective method for the final salt. |
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Gunn, D. E., & Kumpf, R. A. (1996). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 1(1), 81-83.
- Gunn, D. E., & Kumpf, R. A. (1996). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid.
- Inamdar, S. M., More, V. K., & Pawar, S. S. (2024). Construction of Isoxazole ring: An Overview. Surfaces and Interfaces.
- ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?
- BenchChem. (n.d.). 4-Aminoisoxazole.
- BenchChem. (n.d.). Technical Support Center: Purification of Long-Chain Amines.
- Der Pharma Chemica. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates.
- Sorensen, U. S., Falch, E., & Larsen, P. K. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-diBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003-1007.
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34235-34261.
- ResearchGate. (2017). Purification of organic hydrochloride salt?
- Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
- National Institutes of Health. (2022). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase.
- ResearchGate. (2022). Advances in the Chemistry of Aminoisoxazole.
- PubMed. (1982). 2-cyano-1,3-dicarbonyl Compounds With Antiallergic Activity.
- Figshare. (1999). Synthesis of Hydroxamic Esters via Alkoxyaminocarbonylation of β-Dicarbonyl Compounds.
- National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Sciencemadness Discussion Board. (2004). Hydroxylamine NH2OH Uses (and Production).
- Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Amino-4,5-dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. ajgreenchem.com [ajgreenchem.com]
Common side reactions in the synthesis of 3,5-dimethylisoxazol-4-amine
Welcome to the technical support center for the synthesis of 3,5-dimethylisoxazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-based solutions grounded in chemical principles to help you optimize your synthetic routes and overcome common hurdles.
Introduction to the Synthetic Landscape
3,5-Dimethylisoxazol-4-amine is a valuable building block in medicinal chemistry. Its synthesis can be approached through several routes, each with its own set of advantages and potential pitfalls. The most common strategies involve the Curtius rearrangement of 3,5-dimethylisoxazole-4-carboxylic acid, the reduction of 3,5-dimethyl-4-nitroisoxazole, or the cyclization of a suitable nitrile precursor. This guide is structured to address specific issues you may encounter with each of these methods.
Troubleshooting Guide & FAQs
This section is organized by common problems encountered during the synthesis of 3,5-dimethylisoxazol-4-amine. Each problem is followed by a detailed explanation of the potential causes and actionable solutions.
Part 1: Curtius Rearrangement Route
The Curtius rearrangement is a powerful method for converting a carboxylic acid to a primary amine with the loss of one carbon atom.[1][2] In the synthesis of 3,5-dimethylisoxazol-4-amine, this involves the thermal decomposition of 3,5-dimethylisoxazole-4-carbonyl azide to an isocyanate intermediate, which is then hydrolyzed to the desired amine.[3][4]
Diagram 1: Curtius Rearrangement for 3,5-Dimethylisoxazol-4-amine Synthesis
Caption: General workflow for the synthesis of 3,5-dimethylisoxazol-4-amine via the Curtius rearrangement.
FAQ 1: My reaction yield is low, and I'm isolating a significant amount of a high-molecular-weight, insoluble white solid. What is it and how can I prevent its formation?
Answer:
The white, insoluble solid is likely a symmetrical urea byproduct, a very common side product in the Curtius rearrangement when targeting a primary amine.[5][6]
Causality:
This occurs through a competitive reaction pathway. The isocyanate intermediate is highly electrophilic. While the intended reaction is with water to form a carbamic acid which then decarboxylates to the desired amine, any amine formed can act as a potent nucleophile.[1][2] This newly formed amine can then attack another molecule of the isocyanate intermediate, leading to the formation of a stable and often insoluble urea derivative. This side reaction is exacerbated by the presence of even trace amounts of water in the initial stages, which can hydrolyze a small amount of the isocyanate to the amine, initiating the urea formation cascade.[5][7]
Troubleshooting & Mitigation:
-
Rigorous Anhydrous Conditions: The most critical factor is to ensure your reaction is completely dry until the hydrolysis step.
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., toluene, THF).
-
Glassware: Oven-dry all glassware and cool it under an inert atmosphere (nitrogen or argon).
-
Reagents: Use anhydrous reagents. If using a carboxylic acid precursor, ensure it is thoroughly dried.
-
-
Controlled Hydrolysis: Introduce water for the hydrolysis of the isocyanate only after the rearrangement is complete. This can be done by quenching the reaction mixture with water or a dilute acid.
-
One-Pot Procedures: Employing a one-pot method where the acyl azide is generated and rearranged in the presence of a trapping nucleophile (in this case, a controlled amount of water or a protected amine) can sometimes minimize the opportunity for side reactions.[8]
Diagram 2: Formation of Urea Byproduct in Curtius Rearrangement
Caption: The competitive reaction pathway leading to the formation of a urea byproduct.
FAQ 2: Besides the urea byproduct, I'm also seeing another, more soluble impurity. What could it be?
Answer:
This is likely a carbamate byproduct, which can form if an alcohol is present in your reaction mixture.[1][9]
Causality:
If your reaction solvent is an alcohol (e.g., ethanol, methanol), or if there is an alcohol present as an impurity, it can act as a nucleophile and attack the isocyanate intermediate. This results in the formation of a stable carbamate.[2][4]
Troubleshooting & Mitigation:
-
Solvent Choice: Avoid using alcoholic solvents during the rearrangement step. Opt for aprotic, anhydrous solvents like toluene or THF.
-
Reagent Purity: Ensure that all reagents are free from alcohol contamination.
-
Trapping Agent: If you are intentionally trying to form a carbamate as a protected amine, then using an alcohol as the solvent and trapping agent is the correct procedure.
| Byproduct | Cause | Prevention |
| Symmetrical Urea | Reaction of the product amine with the isocyanate intermediate, often initiated by trace water.[5] | Maintain strictly anhydrous conditions until the hydrolysis step.[7] |
| Carbamate | Reaction of an alcohol with the isocyanate intermediate.[9] | Use aprotic, anhydrous solvents and ensure reagents are free of alcohol impurities. |
Part 2: Reduction of 3,5-Dimethyl-4-nitroisoxazole
The reduction of the nitro group on the isoxazole ring is a common and direct route to the desired amine. However, controlling the reduction to avoid side products can be challenging.
Diagram 3: Reduction of 3,5-Dimethyl-4-nitroisoxazole
Caption: A general scheme for the synthesis of 3,5-dimethylisoxazol-4-amine via nitro group reduction.
FAQ 3: My reduction reaction is giving me a mixture of products, and the reaction mixture has a dark color. What are the likely side products?
Answer:
The formation of a complex mixture and dark coloration is often indicative of incomplete reduction and the formation of condensation byproducts. The likely side products include nitroso and hydroxylamine intermediates, as well as azo and azoxy compounds.[10][11]
Causality:
The reduction of a nitro group to an amine proceeds through several intermediates. If the reaction conditions are not optimized, these intermediates can accumulate or react with each other.
-
Nitroso and Hydroxylamine Intermediates: These are partially reduced forms of the nitro group. Insufficient reducing agent or a non-optimal reaction temperature can lead to their presence in the final product mixture.
-
Azo and Azoxy Compounds: These are formed from the condensation of the nitroso and hydroxylamine intermediates. These compounds are often colored, contributing to the dark appearance of the reaction mixture.
Troubleshooting & Mitigation:
-
Choice of Reducing Agent: The choice of reducing agent is critical for achieving a clean and complete reduction.
-
Catalytic Hydrogenation (H₂/Pd/C): This is a very effective method but can be non-selective if other reducible functional groups are present in the molecule.[12] Ensure the catalyst is active and the hydrogen pressure is sufficient.
-
Tin(II) Chloride (SnCl₂): This is a milder and often more selective reagent. It is particularly useful when other sensitive functional groups are present.[12][13]
-
Iron in Acidic Media (Fe/HCl or Fe/AcOH): This is a classic and robust method that is generally very effective for nitro group reductions.[13]
-
-
Reaction Conditions:
-
Stoichiometry: Ensure a sufficient excess of the reducing agent is used.
-
Temperature: Some reductions may require heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
-
pH: For reductions using metals in acid, maintaining an acidic environment is crucial.
-
Diagram 4: Potential Side Reactions in Nitro Group Reduction
Caption: A simplified schematic of the reduction pathway of a nitro group and the formation of common side products.
Part 3: Nitrile Cyclization Route
The synthesis of 3,5-dimethylisoxazol-4-amine can also be achieved through the cyclization of a suitable nitrile precursor, often involving the reaction of a β-ketonitrile with hydroxylamine.[14]
FAQ 4: I am attempting to synthesize 3,5-dimethylisoxazol-4-amine from a nitrile precursor, but I am getting a mixture of isomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in the synthesis of substituted isoxazoles from unsymmetrical precursors.[15][16]
Causality:
When reacting an unsymmetrical β-ketonitrile with hydroxylamine, the initial nucleophilic attack of the hydroxylamine can occur at either of the two carbonyl groups, leading to the formation of two different regioisomeric isoxazoles. The regioselectivity is influenced by the electronic and steric properties of the substituents on the β-ketonitrile.
Troubleshooting & Mitigation:
-
Control of Reaction pH: The pH of the reaction medium can significantly influence the regioselectivity. It is often necessary to screen different pH conditions to favor the formation of the desired isomer.
-
Use of Pre-activated Precursors: In some cases, using a pre-activated form of the β-ketonitrile or a protected hydroxylamine derivative can direct the cyclization to the desired regioisomer.
-
1,3-Dipolar Cycloaddition: An alternative strategy to ensure regioselectivity is to use a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an enamine. This method often provides excellent control over the regiochemical outcome.[17][18]
Purification of 3,5-Dimethylisoxazol-4-amine:
Regardless of the synthetic route, purification of the final product is crucial.
-
Extraction: The basic nature of the amine allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous phase. The aqueous layer is then basified, and the purified amine is re-extracted into an organic solvent.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) is an effective method for obtaining highly pure material.
-
Column Chromatography: If the product is contaminated with impurities of similar polarity, column chromatography on silica gel using a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking) is a viable option.
References
- Saad, A., Vaultier, M., & Derdour, A. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 9(7), 527-534. [Link]
- Saad, A., Vaultier, M., & Derdour, A. (2004). One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines. PubMed. [Link]
- Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. (n.d.). NIH. [Link]
- Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. (2018). Beilstein Journals. [Link]
- One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2004).
- Nitro Reduction - Common Conditions. (n.d.). Denk-Stelle. [Link]
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). International Journal of Scientific Research in Science and Technology. [Link]
- Synthesis of isoxazoles. (2019). YouTube. [Link]
- Catalytic mechanism for the hydrogenation of nitrobenzene Primary... (n.d.).
- Curtius rearrangement. (n.d.). Wikipedia. [Link]
- Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025). Materials Advances (RSC Publishing). [Link]
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (n.d.).
- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. [Link]
- Construction of Isoxazole ring: An Overview. (2024). Letters in Applied NanoBioScience. [Link]
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH. [Link]
- Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. (2006).
- Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021). Beilstein Journals. [Link]
- Catalytic hydrogenation of nitroarenes into different products via... (n.d.).
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021).
- Reduction of nitrobenzene. (2018). YouTube. [Link]
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (n.d.). Green Chemistry (RSC Publishing). [Link]
- Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. (n.d.). Journal of the Chemical Society C - RSC Publishing. [Link]
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). NIH. [Link]
- Curtius Rearrangement Reaction. (n.d.). Online Organic Chemistry Tutor. [Link]
- Curtius Rearrangement. (n.d.). NROChemistry. [Link]
- Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. (2009).
- Process for preparing isoxazole compounds. (n.d.).
- Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (n.d.). PMC. [Link]
- 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023). PMC - PubMed Central. [Link]
- [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. (n.d.). Amerigo Scientific. [Link]
- 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthesis of 4-amino-3,5-dimethylisoxazole. (n.d.). Google.
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,5-dimethylisoxazol-4-amine Hydrochloride
This guide is intended for researchers, scientists, and drug development professionals who are working with 3,5-dimethylisoxazol-4-amine hydrochloride and need to purify it from reaction mixtures. As a Senior Application Scientist, I have designed this technical support center to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
I. Understanding the Chemistry: Potential Impurities
A robust purification strategy begins with understanding the potential impurities in your crude product. While the exact impurity profile depends on the specific synthetic route employed, we can anticipate common contaminants based on plausible synthetic pathways to 3,5-dimethylisoxazol-4-amine.
Two likely synthetic approaches to introduce the 4-amino group on the 3,5-dimethylisoxazole core are the Hofmann and Curtius rearrangements of the corresponding 3,5-dimethylisoxazole-4-carboxamide or 3,5-dimethylisoxazole-4-carboxylic acid, respectively.
-
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom, typically using reagents like bromine and a strong base (e.g., sodium hydroxide).[1]
-
Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, to an isocyanate, which is then hydrolyzed to the primary amine.[2][3]
Based on these potential synthetic routes, the following impurities are likely to be present in the crude reaction mixture:
-
Unreacted Starting Materials:
-
3,5-dimethylisoxazole-4-carboxamide (from Hofmann rearrangement)
-
3,5-dimethylisoxazole-4-carboxylic acid (from Curtius rearrangement)
-
-
Reaction Intermediates:
-
N-bromo-3,5-dimethylisoxazol-4-carboxamide (from Hofmann rearrangement)
-
3,5-dimethylisoxazole-4-carbonyl azide (from Curtius rearrangement - Note: Acyl azides can be explosive and should be handled with extreme caution.)
-
3,5-dimethylisoxazol-4-isocyanate (from both rearrangements)
-
-
Byproducts:
-
Inorganic salts (e.g., sodium bromide, sodium carbonate from Hofmann rearrangement)
-
Urea or carbamate derivatives (if the isocyanate intermediate reacts with ammonia or alcohols)
-
-
Isomeric Impurities:
-
Depending on the synthesis of the isoxazole ring itself, positional isomers such as 5-amino-3,4-dimethylisoxazole could be present.[4]
-
II. Purification Strategy: The Hydrochloride Salt Advantage
The target compound is a hydrochloride salt, which is a deliberate and advantageous choice for purification. Converting the basic amine to its hydrochloride salt often enhances its crystallinity and allows for effective purification by recrystallization.[3][5] The salt form is generally more stable and easier to handle than the free base.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Precipitated Hydrochloride Salt | 1. The free amine is not fully protonated. 2. The hydrochloride salt is significantly soluble in the chosen solvent. 3. The initial crude product has a low concentration of the desired amine. | 1. Ensure a slight excess of hydrochloric acid is used for salt formation. Check the pH of the solution to confirm it is acidic. 2. Cool the solution in an ice bath to minimize solubility. If the yield is still low, consider adding a less polar anti-solvent (e.g., diethyl ether, heptane) dropwise to the cooled solution to induce further precipitation. 3. Analyze the crude mixture by TLC or LC-MS to estimate the concentration of the desired product before proceeding with salt formation and recrystallization. |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the hydrochloride salt. 2. The presence of significant impurities is depressing the melting point. 3. The solution is cooling too rapidly. | 1. Choose a recrystallization solvent with a lower boiling point. 2. Attempt to remove some impurities before recrystallization. This can be done by washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling process. |
| Colored Impurities Persist in the Final Product | 1. Highly colored, polar impurities are co-precipitating with the hydrochloride salt. 2. The amine is undergoing oxidation. | 1. Treat the solution of the hydrochloride salt with activated charcoal before the hot filtration step of recrystallization. Use a minimal amount of charcoal to avoid significant product loss. 2. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating steps. Amines can be susceptible to air oxidation.[6] |
| Incomplete Removal of Carboxylic Acid or Amide Starting Material | 1. The starting material has similar solubility properties to the hydrochloride salt in the chosen recrystallization solvent. | 1. If the starting material is a carboxylic acid, you can perform a basic wash (e.g., with a dilute solution of sodium bicarbonate) on the crude free amine (before salt formation) dissolved in an organic solvent. The carboxylic acid will be deprotonated and extracted into the aqueous layer. 2. If the starting material is an amide, a different recrystallization solvent or a solvent pair may be necessary to achieve better separation. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is isopropanol a good choice for recrystallizing this compound?
A1: Isopropanol is a polar protic solvent that can dissolve the hydrochloride salt at elevated temperatures but has a lower solvating power at room temperature or below, allowing for good crystal recovery upon cooling. It is often preferred over more polar alcohols like methanol or ethanol where the hydrochloride salt might be too soluble, leading to lower yields.[4]
Q2: My hydrochloride salt is not dissolving in hot isopropanol. What should I do?
A2: First, ensure the isopropanol is at its boiling point. If the salt still doesn't dissolve, you can add more hot isopropanol in small increments until it does. Be mindful that using a large excess of solvent will decrease your yield. If it remains insoluble, you may need to consider a different solvent system, such as a mixture of isopropanol and a small amount of water to increase the solvent's polarity.
Q3: No crystals are forming after cooling the solution. What are the next steps?
A3: This is a common issue, often due to using too much solvent or the solution being supersaturated.
-
Too much solvent: Gently heat the solution to evaporate some of the isopropanol and then allow it to cool again.
-
Supersaturation: To induce crystallization, you can try scratching the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth. Alternatively, adding a single seed crystal of the pure product can initiate crystallization.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show the characteristic peaks for the desired compound and reveal the presence of any proton- or carbon-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the compound from impurities and provide its molecular weight, confirming its identity. The peak area in the chromatogram can be used to estimate purity.
V. Experimental Protocols
Protocol 1: Conversion to Hydrochloride Salt and Initial Precipitation
This protocol assumes you have the crude 3,5-dimethylisoxazol-4-amine free base after your reaction work-up.
-
Dissolve the crude amine in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise while stirring.
-
Continue adding the HCl solution until no further precipitation is observed and the solution is acidic (test with pH paper).
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the precipitated hydrochloride salt by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether or ethyl acetate to remove non-polar impurities.
-
Dry the crude hydrochloride salt under vacuum.
Protocol 2: Recrystallization of this compound
-
Place the crude, dried this compound in an Erlenmeyer flask.
-
Add a small amount of isopropanol, just enough to create a slurry.
-
Heat the mixture to boiling with stirring on a hot plate.
-
Add more hot isopropanol in small portions until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the purified crystals under vacuum to a constant weight.
VI. Visualized Workflows
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Crystal Formation
Caption: Decision tree for troubleshooting lack of crystal formation.
VII. References
-
Baran, P. S., & Shenvi, R. A. (2006). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 10(3), 483-486.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 10, 2026, from [Link]
-
Wikipedia. (2023, December 1). Curtius rearrangement. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved January 10, 2026, from [Link]
-
Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 16(12), 2006-2027.
-
Wikipedia. (2023, November 28). Hofmann rearrangement. Retrieved January 10, 2026, from [Link]
-
Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Retrieved January 10, 2026, from
-
Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles. Retrieved January 10, 2026, from
-
Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 643–646.
-
Singh, R. P., et al. (2014). An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated, three-component, domino reaction. Journal of Chemical Sciences, 126(5), 1539-1546.
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 10, 2026, from [Link]
-
Karaman, R. (2012). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Molecules, 17(4), 4643-4661.
-
Google Patents. (n.d.). US3468900A - Process for preparing isoxazole compounds. Retrieved January 10, 2026, from
-
Crisóstomo-Lucas, C., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry, 18(23), 4464-4470.
-
Crisóstomo-Lucas, C., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry, 18(23), 4464-4470.
-
Reddit. (2022, April 12). Amide from carboxylic acid synthesis. Retrieved January 10, 2026, from [Link]
-
Wang, Y., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. The Journal of Organic Chemistry, 88(20), 14199-14206.
-
PubChem. (n.d.). 3,5-Dimethyl-4-Isoxazolecarbaldehyde. Retrieved January 10, 2026, from [Link]
-
Lindsley, C. W., et al. (2007). A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides. Journal of Combinatorial Chemistry, 9(6), 1041-1045.
-
ScienceMadness Discussion Board. (2015, December 24). Hofmann Rearrangement of 3,4,5-trimethoxybenzamide. Retrieved January 10, 2026, from [Link]
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Curtius Rearrangement [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Reactions with 3,5-Dimethylisoxazol-4-amine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3,5-dimethylisoxazol-4-amine. This resource is designed to provide in-depth, practical solutions to common challenges encountered during the chemical synthesis of derivatives of this versatile building block. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms, enabling you to effectively troubleshoot and optimize your synthetic routes.
Probing the Reactivity of 3,5-Dimethylisoxazol-4-amine
3,5-Dimethylisoxazol-4-amine is a valuable heterocyclic amine in medicinal chemistry and materials science.[1][2] The nucleophilicity of the 4-amino group is central to its reactivity, allowing for a range of transformations. However, the electronic properties of the isoxazole ring and potential steric hindrance from the adjacent methyl groups can lead to challenges in achieving high reaction yields. This guide addresses common issues in a question-and-answer format, providing not only troubleshooting steps but also the scientific rationale behind them.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My acylation or sulfonylation of 3,5-dimethylisoxazol-4-amine is resulting in low yields and a complex mixture of byproducts. What are the likely causes and how can I improve my reaction?
Low yields in acylation and sulfonylation reactions are frequently due to suboptimal reaction conditions or the inherent reactivity of the substrate.[3] Here’s a breakdown of potential issues and how to address them:
Potential Cause 1: Catalyst Deactivation and Reagent Quality
Lewis acid catalysts, often employed in these reactions, are highly sensitive to moisture.[3][4] Similarly, the purity of your starting materials is critical to avoid side reactions.
Troubleshooting Strategy:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Reagents should be fresh or purified before use.[3]
-
Catalyst Stoichiometry: For reactions like Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often necessary, as the product can form a complex with the catalyst, rendering it inactive.[4]
Potential Cause 2: Suboptimal Reaction Temperature
Temperature control is crucial. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition and side products.[3]
Troubleshooting Strategy:
-
Temperature Screening: If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if you observe significant byproduct formation, try running the reaction at a lower temperature (e.g., 0 °C).
Potential Cause 3: Inappropriate Base
The choice of base is critical to neutralize the acid generated during the reaction without introducing competing side reactions.
Troubleshooting Strategy:
-
Base Selection: A non-nucleophilic, sterically hindered base is often preferable.
| Base | Key Considerations |
| Pyridine | Often used, but can sometimes act as a nucleophilic catalyst, leading to side products.[5] |
| Triethylamine (TEA) | A common choice, but its nucleophilicity can sometimes be problematic. |
| Diisopropylethylamine (DIPEA) | A sterically hindered and non-nucleophilic base, making it an excellent choice to minimize side reactions. |
Step-by-Step Protocol for Optimized Acylation:
-
Dissolve 3,5-dimethylisoxazol-4-amine (1.0 eq) and a suitable base (e.g., pyridine, 1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.[5]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of the acylating agent (e.g., acetyl chloride, 1.05 eq) in DCM dropwise.[5]
-
Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]
-
Upon completion, wash the organic phase with a dilute acid, followed by a dilute base, to remove unreacted starting materials and byproducts.[5]
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Troubleshooting Workflow for Acylation/Sulfonylation
Caption: A systematic approach to troubleshooting low yields in acylation/sulfonylation reactions.
Q2: My Buchwald-Hartwig amination with 3,5-dimethylisoxazol-4-amine is sluggish and gives a poor yield. What are the key parameters to optimize?
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the careful selection of the catalyst system and reaction conditions.[6][7]
Potential Cause 1: Suboptimal Catalyst/Ligand Combination
The choice of palladium catalyst and phosphine ligand is critical and substrate-dependent.
Troubleshooting Strategy:
-
Ligand Screening: For heteroaromatic amines, bulky, electron-rich phosphine ligands are often effective.[7] Consider screening ligands such as XPhos, SPhos, or BrettPhos.
-
Catalyst Source: Using a pre-formed palladium catalyst can sometimes give more reproducible results than generating the active catalyst in situ.
Potential Cause 2: Inappropriate Base or Solvent
The base and solvent play crucial roles in the catalytic cycle.
Troubleshooting Strategy:
-
Base Selection: A strong, non-nucleophilic base is typically required. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[8]
-
Solvent Choice: Anhydrous, deoxygenated solvents are essential. Toluene is a common and effective solvent for Buchwald-Hartwig reactions.[9]
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In an oven-dried vial, combine the aryl halide (1.0 eq), 3,5-dimethylisoxazol-4-amine (1.1-1.5 eq), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (1-10 mol%).[9]
-
Cap the vial and purge with an inert gas (e.g., Argon).
-
Add the base (e.g., NaOtBu, 1.2-2.0 eq) and degassed solvent (e.g., toluene).[9]
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and/or brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.[9]
Logical Relationship of Buchwald-Hartwig Components
Caption: Key components influencing the success of a Buchwald-Hartwig amination reaction.
Q3: My reductive amination of 3,5-dimethylisoxazol-4-amine with an aldehyde or ketone is failing to produce the desired product. What could be the issue?
Reductive amination is a powerful method for synthesizing more complex amines from simpler ones.[10] Success hinges on the efficient formation of an imine intermediate, followed by its selective reduction.[11][12]
Potential Cause 1: Inefficient Imine Formation
The initial reaction between the amine and the carbonyl compound to form an imine is a reversible equilibrium.[11]
Troubleshooting Strategy:
-
pH Control: Imine formation is often favored under mildly acidic conditions (pH 4-5).[13] If your reaction is not proceeding, consider adding a catalytic amount of a weak acid like acetic acid.
-
Water Removal: The formation of an imine releases water. Removing this water (e.g., with a dehydrating agent or a Dean-Stark apparatus) can drive the equilibrium toward the imine.
Potential Cause 2: Inappropriate Reducing Agent
The reducing agent must be selective for the imine over the starting aldehyde or ketone.
Troubleshooting Strategy:
-
Selective Reducing Agents:
| Reducing Agent | Characteristics |
| Sodium triacetoxyborohydride (STAB) | A mild and highly selective reducing agent for imines, often used in solvents like DCE, DCM, or THF.[14] |
| Sodium cyanoborohydride (NaBH₃CN) | Another effective and selective reducing agent, typically used in methanol.[13][14] |
| Sodium borohydride (NaBH₄) | Can be used, but may also reduce the starting carbonyl, so it should be added after sufficient time for imine formation.[14] |
Step-by-Step Protocol for Reductive Amination:
-
Dissolve the aldehyde or ketone (1.0 eq) and 3,5-dimethylisoxazol-4-amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol or DCE).
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature to allow for imine formation.
-
Add the chosen reducing agent (e.g., NaBH₃CN or STAB) portion-wise.
-
Continue stirring until the reaction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction, typically with an aqueous solution, and extract the product.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
This guide provides a foundational framework for troubleshooting common synthetic challenges with 3,5-dimethylisoxazol-4-amine. Successful synthesis often requires a systematic approach to optimization, grounded in a solid understanding of chemical principles.
References
- Vertex AI Search. (n.d.).
- Organic Chemistry Resources. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Wikipedia. (2023).
- BenchChem. (n.d.).
- Szűcs, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 3-Amino-4,5-dimethylisoxazole synthesis.
- Master Organic Chemistry. (2017).
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2019). 23.
- Chemistry Stack Exchange. (2022).
- Darvas, F., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Arkivoc. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (n.d.). Reactions of 3(5)
- ResearchGate. (2025). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid.
- National Institutes of Health. (n.d.).
- YouTube. (2025).
- PubMed. (2007).
- YouTube. (2020).
- Fisher Scientific. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: Acylation of 4-Amino-N-methylbenzeneethanesulfonamide.
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Amino-3,5-dimethylisoxazole 97 31329-64-3.
- MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.). US3468900A - Process for preparing isoxazole compounds.
- National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- ChemicalBook. (2025). 3-Amino-4,5-dimethylisoxazole | 13999-39-8.
- ChemScene. (n.d.). 1185449-91-5 | 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride.
Sources
- 1. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-4,5-dimethylisoxazole | 13999-39-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Stability issues of 3,5-dimethylisoxazol-4-amine hydrochloride in solution
Welcome to the technical support guide for 3,5-dimethylisoxazol-4-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing potential stability challenges encountered when working with this compound in solution. Our approach is to empower you with the foundational knowledge and practical protocols necessary to diagnose and mitigate stability issues, ensuring the integrity and reproducibility of your experimental results.
Introduction to Stability Considerations
This compound possesses two key structural features that dictate its stability profile in solution: the isoxazole ring and an aromatic amine hydrochloride salt. The isoxazole ring, specifically its N-O bond, can be susceptible to cleavage under certain conditions.[1] Concurrently, aromatic amines are known to be sensitive to oxidation.[2] The hydrochloride salt form generally enhances solubility and stability in the solid state, but its behavior in solution is highly dependent on the pH, solvent composition, and environmental conditions.
This guide provides a structured approach to identifying and understanding the degradation pathways of this molecule through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by three factors: pH, the presence of oxidizing agents, and exposure to light.
-
pH-Dependent Hydrolysis: The isoxazole ring is known to be susceptible to base-catalyzed hydrolysis, which can lead to ring-opening.[3] While generally more stable in acidic to neutral conditions, prolonged exposure to strongly basic environments (pH > 9) should be considered a risk for degradation.
-
Oxidation: Aromatic amines are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or oxidizing agents like hydrogen peroxide.[2] This can lead to the formation of colored degradation products and a loss of potency.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical degradation of the isoxazole ring.[1][4] It is crucial to protect solutions from direct light, especially during long-term storage or extended experiments.
Q2: What is the recommended solvent for preparing a stock solution?
A2: For initial studies, we recommend preparing stock solutions in a high-purity solvent where the compound shows good solubility and stability. A good starting point is HPLC-grade methanol or acetonitrile. For aqueous applications, a buffered solution at a slightly acidic pH (e.g., pH 4-6) is advisable to maintain the protonated state of the amine, which can enhance stability and prevent base-catalyzed hydrolysis of the isoxazole ring. Avoid preparing stock solutions in unbuffered water, as the pH can fluctuate.
Q3: What is the best analytical technique for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[5] Specifically, a reversed-phase HPLC method with UV detection is ideal. This technique can separate the parent compound from its potential degradation products, allowing for accurate quantification of its purity and degradation over time.[6]
Q4: My solution of this compound has turned a faint yellow/brown. What is the likely cause?
A4: The development of color often suggests the formation of degradation products, most commonly due to the oxidation of the aromatic amine moiety.[7] This can be accelerated by exposure to air (oxygen), light, or the presence of metal ion impurities in your solvent or on your glassware. Ensure you are using high-purity solvents, amber vials for storage, and consider sparging your solutions with an inert gas like nitrogen or argon if oxidative lability is confirmed.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for systematically investigating and resolving stability issues.
Guide 1: Assay Results Are Inconsistent - Is My Compound Degrading?
You observe poor reproducibility in your experimental results. This protocol helps you determine if the compound is degrading in your specific experimental medium over the typical duration of your experiment.
Step-by-Step Protocol: Preliminary Stability Assessment
-
Prepare a Fresh Stock Solution: Dissolve a known quantity of this compound in your primary solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Spike into Experimental Medium: Dilute the stock solution into your actual experimental buffer or medium to your final working concentration.
-
Time-Point Analysis: Immediately after preparation (T=0), inject an aliquot of this solution into a validated HPLC system (see Guide 2 for method development) to determine the initial peak area of the parent compound.
-
Incubate under Experimental Conditions: Store the remaining solution under the exact conditions of your experiment (temperature, lighting, container type).
-
Analyze at Subsequent Time-Points: Inject additional aliquots at relevant time points (e.g., T=2h, 4h, 8h, 24h).
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the T=0 value. A decrease of >5% is typically considered significant.
-
Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
| Time Point | Parent Peak Area (Arbitrary Units) | % Remaining from T=0 | New Peaks Observed? |
| T = 0 h | 1,500,000 | 100% | No |
| T = 4 h | 1,485,000 | 99% | No |
| T = 8 h | 1,425,000 | 95% | Yes, small peak at RRT 0.8 |
| T = 24 h | 1,275,000 | 85% | Yes, peak at RRT 0.8 has grown |
| Hypothetical data showing degradation after 8 hours. |
Guide 2: How to Perform a Forced Degradation Study
Forced degradation (or stress testing) is essential for developing a truly stability-indicating HPLC method and understanding the potential degradation pathways.[8] The goal is to intentionally degrade the compound by approximately 5-20% to generate the likely degradation products.
Protocol 2.1: Acid and Base Hydrolysis
-
Preparation: To separate vials, add an aliquot of your stock solution to an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M.
-
Incubation: Place the vials in a water bath at 60°C.
-
Sampling: Collect samples at T=0, 2, 4, 8, and 24 hours.
-
Quenching: Before HPLC analysis, neutralize the acid sample with an equivalent amount of NaOH, and the base sample with an equivalent amount of HCl.
-
Analysis: Analyze by HPLC. Look for degradation, particularly in the basic sample, which may indicate isoxazole ring cleavage.[3]
Protocol 2.2: Oxidative Degradation
-
Preparation: To a vial, add an aliquot of your stock solution to an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the vial at room temperature, protected from light.
-
Sampling: Collect samples at T=0, 1, 2, 4, and 8 hours. Oxidation is often rapid.
-
Analysis: Analyze directly by HPLC. The formation of new peaks, potentially with a yellow/brown color, is indicative of oxidative degradation of the amine.[2]
Protocol 2.3: Thermal and Photolytic Degradation
-
Thermal Stress: Prepare a solution of the compound in your chosen solvent (e.g., 50:50 acetonitrile:water). Place one vial in a 60°C oven (dark control) and keep another at room temperature.
-
Photolytic Stress: Prepare another solution. Expose it to a photostability chamber according to ICH Q1B guidelines (a specified exposure to cool white fluorescent and near-UV light).[9] Wrap a control vial completely in aluminum foil and place it alongside the exposed sample.
-
Sampling & Analysis: Sample at appropriate time points and analyze by HPLC. Compare the stressed samples to their respective dark/wrapped controls.
Guide 3: Troubleshooting a Stability-Indicating HPLC Method
A common challenge with amine-containing compounds is poor peak shape (tailing) in reversed-phase HPLC.
Proposed Starting HPLC Method
-
Column: C18, 2.7-5 µm particle size, 4.6 x 150 mm. A modern, end-capped column is recommended to minimize silanol interactions.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV, 254 nm (or scan with a PDA detector to find the optimal wavelength)
-
Injection Volume: 5 µL
Troubleshooting Steps:
-
Assess Peak Tailing: If the peak for this compound has an asymmetry factor > 1.5, it indicates tailing.
-
Lower the pH: The primary cause is often the interaction between the basic amine and acidic silanol groups on the silica column.[11] Lowering the mobile phase pH to ~2.5-3.0 ensures the amine is fully protonated (positively charged) and suppresses the ionization of the silanols, minimizing this interaction. You can switch from 0.1% formic acid (pH ~2.7) to 0.1% trifluoroacetic acid (TFA) (pH ~2.0).
-
Consider a Different Column: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group, may be beneficial for retaining and separating polar compounds.[12]
-
Check for Overload: If you see peak fronting, your sample may be too concentrated. Dilute your sample and re-inject.[11]
By systematically applying these protocols, researchers can confidently establish the stability profile of this compound, develop a robust analytical method, and ensure the reliability of their scientific data.
References
- D'Auria, M., et al. (2020). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Catalysts.
- Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research.
- Pennington, J. C., et al. (2005). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology.
- Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
- Zhao, S., et al. (2024). Nanostructured MnOx/g-C3N4 for photodegradation of sulfamethoxazole under visible light irradiation. PMC.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Senthilnathan, S., & Gancarczyk, J. J. (2007). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. ResearchGate.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Minero, C., et al. (2007). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing.
- Singh, P. P., et al. (2024). Construction of Isoxazole ring: An Overview. ResearchGate.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Das, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- Shah, B. P., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- Patel, R. M., et al. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development.
- Gestwicki, J. E., et al. (2019). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC.
- OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate.
- Al-Lawati, H., et al. (2019). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a Novel Pyrazoline Compound. Sultan Qaboos University Journal For Science.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- SIELC Technologies. (n.d.). Polar Compounds.
- Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC.
- Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation.
- Plaza, J. M. G. (2013). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.
- Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- Voice, A. K. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge.
- Zhang, R., et al. (2021). Thermal degradation rates of different amines. ResearchGate.
- Fish, P. V., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC.
- Dow. (n.d.). Amine Plant Troubleshooting and Optimization. Scribd.
- Kumar, V., & Kumar, S. (2018). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
- Fish, P. V., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry.
- Reddy, G. S., et al. (2016). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using an Ionic Liquid Column. Indian Journal of Pharmaceutical Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 3,5-Dimethylisoxazol-4-amine Hydrochloride
Welcome to the dedicated technical support center for the purification of 3,5-dimethylisoxazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this important isoxazole intermediate. Our goal is to equip you with the scientific understanding and practical protocols to overcome common challenges and ensure the high purity of your compound.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound, providing explanations for the underlying causes and actionable solutions.
Scenario 1: My final product is off-white or yellowish, not the expected white crystalline solid.
-
Question: I've completed the synthesis and isolation of this compound, but the product has a distinct color. What are the likely impurities, and how can I remove them?
-
Answer: An off-white or yellowish hue in your product typically indicates the presence of residual starting materials, byproducts from the synthesis, or degradation products. Given that a common synthetic route to 3,5-dimethylisoxazol-4-amine is the reduction of 3,5-dimethyl-4-nitroisoxazole, the color can often be attributed to trace amounts of the nitro starting material or partially reduced intermediates like nitroso or hydroxylamine derivatives.[1][2] These species are often colored and can be challenging to remove completely.
Causality and Experimental Choices:
-
Incomplete Reduction: The primary cause is often an incomplete reduction of the nitro group. This can be due to insufficient reducing agent, catalyst deactivation, or non-optimal reaction conditions (temperature, pressure, or reaction time).
-
Oxidation: The amine product itself can be susceptible to air oxidation, leading to colored impurities. This is a common issue with aromatic and heteroaromatic amines.[3]
Troubleshooting Protocol: Decolorization and Recrystallization
-
Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon.
-
Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol/water mixture).
-
Add a small amount of activated carbon (typically 1-5% w/w of your compound). Caution: Add the carbon to the cool solution before heating to avoid bumping.
-
Heat the mixture to reflux for 10-15 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the activated carbon.
-
Allow the filtrate to cool slowly for recrystallization.
-
-
Recrystallization Solvent Selection: The choice of solvent is critical for effective purification. For a hydrochloride salt, polar protic solvents or their mixtures are generally a good starting point.
-
Recommended Solvents: Consider ethanol, methanol, isopropanol, or mixtures with water.[4] A mixed solvent system, such as ethanol/water or isopropanol/water, often provides the ideal solubility profile for recrystallization.
-
dot
Caption: Workflow for decolorization and recrystallization.
-
Scenario 2: My NMR spectrum shows unexpected peaks, suggesting residual starting material or byproducts.
-
Question: My ¹H NMR spectrum of the purified product shows peaks that do not correspond to this compound. How can I identify these impurities and choose the right purification strategy?
-
Answer: The presence of extraneous peaks in the NMR spectrum is a clear indication of impurities. The chemical shifts of these peaks can provide valuable clues to their identity.
Potential Impurities and their Spectroscopic Signatures:
Impurity Likely ¹H NMR Signals (in CDCl₃) 3,5-Dimethyl-4-nitroisoxazole Singlets for the two methyl groups, likely deshielded compared to the amine. Unreacted Starting Materials (from isoxazole ring formation) Signals corresponding to acetylacetone and hydroxylamine hydrochloride.[5][6] Regioisomers (e.g., 4,5-dimethylisoxazol-3-amine) Different chemical shifts for the methyl groups and potentially the amine protons. Purification Strategies:
-
Column Chromatography: For impurities with different polarities, silica gel column chromatography can be an effective purification method.[4]
-
Mobile Phase Selection: Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase to reduce tailing of the amine on the acidic silica gel.
-
-
Acid-Base Extraction: This technique is particularly useful for separating the basic amine product from neutral or acidic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃) to remove any acidic impurities and deprotonate the amine hydrochloride to the free base.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
To re-form the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution.
-
dot
Caption: Decision tree for purification strategy based on impurity type.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the purification?
A1: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[5] It allows for rapid assessment of the purity of your fractions from column chromatography or the effectiveness of a recrystallization.
-
TLC Protocol:
-
Stationary Phase: Use standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of dichloromethane/methanol or ethyl acetate/hexane is a good starting point. For the amine free base, adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can improve the spot shape.
-
Visualization: The isoxazole ring is UV active, so the spots can be visualized under a UV lamp at 254 nm. You can also use a potassium permanganate stain, which will react with the amine group.
-
Q2: I am having trouble getting my this compound to crystallize. It keeps oiling out. What should I do?
A2: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid rather than a solid. This often happens when the solubility of the compound is too high in the chosen solvent or when the solution is cooled too quickly.
-
Troubleshooting Oiling Out:
-
Solvent Choice: The solvent may be too good. Try a solvent system where the compound is less soluble at room temperature but still soluble when hot. A mixed solvent system is often the solution. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., hexane or diethyl ether) until the solution becomes slightly turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
Cooling Rate: Cool the solution slowly. A sudden drop in temperature can favor the formation of an oil over crystals. Allow the flask to cool to room temperature undisturbed, and then transfer it to a refrigerator or ice bath.
-
Scratching: Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure, crystalline product, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your this compound.
-
Purity Assessment Methods:
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure and provides information about the presence of impurities. The integration of the peaks in the ¹H NMR spectrum can be used for quantitative analysis of purity against a known internal standard.[7][8] |
| High-Performance Liquid Chromatography (HPLC) | A powerful technique for separating and quantifying impurities. A single, sharp peak indicates high purity. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. |
| Melting Point Analysis | A pure crystalline solid will have a sharp melting point range. A broad melting point range is indicative of impurities. |
References
- Wiley-VCH. (2007). Supporting Information.
- ScienceOpen. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science.
- Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- National Institutes of Health. (n.d.). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles.
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- National Institutes of Health. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Wiley Online Library. (2021). Applications of 3,5‐Dialkyl‐4‐nitroisoxazoles and Their Derivatives in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry.
- ACS Publications. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives.
- Amerigo Scientific. (n.d.). [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride.
Sources
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 7. scienceopen.com [scienceopen.com]
- 8. rsc.org [rsc.org]
Improving the solubility of 3,5-dimethylisoxazol-4-amine hydrochloride for reactions
Technical Support Center: 3,5-Dimethylisoxazol-4-amine Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Solubility Challenges of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its hydrochloride salt form, while offering stability and ease of handling, frequently presents solubility challenges that can hinder reaction efficiency and product purity. As an amine salt, it is ionic and thus generally soluble in polar protic solvents like water but often exhibits poor solubility in the less polar organic solvents typically required for synthetic transformations.[1][2]
This guide provides a comprehensive troubleshooting framework to address and overcome these solubility issues. Drawing from established chemical principles and field-proven techniques, we present a series of frequently asked questions, detailed experimental protocols, and data-driven insights to empower researchers to optimize their reaction conditions and achieve their synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in my organic reaction solvent?
Answer: The primary reason for poor solubility in common organic solvents (like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene) is the ionic nature of the hydrochloride salt. The molecule exists as a positively charged ammonium ion and a chloride counter-ion. This salt form has a high lattice energy and is highly polar.[1][2] Organic solvents with low polarity cannot effectively solvate these ions, leading to insolubility. In contrast, the "free base" form of the amine is a neutral, less polar molecule and is significantly more soluble in a wider range of organic solvents.
Q2: What is "free-basing," and how can it improve solubility for my reaction?
Answer: Free-basing is the process of converting the amine salt back to its neutral, or "free," amine form by treating it with a base.[3] This removes the proton from the ammonium ion, neutralizing the charge and dramatically reducing its polarity.
-
Mechanism: R-NH₃⁺Cl⁻ + Base → R-NH₂ + [Base-H]⁺Cl⁻
The resulting free amine (R-NH₂) is less polar and will readily dissolve in organic solvents like DCM, Ethyl Acetate (EtOAc), or THF, allowing it to participate effectively in the desired reaction.[4]
Q3: How do I choose the right base for free-basing?
Answer: The choice of base depends on your experimental setup:
-
Aqueous Workup (Pre-reaction): If you can isolate the free amine before your main reaction, a simple aqueous workup is effective. Use a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in water.[5][6] Dissolve the salt in the aqueous base solution, then extract the liberated free amine with an organic solvent like DCM or EtOAc.
-
In-situ Free-Basing (During reaction): If your reaction is sensitive to water, you can perform the free-basing directly in the reaction vessel (in-situ). Use a non-nucleophilic organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). These bases will neutralize the hydrochloride salt, and the resulting aminium hydrochloride byproduct often precipitates or can be removed during workup. For sensitive reactions where even these bases might interfere, solid-supported bases or poorly soluble inorganic bases like powdered potassium carbonate can be used and later filtered off.[4]
Q4: My reaction is in an aqueous or protic solvent (e.g., water, ethanol). What is the best way to ensure solubility?
Answer: In polar protic solvents, the hydrochloride salt is typically soluble.[1] However, the pH of the solution is critical. The amine exists in equilibrium between its protonated (R-NH₃⁺) and neutral (R-NH₂) forms. To maintain solubility, keep the pH acidic (generally pH < 6), which favors the more water-soluble protonated form. If your reaction requires the amine to act as a nucleophile (i.e., in its free base form), you will need to carefully adjust the pH. A buffered solution can be highly effective in maintaining a specific pH where a sufficient concentration of the free amine is available for the reaction without causing it to precipitate.[6]
Q5: Can I use additives or co-solvents to improve solubility without chemical modification?
Answer: Yes, this can be an effective strategy for marginal solubility issues.
-
Co-solvents: Adding a small amount of a polar protic co-solvent like methanol or ethanol to a less polar solvent like DCM or THF can sometimes be enough to dissolve the amine salt. Methanol is particularly effective for dissolving hydrochloride salts.[7]
-
Phase-Transfer Catalysts: For biphasic reactions (e.g., aqueous base and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the reactants across the phase boundary.
Experimental Protocols & Methodologies
Protocol 1: Pre-Reaction Free-Basing via Aqueous Workup
This protocol is ideal when you need a pure, anhydrous solution of the free amine for your reaction.
Steps:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately 10-20 mL of the bicarbonate solution per gram of the amine salt.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer 3 times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). The volume of the organic solvent for each extraction should be roughly equal to the volume of the aqueous layer.
-
Washing: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent. The resulting solution contains the free amine and can be used directly or concentrated in vacuo using a rotary evaporator to yield the pure free amine as an oil or solid. Caution: If the free amine is volatile, avoid complete evaporation.
Protocol 2: In-situ Free-Basing for Anhydrous Reactions
Use this method for water-sensitive reactions where the amine salt is suspended in the reaction solvent.
Steps:
-
Suspension: Add the this compound and other solid reagents to a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Addition: Add the anhydrous organic reaction solvent (e.g., THF, DCM, Acetonitrile). The amine salt will likely remain as a suspension.
-
Base Addition: Slowly add 1.1 to 1.5 equivalents of a liquid organic base, such as Triethylamine (TEA) or DIPEA, to the stirred suspension.
-
Stirring: Allow the mixture to stir for 15-30 minutes at room temperature. A visual change is often observed as the solid amine hydrochloride reacts to form the soluble free amine and the less soluble triethylammonium hydrochloride precipitate.
-
Reaction Initiation: Proceed with the addition of other reagents to initiate your desired reaction. The newly formed ammonium salt byproduct is generally a spectator and can be removed during the final aqueous workup.
Visualization of Workflows
Troubleshooting Solubility Issues
Caption: Decision tree for selecting the appropriate solubility strategy.
In-situ Free-Basing Workflow (Protocol 2)
Caption: Workflow for in-situ conversion to the free amine.
Technical Data Summary
While specific quantitative solubility data for this compound is not widely published in standard databases, the expected solubility based on the principles of amine salts can be summarized as follows.
| Solvent Class | Solvent Examples | Expected Solubility of HCl Salt | Expected Solubility of Free Base | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Moderate to Low | The ionic salt is readily solvated by polar, hydrogen-bonding solvents.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | High | Solvents can solvate ions to some extent, but the free base is more compatible. |
| Non-Polar Aprotic | Dichloromethane, THF, Toluene | Very Low / Insoluble | High | Low polarity solvents cannot overcome the lattice energy of the ionic salt.[1][2] |
| Ethers | Diethyl Ether, MTBE | Insoluble | Moderate to High | Very low polarity makes them poor solvents for salts. |
References
- Poor Man's Chemist. (2022). Diethylamine HCl → Freebase Diethylamine. YouTube.
- Edelmann, F. T. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate.
- Reddit r/chemistry Community. (2021). Free-basing a volatile aliphatic amine without aqueous? Reddit.
- Chemistry Stack Exchange Community. (2016). Why amine salts are soluble in water? Chemistry Stack Exchange.
- Various Authors. (2015). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate.
- Nongthombam, G. S. (2023). How can I neutralize aminehydrochlorides? ResearchGate.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
Sources
Technical Support Center: Byproduct Formation in the Amination of 3,5-Dimethylisoxazole
Welcome to the technical support center for the amination of 3,5-dimethylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth, field-proven insights into potential challenges, focusing on the identification and mitigation of byproduct formation.
The amination of the 3,5-dimethylisoxazole scaffold is a critical step in the synthesis of numerous biologically active molecules and pharmaceutical intermediates.[1] However, the inherent reactivity of the isoxazole ring, particularly the labile N-O bond, presents unique challenges that can lead to undesired side reactions and the formation of complex byproduct profiles.[2] This guide will equip you with the knowledge to anticipate these issues, troubleshoot your experiments, and optimize your reaction conditions for a successful outcome.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should expect during the amination of 3,5-dimethylisoxazole, and what causes its formation?
A1: The most common and significant byproduct is a result of isoxazole ring opening .[2][3] This occurs because the isoxazole ring, especially when unsubstituted at the C3 position or under basic conditions, is susceptible to cleavage of the weak N-O bond.[2][3]
Causality: The mechanism often involves the deprotonation of a carbon atom on the ring, which initiates a cascade of electronic rearrangements leading to the scission of the N-O bond.[3] In the context of amination, which frequently employs strong bases (e.g., sodium amide, LHMDS) or high temperatures, this ring-opening pathway can become competitive with the desired amination reaction. The resulting byproducts are typically β-amino enones or α-cyano ketones, which can be difficult to separate from the desired amino-isoxazole product.
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on a 4-halo-3,5-dimethylisoxazole. Why is the yield low, and what side reactions are likely?
A2: Low yields in SNAr reactions on isoxazoles can be attributed to several factors. Firstly, the isoxazole ring is only moderately activated towards nucleophilic attack compared to more electron-deficient systems like nitro-substituted benzene rings.[4][5] Secondly, the conditions required to drive the SNAr reaction can also promote side reactions.
Likely Side Reactions:
-
Ring Opening: As mentioned in Q1, the nucleophile (amine) or the base used in the reaction can act as a base to initiate ring cleavage, especially at elevated temperatures.
-
Competitive Amination: If the reaction is not regioselective, you might get a mixture of aminated isomers, although this is less common for 3,5-dimethylisoxazole which typically directs amination to the 4-position.
-
Degradation of Starting Material: Under harsh conditions, the starting 4-halo-3,5-dimethylisoxazole may degrade.
Expert Insight: To favor the SNAr pathway, it is crucial to use a strong nucleophile and conditions that are as mild as possible. The presence of an electron-withdrawing group on the isoxazole ring can significantly activate it for SNAr.[5][6]
Q3: Can I use a Chichibabin-type reaction for direct amination of 3,5-dimethylisoxazole? What are the potential pitfalls?
A3: The Chichibabin reaction, which typically uses sodium amide (NaNH₂) to directly aminate nitrogen-containing heterocycles, is a plausible but challenging route for isoxazoles.[7][8][9]
Potential Pitfalls:
-
Harsh Conditions: The reaction often requires high temperatures and a very strong base (NaNH₂), which are precisely the conditions that promote the undesired isoxazole ring opening.[9][10]
-
Regioselectivity Issues: While the reaction typically proceeds at the position alpha to the ring nitrogen in pyridines, the outcome for isoxazoles can be less predictable and may lead to mixtures of isomers.
-
Low Yields: Due to the competing ring-opening pathway, the yield of the desired 4-amino-3,5-dimethylisoxazole can be very low.[7]
Recommendation: While conceptually possible, the Chichibabin amination is often not the preferred method for this substrate due to the high potential for byproduct formation. Palladium-catalyzed cross-coupling reactions generally offer better control and higher yields.[11][12]
Q4: How can I effectively monitor the progress of my amination reaction and detect the formation of byproducts?
A4: Effective reaction monitoring is key to optimizing your conditions and maximizing your yield. A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative sense of the reaction's progress.[13] You can visualize the consumption of your starting material and the appearance of the product and any major, UV-active byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. It allows you to separate the components of your reaction mixture and get the mass of each, which is invaluable for identifying the desired product and potential byproducts like the ring-opened species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are volatile, GC-MS is an excellent alternative to LC-MS for monitoring and identification.
Self-Validating System: By taking aliquots from your reaction at regular intervals and analyzing them by LC-MS, you can create a time course of the reaction. This will tell you when the starting material is consumed and if the product is degrading over time, helping you to pinpoint the optimal reaction time and avoid extended heating that could lead to more byproducts.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action & Explanation |
| Low or no yield of desired 4-amino-3,5-dimethylisoxazole. | 1. Isoxazole ring opening is the dominant pathway. 2. Catalyst deactivation (for Pd-catalyzed reactions). 3. Reaction conditions are too mild. | 1. Lower the reaction temperature. Use a stronger, non-nucleophilic base if necessary. The goal is to find a temperature window where the amination proceeds but the ring-opening is kinetically disfavored.2. Use a more robust ligand/catalyst system. For challenging heterocyclic couplings, specialized ligands like tBuBrettPhos have shown success.[11][12]3. Increase the temperature incrementally, while carefully monitoring for byproduct formation via LC-MS. |
| Multiple spots on TLC; complex mixture by LC-MS. | 1. Formation of multiple byproducts. 2. Lack of regioselectivity. | 1. Re-evaluate your reaction conditions. The primary cause is likely excessive heat or an overly strong base leading to degradation and side reactions. Consider a different amination strategy (e.g., SNAr vs. Buchwald-Hartwig).2. Confirm the structure of your starting material. Ensure you are starting with a single isomer. If using a method like the Chichibabin reaction, expect potential isomer formation. |
| Desired product is formed but degrades over time. | Product instability under reaction conditions. | Reduce the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed. The amino-isoxazole product may be susceptible to the same ring-opening conditions as the starting material. |
| Difficulty in purifying the product from byproducts. | Similar polarity of product and byproducts. | Optimize the reaction to minimize byproduct formation. This is the best approach. For purification, consider alternative chromatography techniques (e.g., reverse-phase HPLC) or derivatization of the product to alter its polarity, followed by deprotection. |
Visualized Reaction Pathways and Workflows
Primary Amination vs. Byproduct Formation
The following diagram illustrates the desired amination pathway versus the competing ring-opening side reaction.
Caption: A systematic workflow for optimizing the amination reaction.
Validated Experimental Protocols
Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig)
This protocol is adapted from methodologies for the amination of challenging heterocyclic halides and is a good starting point for optimization. [11][12] Materials:
-
4-Bromo-3,5-dimethylisoxazole
-
Amine of choice
-
tBuBrettPhos Pd G3 precatalyst
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3,5-dimethylisoxazole (1.0 eq), the tBuBrettPhos Pd G3 precatalyst (0.02 eq), and a stir bar.
-
Seal the vial and evacuate and backfill with the inert gas three times.
-
Add anhydrous THF, followed by the amine (1.2 eq).
-
Add LHMDS (1.0 M in THF, 2.2 eq) dropwise at room temperature.
-
Heat the reaction to the desired temperature (start with a modest temperature, e.g., 60 °C) and stir.
-
Monitor the reaction progress by taking small aliquots and analyzing via LC-MS.
-
Upon completion (or when the product-to-byproduct ratio is optimal), cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reaction Monitoring by LC-MS
Procedure:
-
Prepare a sample for analysis by taking a small aliquot (e.g., 10-20 µL) from the reaction mixture using a nitrogen-purged syringe.
-
Dilute the aliquot immediately in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This quenches the reaction in the sample and prepares it for injection.
-
Filter the diluted sample through a syringe filter (0.22 µm) to remove any particulate matter.
-
Inject the sample onto the LC-MS system.
-
Analyze the data by integrating the peaks corresponding to the starting material, the desired product, and any observed byproducts. Track their relative abundance over time to determine the reaction kinetics and optimal endpoint.
References
- Construction of Isoxazole ring: An Overview. (2024). NANO BIOMEDICAL LETTERS.
- Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (n.d.). ResearchGate.
- Synthetic reactions using isoxazole compounds. (n.d.). Kyushu University Institutional Repository.
- Diradical Interactions in Ring-Open Isoxazole. (n.d.). NSF Public Access Repository.
- Chichibabin amination: Easy mechanism. (2022). Chemistry Notes.
- Chichibabin reaction. (n.d.). Wikipedia.
- The Chichibabin amination reaction. (2018). Scientific Update.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Chichibabin amination. (n.d.). ResearchGate.
- Chichibabin reaction/Amination. (2017). YouTube.
- Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. (n.d.). ResearchGate.
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). PMC - NIH.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). MIT Open Access Articles.
- 16.6: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
- Nucleophilic aromatic substitutions. (2019). YouTube.
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (n.d.). PMC - NIH.
- Pan, J., Su, M., & Buchwald, S. L. (2011). Palladium(0)-Catalyzed Intermolecular Amination of Unactivated C[3 over sp]-H Bonds. Angewandte Chemie International Edition, 50(37), 8647-8651.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (n.d.). pubs.acs.org.
- Process for preparing isoxazole compounds. (n.d.). Google Patents.
- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (n.d.). ResearchGate.
- Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. (2025). Chemical Society Reviews (RSC Publishing).
- Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (n.d.). PMC - NIH.
- Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (n.d.). ResearchGate.
- Palladium-catalyzed interannular C–H amination of biaryl amines. (n.d.). Chemical Communications (RSC Publishing).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
- Amination and Protonation Facilitated Novel Isoxazole Derivative for Highly Efficient Electron and Hole Separation. (n.d.). ResearchGate.
- 3,5-Dimethylisoxazole. (n.d.). PubChem.
- 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. (2011). PMC - NIH.
Sources
- 1. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. youtube.com [youtube.com]
- 11. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
Optimizing solvent systems for reactions involving 3,5-dimethylisoxazol-4-amine
A Senior Application Scientist's Guide to Solvent System Optimization
Welcome to the technical support center for 3,5-dimethylisoxazol-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of solvent selection for reactions involving this versatile heterocyclic amine. As a key intermediate in the synthesis of various biologically active molecules, understanding its behavior in different solvent environments is critical for achieving optimal reaction outcomes.[1][2][3] This resource provides in-depth answers to common questions and troubleshooting advice based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Solubility and General Handling
Q1: What are the general solubility characteristics of 3,5-dimethylisoxazol-4-amine?
3,5-Dimethylisoxazol-4-amine is a crystalline powder.[2] Its solubility is dictated by the polar amine group and the heterocyclic isoxazole ring. Generally, it exhibits good solubility in polar organic solvents. The isoxazole ring itself introduces polarity, enhancing solubility in solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[4] However, its solubility in water is limited.[4] For non-polar solvents, solubility is expected to be lower. Temperature can also be a factor, with solubility typically increasing at higher temperatures.[4]
Table 1: Solubility Profile of 3,5-Dimethylisoxazol-4-amine in Common Laboratory Solvents
| Solvent | Polarity | Type | Expected Solubility | Notes |
| Dichloromethane (DCM) | Polar Aprotic | Chlorinated | High | A good starting point for many reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Ether | High | Commonly used, especially for reactions involving organometallics. |
| Acetonitrile (ACN) | Polar Aprotic | Nitrile | Moderate to High | Useful for a range of transformations, including diazotization.[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Amide | High | A powerful solvent, but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sulfoxide | High | Excellent solvating power, often used for sparingly soluble compounds. |
| Ethanol / Methanol | Polar Protic | Alcohol | High | Good for condensation reactions, but can interfere with certain reagents.[6] |
| 1,4-Dioxane | Polar Aprotic | Ether | Moderate to High | A common solvent for cross-coupling reactions.[7][8] |
| Toluene | Non-polar | Aromatic | Low to Moderate | Can be useful for azeotropic removal of water in condensation reactions. |
| Water | Polar Protic | Aqueous | Low | Limited solubility, though aqueous mixtures are used in some protocols.[4] |
Troubleshooting Guides for Common Reactions
N-Acylation Reactions
Q2: I'm performing an N-acylation of 3,5-dimethylisoxazol-4-amine and getting low yields. What solvent system should I be using?
Low yields in N-acylation are often tied to solvent choice, base, and reaction conditions. The exocyclic amino group of 3,5-dimethylisoxazol-4-amine is nucleophilic, but its reactivity can be influenced by the electron-withdrawing nature of the isoxazole ring.[9]
Recommended Solvent System: For standard acylations using acyl chlorides or anhydrides, a polar aprotic solvent is typically the best choice.
-
Primary Recommendation: Dichloromethane (DCM) is an excellent first choice. It is relatively inert, has a low boiling point for easy removal, and effectively dissolves the amine starting material and many common acylating agents and bases like triethylamine.[10][11]
-
Alternatives: Tetrahydrofuran (THF) or 1,4-Dioxane can also be effective.[11] For sluggish reactions, a more polar solvent like N,N-Dimethylformamide (DMF) can be used, but be aware that it may require higher temperatures to remove.[12]
Causality Behind the Choice: Aprotic solvents are crucial because protic solvents (like alcohols) can compete with the amine for the acylating agent. The polarity of solvents like DCM and THF helps to solvate the reactants and any charged intermediates that may form during the reaction, thereby facilitating the desired transformation.
Experimental Protocol: N-Acylation using an Acyl Chloride
Materials:
-
3,5-Dimethylisoxazol-4-amine (1.0 eq)
-
Acyl chloride (1.1 - 1.2 eq)[11]
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (NEt₃) or Pyridine (1.5 eq)[11]
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylisoxazol-4-amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.[11]
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add the base (e.g., Triethylamine) to the solution.[10]
-
Slowly add the acyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.[10][11]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the N-acylated product.[10]
Diazotization Reactions
Q3: I need to perform a diazotization on the amino group. What is the optimal solvent and acid combination?
Diazotization of primary aromatic amines requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt.[13] The solvent must be compatible with these strongly acidic and cold conditions.
Recommended Solvent System: The choice of solvent is intrinsically linked to the acid used.
-
Aqueous Systems: The most common method involves dissolving the amine in an aqueous solution of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[13] Water is effective at dissolving the amine salt and sodium nitrite.
-
Organic Systems: If the substrate or subsequent coupling partner has poor solubility in water, an organic solvent can be used. Acetonitrile (ACN) is a good choice for diazotization-iodination reactions when using p-TsOH as the acid source.[5] For amines that are sparingly soluble in water, dissolving them first in a water-soluble organic solvent like glacial acetic acid, DMF, or DMSO before adding them to the acidic aqueous medium can be an effective strategy.[14]
Causality Behind the Choice: The primary role of the solvent system is to maintain the amine in a dissolved state and to facilitate the formation of the nitrosating agent (e.g., N₂O₃ or H₂NO₂⁺). Low temperatures are critical to prevent the premature decomposition of the diazonium salt, which is unstable and can rapidly lose N₂ gas to form a carbocation.[5][13]
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Q4: I have converted the amine to a halide and want to perform a Suzuki-Miyaura coupling. Which solvent should I use?
Solvent selection in Suzuki-Miyaura coupling is critical for catalyst stability, reaction rate, and yield. The choice often depends on the specific catalyst, base, and substrates being used.
Recommended Solvent Systems:
-
Ethers: 1,4-Dioxane is a very common and effective solvent for Suzuki couplings, often used with an aqueous solution of a base like sodium or cesium carbonate.[7][8] Tetrahydrofuran (THF) is another widely used alternative.[15][16]
-
Alcohols: Ethanol can be used, sometimes in combination with other solvents like toluene.[17]
-
"Green" Solvents: For more environmentally friendly options, 2-Me-THF and t-amyl alcohol have been shown to be effective in nickel-catalyzed Suzuki-Miyaura couplings and are good candidates to screen for palladium-catalyzed systems as well.[18] Other green alternatives that have been successfully employed in Suzuki couplings of other substrates include cyclopentyl methyl ether (CPME) and isopropyl acetate (i-PrOAc).[19][20]
Causality Behind the Choice: Polar aprotic solvents like dioxane and THF are effective at dissolving the organic substrates and the organoboron reagent. The presence of water (from the aqueous base) is often crucial for the transmetalation step of the catalytic cycle. The specific choice can influence the solubility of the palladium catalyst and the inorganic base, all of which impact the overall efficiency of the reaction.
Troubleshooting Workflow
Q5: My reaction is not working as expected (low yield, side products). How do I troubleshoot the solvent system?
Optimizing a reaction requires a logical approach. The following diagram outlines a decision-making process for troubleshooting solvent-related issues.
Caption: A flowchart for troubleshooting common solvent-related issues.
References
- Solubility of Things. (n.d.). 3,5-dimethylisoxazole.
- Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole.
- ChemicalBook. (n.d.). 3-Amino-4,5-dimethylisoxazole synthesis.
- (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.
- PubMed Central (PMC). (n.d.). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids.
- ResearchGate. (n.d.). Screening of different solvents for Suzuki coupling.
- ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.
- Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- BenchChem. (n.d.). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone.
- BenchChem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
- PubMed Central (PMC). (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- PubMed Central (PMC). (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- PubMed Central (PMC). (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Rutgers University. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides.
- Guidechem. (n.d.). How to prepare 3-Amino-4,5-dimethylisoxazole?.
- Figshare. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
- BenchChem. (n.d.). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
- ResearchGate. (2025). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole.
- Google Patents. (n.d.). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- ResearchGate. (n.d.). NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions.
- PubMed Central (PMC). (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
- MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.
- Google Patents. (n.d.). Process for preparing isoxazole compounds.
- PubChem. (n.d.). 4,5-Dimethylisoxazol-3-amine.
- PubMed Central (PMC). (n.d.). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
- PubMed Central (PMC). (n.d.). N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine.
- NIST. (n.d.). 5-Amino-3,4-dimethyl-isoxazole.
- ChemicalBook. (2025). 3-Amino-4,5-dimethylisoxazole.
- PubMed Central (PMC). (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
- PubMed Central (PMC). (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones.
- BLD Pharm. (n.d.). 3,5-Dimethylisoxazol-4-amine.
- Beilstein Journals. (n.d.). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides.
- PubMed Central (PMC). (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
- MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- PubMed Central (PMC). (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.
- Bide Pharmatech Ltd. (n.d.). 3,5-Dimethylisoxazol-4-amine CAS NO.31329-64-3.
- BenchChem. (n.d.). Application Note: A Robust Protocol for the N-acylation of 5,6-Difluorobenzo[d]thiazol-2-amine.
- Sigma-Aldrich. (n.d.). 3,5-Dimethylisoxazole-4-boronic acid pinacol ester 97%.
- Google Patents. (n.d.). One-step process of preparing azo dyes by simultaneous diazotization.
- ACS Publications. (n.d.). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
- ResearchGate. (2025). 3-N-Acylation of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 15. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchwithrutgers.com [researchwithrutgers.com]
- 20. Collection - Green Solvent Selection for SuzukiâMiyaura Coupling of Amides - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
Challenges in the scale-up synthesis of 3,5-dimethylisoxazol-4-amine derivatives
Technical Support Center: Synthesis of 3,5-Dimethylisoxazol-4-amine Derivatives
Introduction: The synthesis of 3,5-dimethylisoxazol-4-amine and its derivatives is a critical pathway in pharmaceutical development, forming the core of various active pharmaceutical ingredients (APIs). While bench-scale synthesis may appear straightforward, the transition to pilot and production scales introduces significant challenges that can impact yield, purity, safety, and cost-effectiveness. This guide is designed to provide researchers, process chemists, and drug development professionals with practical, in-depth solutions to common issues encountered during the scale-up of this vital synthesis. We will explore the causality behind experimental choices and offer validated protocols to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,5-dimethylisoxazol-4-amine, and what are its primary scale-up concerns?
The most prevalent and economically viable route involves a multi-step synthesis starting from 3,5-dimethylisoxazole. The key steps are:
-
Nitration: Electrophilic nitration at the C4 position of 3,5-dimethylisoxazole to form 3,5-dimethyl-4-nitroisoxazole.
-
Reduction: Reduction of the nitro group to an amine, yielding the final product, 4-amino-3,5-dimethylisoxazole[1].
The primary scale-up challenges are concentrated in these two steps:
-
Nitration Safety: The use of potent nitrating agents (e.g., nitric acid/sulfuric acid) creates highly exothermic conditions that require stringent temperature control to prevent runaway reactions. Off-gassing of toxic nitrogen oxides (NOx) is also a major safety and environmental concern.
-
Reduction Efficiency & Selectivity: The choice of reducing agent is critical. Catalytic hydrogenation, while clean, can be expensive and may pose fire hazards. Chemical reductants like stannous chloride (SnCl₂) or iron in acidic media are effective but generate significant waste streams that are problematic on a large scale. Incomplete reduction or side reactions can lead to a complex impurity profile.
Q2: Which analytical techniques are essential for in-process control (IPC) during this synthesis?
Effective in-process controls are crucial for a successful and safe scale-up. The recommended analytical methods at each stage are:
| Synthesis Stage | IPC Method | Key Parameter to Monitor | Purpose |
| Nitration | HPLC, TLC | Disappearance of 3,5-dimethylisoxazole; Formation of 3,5-dimethyl-4-nitroisoxazole | To ensure complete conversion and prevent over-nitration or side-product formation. |
| GC-MS | Headspace analysis | To detect and quantify any volatile impurities or side products. | |
| Reduction | HPLC, TLC | Disappearance of the nitro-intermediate; Formation of 4-amino-3,5-dimethylisoxazole | To monitor reaction completeness and detect any partially reduced intermediates (e.g., nitroso, hydroxylamine). |
| Work-up & Isolation | Karl Fischer Titration | Water content in the isolated product | To ensure the product meets specifications for downstream processing, as excess water can affect stability. |
| HPLC | Purity of the final product | To quantify the final product's purity and identify any remaining impurities before batch release. |
Q3: What are the primary safety hazards associated with the reagents used in this synthesis on a large scale?
Scaling up this synthesis requires a comprehensive understanding and mitigation of several key hazards:
-
Hydroxylamine (if used in alternative routes): Hydroxylamine and its salts can be thermally unstable and may decompose explosively, particularly in the presence of impurities or under confinement.[2] The risk increases with scale. Process safety studies, such as Differential Scanning Calorimetry (DSC), are essential to define safe operating temperatures.
-
Nitrating Agents: Mixtures of concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns. The nitration reaction is highly exothermic, and loss of cooling can lead to a runaway reaction with rapid gas evolution and a potential for vessel over-pressurization.
-
Diketene (if used in isoxazole ring formation): Diketene is a toxic and flammable lachrymator.[3] It can dimerize or polymerize exothermically, especially in the presence of acids or bases. It must be handled in a well-ventilated area with appropriate personal protective equipment (PPE).[3]
-
Hydrogen Gas (for catalytic hydrogenation): Hydrogen is highly flammable and can form explosive mixtures with air. Scale-up operations require specialized equipment (e.g., high-pressure reactors), proper grounding to prevent static discharge, and a robust leak detection system.
Troubleshooting Guide
Problem 1: Low yield and incomplete conversion during the nitration of 3,5-dimethylisoxazole.
Symptoms: HPLC analysis of the reaction mixture shows a significant amount of starting material remaining even after extended reaction times. The isolated yield of 3,5-dimethyl-4-nitroisoxazole is below expectations.
Potential Causes & Solutions:
-
Cause A: Insufficient Acid Strength or Concentration. The nitronium ion (NO₂⁺) is the active electrophile, and its concentration is highly dependent on the acidity of the medium.
-
Solution: Ensure that the sulfuric acid used is of high concentration (e.g., 98%) and that the nitric acid is fuming or concentrated. On scale-up, water introduced from reagents or atmospheric moisture can dilute the acid mixture, reducing its efficacy. Consider using a slight excess of sulfuric acid to act as a dehydrating agent.
-
-
Cause B: Poor Mass Transfer. On a large scale, inadequate mixing can lead to localized "hot spots" where the reaction proceeds quickly and other areas where the reagents are not in sufficient contact.
-
Solution: Optimize the agitation rate and impeller design for the specific reactor geometry. For viscous mixtures, consider using a higher-powered overhead stirrer. The addition of the isoxazole to the acid mixture should be done slowly and sub-surface to ensure immediate dispersion.
-
-
Cause C: Incorrect Temperature. While the reaction is exothermic, it still requires a specific temperature range for optimal kinetics. If the temperature is too low, the reaction rate will be slow.
-
Solution: Carefully control the reaction temperature. A typical range is 0-10 °C. Use a reliable and calibrated temperature probe. Develop a process control strategy where the addition rate of the limiting reagent is tied to the reactor's cooling capacity to maintain the target temperature.
-
Problem 2: The reduction of 3,5-dimethyl-4-nitroisoxazole using catalytic hydrogenation is slow or stalls completely.
Symptoms: Hydrogen uptake ceases before the theoretical amount has been consumed. In-process analysis shows the presence of both starting material and the desired amine product, and sometimes partially reduced intermediates.
Potential Causes & Solutions:
-
Cause A: Catalyst Poisoning. The catalyst (e.g., Palladium on Carbon, Pd/C) can be poisoned by impurities in the substrate, solvent, or hydrogen gas. Sulfur or halide-containing compounds are common poisons.
-
Solution: Ensure the 3,5-dimethyl-4-nitroisoxazole intermediate is purified to a high degree before hydrogenation. Use high-purity, filtered solvents and hydrogen. A pre-treatment of the substrate solution with activated carbon can sometimes remove catalyst poisons.
-
-
Cause B: Catalyst Deactivation or Insufficient Loading. The catalyst may lose activity over time or the amount used may be insufficient for the scale of the reaction.
-
Solution: Perform a catalyst loading study at the lab scale to determine the optimal weight percentage for your specific substrate and conditions. For scale-up, ensure the catalyst is fresh and handled properly (e.g., under a nitrogen blanket to prevent oxidation). In some cases, a more robust catalyst, such as platinum on carbon (Pt/C), may be required.
-
-
Cause C: Poor Hydrogen Mass Transfer. The reaction is triphasic (solid catalyst, liquid substrate solution, gaseous hydrogen) and can be limited by the rate at which hydrogen dissolves into the liquid phase and reaches the catalyst surface.
-
Solution: Increase the hydrogen pressure (within the limits of the reactor). Improve agitation to maximize the gas-liquid surface area and keep the catalyst suspended. Using a solvent in which hydrogen has higher solubility can also be beneficial.
-
Workflow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting decision tree for stalled catalytic hydrogenation.
Experimental Protocols
Protocol 1: Scale-Up-Ready Nitration of 3,5-Dimethylisoxazole
Safety Warning: This reaction is highly exothermic and generates toxic fumes. It must be performed in a reactor with adequate cooling capacity and off-gas scrubbing. Appropriate PPE, including acid-resistant gloves, apron, and face shield, is mandatory.
-
Reactor Setup: Charge a clean, dry, temperature-controlled reactor with concentrated sulfuric acid (98%, 3.0 equivalents). Begin aggressive stirring.
-
Cooling: Cool the sulfuric acid to 0-5 °C.
-
Reagent Premixing: In a separate addition vessel, slowly add concentrated nitric acid (68-70%, 1.1 equivalents) to an equal volume of concentrated sulfuric acid (98%). This creates the "mixed acid." Causality: Pre-mixing and cooling the nitrating agent ensures the formation of the nitronium ion under controlled conditions before introduction to the substrate.
-
Slow Addition: Add the mixed acid dropwise to the reactor containing the 3,5-dimethylisoxazole (1.0 equivalent) solution while maintaining the internal temperature between 5-10 °C. The addition rate should be controlled by the cooling system's ability to dissipate heat.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 10 °C for 1-2 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Slowly and carefully quench the reaction by adding the mixture to a separate vessel containing crushed ice and water, ensuring the temperature of the quench vessel does not exceed 25 °C.
-
Isolation: The product, 3,5-dimethyl-4-nitroisoxazole, will precipitate as a solid. Isolate the product by filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.
Protocol 2: Robust Reduction using Stannous Chloride (SnCl₂)
Safety Warning: This reaction involves strong acids and generates tin-based waste streams that require specialized disposal procedures.
-
Reactor Setup: Charge the reactor with 3,5-dimethyl-4-nitroisoxazole (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Solution: In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 equivalents) in concentrated hydrochloric acid (HCl). Causality: The acidic environment is necessary for the reduction mechanism to proceed and helps to keep the resulting amine product in its soluble hydrochloride salt form, preventing precipitation.
-
Controlled Addition: Cool the reactor contents to 15-20 °C. Slowly add the SnCl₂/HCl solution, maintaining the internal temperature below 30 °C. The reaction is exothermic.
-
Reaction & Monitoring: After the addition, warm the mixture to 40-50 °C and stir for 2-4 hours. Monitor the disappearance of the nitro compound by HPLC.
-
Work-up & Basification: Once the reaction is complete, cool the mixture to 10 °C. Slowly and carefully add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to basify the mixture to a pH > 10. This step is also highly exothermic and requires efficient cooling. The tin salts will precipitate as tin hydroxides.
-
Extraction & Isolation: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dimethylisoxazol-4-amine. Further purification can be achieved by recrystallization or chromatography.
General Synthesis Workflow Diagram
Sources
Protecting group strategies for 3,5-dimethylisoxazol-4-amine hydrochloride
Technical Support Center: 3,5-Dimethylisoxazol-4-amine Hydrochloride
Document ID: TSC-PG-4412-01
Last Updated: January 10, 2026
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. The primary amino group at the C4 position of the isoxazole ring is a key functional handle, but its inherent nucleophilicity and basicity often necessitate the use of protecting groups to prevent unwanted side reactions during subsequent synthetic transformations.[1][2]
This guide provides a structured approach to selecting, implementing, and troubleshooting protecting group strategies for this specific amine. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios to address common challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs) - Strategic Planning
This section addresses high-level questions related to the selection and strategic deployment of amine protecting groups.
Q1: Why is it necessary to protect the amino group of 3,5-dimethylisoxazol-4-amine?
The primary amino group is a potent nucleophile and a moderate base.[3] In a multi-step synthesis, leaving this group unprotected can lead to a variety of undesirable side reactions, including:
-
Reaction with Electrophiles: It can react with acylating or alkylating agents intended for other parts of your molecule.
-
Interference with Organometallic Reagents: It can quench Grignard reagents, organolithiums, or other strongly basic/nucleophilic reagents.
-
Catalyst Poisoning: The lone pair on the nitrogen can coordinate to and deactivate certain metal catalysts used in cross-coupling reactions.
Temporarily masking the amine as a non-nucleophilic functional group, such as a carbamate, ensures that subsequent reactions proceed with high selectivity and yield at the desired position.[1][4]
Q2: How do I select the most appropriate protecting group for my synthetic route?
The choice of a protecting group is critical and depends entirely on the stability requirements of your overall synthetic plan.[5] The key is to choose a group that is stable to the reaction conditions you plan to employ but can be removed later under conditions that will not affect other functional groups in your molecule. This concept is known as orthogonal protection .[1][6]
Use the following decision tree to guide your selection:
Caption: Decision workflow for selecting an orthogonal amine protecting group.
Q3: What are the most common and reliable protecting groups for an aromatic-like amine such as this?
For heterocyclic amines like 3,5-dimethylisoxazol-4-amine, carbamate-based protecting groups are the most robust and widely used choice.[4] They effectively decrease the nucleophilicity of the nitrogen. The top three candidates are:
-
Boc (tert-Butyloxycarbonyl): Extremely common. It is stable to basic conditions and catalytic hydrogenation but is easily cleaved with strong acids like trifluoroacetic acid (TFA) or HCl.[7]
-
Cbz (Carbobenzyloxy): Stable to both acidic and basic conditions. It is selectively removed by catalytic hydrogenolysis (H₂/Pd-C), a mild and efficient method.[4][6]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions and hydrogenation. It is cleaved under mild basic conditions, typically with a solution of piperidine in an aprotic solvent.[6][8]
Data Summary: Protecting Group Stability
| Protecting Group | Structure (R-NH-PG) | Stable To | Labile To (Cleavage Conditions) |
| Boc | R-NHCO₂C(CH₃)₃ | Base, Hydrogenolysis, Weak Acid | Strong Acid (TFA, HCl in Dioxane)[9][10] |
| Cbz | R-NHCO₂CH₂C₆H₅ | Acid, Base | Catalytic Hydrogenolysis (H₂, Pd/C)[7] |
| Fmoc | R-NHCO₂-CH-Fluorenyl | Acid, Hydrogenolysis | Base (e.g., 20% Piperidine in DMF)[4] |
Part 2: Troubleshooting Guide - Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Q4: I am attempting to protect the amine with Boc-anhydride (Boc₂O), but the reaction is very slow and the yield is low. What's going wrong?
This is a common issue stemming from two potential sources: the starting material form and the amine's reactivity.
-
Problem 1: Starting Material is a Hydrochloride Salt. Your starting material, this compound, has its amine protonated (R-NH₃⁺Cl⁻). The protonated amine is not nucleophilic and will not react with Boc₂O. You must first neutralize it to the free amine (R-NH₂).
-
Solution: Before adding Boc₂O, add at least 2 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to your reaction mixture. Alternatively, you can use an inorganic base like NaHCO₃ or K₂CO₃ in a biphasic system.[9] One equivalent of the base neutralizes the HCl salt, and the second acts as a base for the protection reaction itself.
-
-
Problem 2: Low Nucleophilicity. The amine on the isoxazole ring is less nucleophilic than a typical aliphatic amine because the nitrogen's lone pair has some interaction with the aromatic ring system.[11][12]
-
Solution: To accelerate the reaction, you can add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP).[9] DMAP is a hyper-nucleophilic catalyst that activates the Boc₂O, speeding up the acylation of the weakly nucleophilic amine. Gentle heating (e.g., 40 °C) can also improve the reaction rate.
-
Q5: During the acidic deprotection of my Boc-protected compound, my TLC analysis shows multiple spots, and my final yield is poor. Is the molecule decomposing?
Yes, this is possible, especially if other acid-sensitive functional groups are present in your molecule. The isoxazole ring itself is generally stable, but the harsh conditions required for Boc removal can sometimes cause issues.
-
Problem: Harsh Deprotection Conditions. High concentrations of trifluoroacetic acid (TFA) can lead to side reactions. The deprotection generates a tert-butyl cation ( (CH₃)₃C⁺ ), which is a reactive electrophile and can alkylate other electron-rich parts of your molecule or substrate.[4]
-
Solution 1: Use a Scavenger. Add a cation scavenger to the deprotection mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. These will trap the tert-butyl cation, preventing it from reacting with your product.[4] A typical mixture is 95:2.5:2.5 TFA:H₂O:TIPS.
-
Solution 2: Use Milder Acidic Conditions. Instead of neat TFA, consider using a saturated solution of HCl in a non-polar solvent like 1,4-dioxane or diethyl ether.[9] These conditions are often sufficient to cleave the Boc group while minimizing side reactions. Reactions can also be performed at 0 °C to increase selectivity.
-
Q6: I need to remove a Cbz group via hydrogenolysis, but my molecule also contains a nitro group (-NO₂) or an alkene (C=C). How can I achieve selective deprotection?
This is a classic chemoselectivity challenge. Standard catalytic hydrogenolysis (H₂, Pd/C) will reduce nitro groups, alkenes, alkynes, and some other functional groups in addition to cleaving the Cbz group.
-
Problem: Non-selective Reduction. The conditions for Cbz removal are also standard conditions for reducing other functional groups.
-
Solution 1 (Alternative Reagent): For substrates sensitive to catalytic hydrogenation, consider using a transfer hydrogenation source like ammonium formate or 1,4-cyclohexadiene with Pd/C. These conditions are often milder and can sometimes offer better selectivity.
-
Solution 2 (Strategic Choice): This scenario highlights the importance of planning. If your synthetic route requires the preservation of a reducible group, Cbz was likely not the optimal choice. An orthogonal protecting group like Boc (acid-labile) or Fmoc (base-labile) would have been a better strategic decision from the outset.[1][5] If you are at this stage, you may need to reconsider the order of your synthetic steps or reprotect the amine with a more suitable group.
-
Part 3: Key Experimental Protocols
The following are generalized, robust protocols for the protection and deprotection of 3,5-dimethylisoxazol-4-amine. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Boc Protection of 3,5-Dimethylisoxazol-4-amine
This protocol describes the standard procedure for introducing the Boc protecting group.
Caption: Workflow for Boc protection of the amine.
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Add triethylamine (Et₃N, 2.2 eq) and stir the mixture at room temperature for 15 minutes to ensure complete neutralization to the free base.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with the organic solvent used (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected amine.
Protocol 2: Acid-Mediated Boc Deprotection
This protocol describes the removal of the Boc group using trifluoroacetic acid with a scavenger.
Step-by-Step Methodology:
-
Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a deprotection cocktail. A common mixture is 50% v/v Trifluoroacetic Acid (TFA) in DCM. For sensitive substrates, add a scavenger such as triisopropylsilane (TIPS, 1.2 eq).
-
Add the deprotection cocktail to the solution of the protected amine and stir at 0 °C to room temperature for 1-3 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. Co-evaporation with toluene can help remove residual TFA.
-
The resulting product is typically the amine trifluoroacetate salt. It can be used directly in the next step or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃) to obtain the free amine.
References
- Protective Groups. Organic Chemistry Portal. [Link]
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- Protecting Groups for Amines: Carbam
- Amino Acid-Protecting Groups.
- Protecting Groups. University of California, Irvine. [Link]
- An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link]
- Protecting Groups. Organic Synthesis. [Link]
- Protecting Groups List. SynArchive. [Link]
- Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
- [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. Amerigo Scientific. [Link]
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- An amine protecting group deprotectable under nearly neutral oxidative conditions. National Institutes of Health (NIH). [Link]
- Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. National Institutes of Health (NIH). [Link]
- 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
- 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
- Basicity of Amines. Chemistry Steps. [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). [Link]
- 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. scispace.com [scispace.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3,5-Dimethylisoxazol-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions involving 3,5-dimethylisoxazol-4-amine. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying logic to empower you to overcome challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using 3,5-dimethylisoxazol-4-amine in palladium-catalyzed cross-coupling reactions?
A1: Cross-coupling with 3,5-dimethylisoxazol-4-amine presents a unique set of challenges inherent to its structure as a heterocyclic amine. These include:
-
Catalyst Inhibition: The lone pair of electrons on the isoxazole nitrogen, as well as the exocyclic amine, can coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[1]
-
N-O Bond Instability: The isoxazole ring contains a relatively weak N-O bond that can be susceptible to cleavage under certain catalytic conditions, particularly with transition metals or harsh bases, leading to undesired side products and decomposition.[2]
-
Steric Hindrance: The two methyl groups flanking the amine can create steric congestion, potentially slowing down key steps in the catalytic cycle, such as oxidative addition or reductive elimination, especially when paired with a bulky coupling partner.[3]
-
Low Nucleophilicity: Heteroaromatic amines can be less nucleophilic than their aniline counterparts, sometimes requiring more forcing conditions (higher temperatures, stronger bases) which can exacerbate the other challenges.[4]
Q2: Which type of cross-coupling reaction is most suitable for directly functionalizing the amine group of 3,5-dimethylisoxazol-4-amine?
A2: The Buchwald-Hartwig amination is the premier method for forming a new carbon-nitrogen (C-N) bond directly at the amine position.[5][6] This palladium-catalyzed reaction couples the amine with an aryl (or heteroaryl) halide or triflate. Its development has revolutionized C-N bond formation, offering a broad substrate scope and functional group tolerance that older methods lacked.[5][6] While other reactions like Suzuki-Miyaura coupling are powerful for C-C bond formation, they would require prior conversion of the amine to a halide or other suitable electrophilic group.
Q3: What are the most critical experimental parameters to control for a successful Buchwald-Hartwig amination with this substrate?
A3: Success hinges on the careful selection and control of several interdependent parameters:
-
Catalyst System (Palladium Precursor & Ligand): This is the most crucial choice. The ligand dictates the reactivity and stability of the palladium center.[1][7]
-
Base: The base's role is not just to deprotonate the amine; it also participates in the catalytic cycle. Its strength, solubility, and steric profile are critical.[4][8]
-
Solvent: The solvent must solubilize all components and is often chosen to match the reaction temperature and base properties. Common choices include toluene, dioxane, and THF.[8]
-
Temperature: Reaction temperatures typically range from 80-110 °C, but optimization is key to balance reaction rate against potential catalyst or substrate decomposition.[1][4]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Rigorous degassing of solvents and maintaining a strict inert atmosphere (argon or nitrogen) is non-negotiable.
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Area 1: Low or No Conversion
Q4: My reaction has failed to initiate or shows very low conversion. What are the first things I should check?
A4: Before altering the core catalyst system, verify the fundamentals of your experimental setup.
-
Inert Atmosphere: Ensure your flask was properly purged and remains under a positive pressure of argon or nitrogen. Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive state.[1]
-
Reagent Purity & Dryness:
-
Amine: Impurities in amines are a common cause of reaction failure.[8] Consider purifying your 3,5-dimethylisoxazol-4-amine by recrystallization or sublimation if its purity is suspect.
-
Solvents & Reagents: Ensure all solvents are anhydrous and reagents are free from moisture. Water can facilitate competing side reactions like hydrodehalogenation of the aryl halide.[1]
-
-
Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient. Using a pre-catalyst is a more reliable way to ensure the generation of the active catalyst.[4][8]
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yield C-N couplings.
Q5: I've confirmed my setup is correct, but the yield is still poor. How do I select a better ligand for this specific amine?
A5: Ligand selection is paramount. For challenging heterocyclic amines, you need a ligand that is both bulky and electron-rich .[7]
-
Function of the Ligand: Bulky ligands promote the crucial reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[7][9] Their electron-donating nature increases the electron density on the palladium, which facilitates the oxidative addition of the aryl halide.
-
Recommended Ligands: The Buchwald biaryl phosphine ligands are the industry standard for this type of transformation.[3][6] Screening a small panel is the most effective strategy.
| Ligand Family | Specific Examples | Key Characteristics & Application Notes |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Workhorses for C-N coupling. XPhos and SPhos are excellent starting points. RuPhos is often effective for coupling with N-heterocycles. These ligands create a sterically demanding environment that accelerates reductive elimination.[10] |
| Ferrocene-Based Ligands | Josiphos, dppf | Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can sometimes prevent catalyst deactivation by substrate coordination and were among the first reliable ligands for these reactions.[5][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong electron donors and can form very stable palladium complexes. They are an excellent alternative to phosphine ligands, especially if phosphine-related side reactions are suspected.[12] |
Q6: Could my choice of palladium source be the problem? Should I use a pre-catalyst?
A6: Yes, the palladium source is critical for efficiently generating the active L-Pd(0) species.[4]
-
Traditional Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃): These Pd(II) and Pd(0) sources require in situ coordination with the ligand to form the active catalyst. This process can be slow, inefficient, and sensitive to impurities, sometimes requiring higher catalyst loadings or longer reaction times.[4][13]
-
Palladacycle Pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G4): These are highly recommended.[6][8] Pre-catalysts are stable Pd(II) complexes that rapidly and cleanly generate the active L-Pd(0) catalyst upon exposure to the base in the reaction mixture. This leads to more reproducible results, often with lower catalyst loadings and at milder temperatures.[4]
Problem Area 2: Side Reactions and Decomposition
Q7: My reaction turns black and stalls. What causes this palladium black formation and how can I prevent it?
A7: The formation of palladium black indicates that your catalyst has decomposed and precipitated out of solution as inactive, bulk palladium metal.[1] This is a common failure mode caused by:
-
Ligand Degradation: The phosphine ligand may be unstable at high temperatures or in the presence of certain functional groups.
-
Unstable Catalytic Intermediates: If the catalytic cycle is slow, unstable palladium intermediates may have time to decompose.
-
Insufficient Ligand: Since the amine substrate can also act as a ligand, it can sometimes displace the desired phosphine ligand, leading to an unstable palladium species that decomposes.
Solutions:
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.
-
Use a More Robust Ligand: Switch to a more sterically hindered or stable ligand, such as an N-heterocyclic carbene (NHC) or a different generation of Buchwald ligand.[1]
-
Use a Pre-catalyst: Pre-catalysts often lead to more stable and long-lived active catalysts.[8]
-
Increase Ligand-to-Palladium Ratio: When not using a pre-catalyst, slightly increasing the L:Pd ratio (e.g., from 1.1:1 to 1.5:1) can sometimes help stabilize the catalyst.[8]
Q8: I am observing significant hydrodehalogenation of my aryl halide coupling partner. What is the cause and remedy?
A8: Hydrodehalogenation is a side reaction where the aryl halide (Ar-X) is reduced to an arene (Ar-H). This is a strong indicator of excess protons (water) in your reaction.
Causes and Solutions:
-
Moisture: This is the most common culprit.[1] Scrupulously dry all glassware, solvents, and reagents. Ensure your inert gas line has a drying tube.
-
Impure Amine: Some amines can contain impurities that act as hydrogen donors.[1] Purify the 3,5-dimethylisoxazol-4-amine if this is suspected.
-
Base Choice: The choice of base can influence the rate of this side reaction. If using a strong, sterically hindered base like NaOtBu or LHMDS, ensure it is of high purity. Screening a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, although this might require a higher reaction temperature.[1][13]
Experimental Protocol: General Starting Point
This protocol is a robust starting point for the Buchwald-Hartwig amination of 3,5-dimethylisoxazol-4-amine with an aryl bromide. Optimization will likely be required.
Materials:
-
3,5-dimethylisoxazol-4-amine (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
XPhos Pd G3 Pre-catalyst (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 - 0.2 M concentration relative to aryl bromide)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, 3,5-dimethylisoxazol-4-amine, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Through the septum, add the anhydrous toluene via syringe.
-
Place the vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and precipitated catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Catalyst Selection Logic Diagram
Caption: Decision tree for initial catalyst system selection.
References
- Challenges associated with isoxazole directed C−H activation. ResearchGate.
- Studies on the Coupling of Substituted 2-Amino-1,3-oxazoles with Chloro-Heterocycles. ResearchGate.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space.com.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. UCLA.
- Optimization of the Reaction Conditions for the Cross-Coupling of Ethyl Benzo[h]quinoline-10-carboxylate with Phenylboronic Acid. ResearchGate.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications.
- Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. ResearchGate.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. PMC.
- Optimization of reaction conditions. ResearchGate.
- Key ligands used in palladium-mediated cross-coupling reactions. ResearchGate.
- Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate.
- Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. Royal Society of Chemistry.
- Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate.
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
- Challenges and strategy for the cross-coupling of chiral amino acids... ResearchGate.
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI.
- The Hitchhiker's Guide to RAE Cross-Coupling. Open Flask.
- Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing the Acidity of 3,5-Dimethylisoxazol-4-amine Hydrochloride in Synthetic Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3,5-dimethylisoxazol-4-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with the foundational knowledge, practical strategies, and troubleshooting advice to effectively manage the inherent acidity of this reagent, ensuring the success and reproducibility of your synthetic endeavors.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental properties of this compound and the primary challenges associated with its use.
Q1: Why is this amine provided as a hydrochloride salt?
A1: 3,5-Dimethylisoxazol-4-amine is supplied as a hydrochloride salt (R-NH₃⁺Cl⁻) primarily to enhance its stability and shelf-life. The salt form is typically a crystalline, non-volatile solid that is less susceptible to aerial oxidation and degradation compared to the corresponding free amine (R-NH₂). This formulation ensures higher purity and consistency for experimental use. However, this stability comes with a critical caveat: the amine's nucleophilicity is masked.
Q2: What is the core chemical challenge when using this reagent in a reaction?
A2: The central challenge is the need to liberate the neutral, nucleophilic "free amine" from its protonated ammonium salt form. In its hydrochloride state, the nitrogen lone pair is engaged in a bond with a proton, rendering it non-nucleophilic and incapable of participating in reactions like acylations, alkylations, or reductive aminations.[1] Therefore, a stoichiometric amount of a suitable base must be added to neutralize the hydrochloride and generate the reactive free amine in situ.
Q3: How stable is the 3,5-dimethylisoxazole ring system to different pH conditions?
A3: The 3,5-disubstituted isoxazole ring is a robust heterocyclic motif, generally stable under a wide range of acidic and neutral conditions.[2] However, it is susceptible to degradation under strongly basic conditions, particularly at elevated temperatures. Studies on related isoxazole-containing compounds have shown that base-catalyzed hydrolysis can lead to ring-opening.[3][4] This is a critical consideration, as the base used to neutralize the amine hydrochloride must be carefully chosen to be strong enough to deprotonate the ammonium ion but not so harsh that it compromises the integrity of the isoxazole core.
Section 2: Strategic Base Selection and Experimental Protocols
The success of reactions involving this compound hinges on the appropriate choice of base and reaction conditions. The primary goal is to achieve complete neutralization without inducing side reactions.
Decision Framework for Base Selection
The selection of a base should be guided by the reaction solvent, the nature of the electrophile, and the overall reaction temperature.
Caption: Decision workflow for selecting an appropriate base.
Comparison of Common Bases
The table below summarizes the properties and applications of bases frequently used for the neutralization of amine hydrochlorides.
| Base | pKₐ of Conjugate Acid | Typical Solvents | Advantages | Considerations & Potential Issues |
| Triethylamine (TEA) | ~10.7 | DCM, THF, MeCN, Chloroform | Soluble in most organic solvents. Volatile and easily removed during workup. | Can form insoluble triethylammonium chloride salt. Can be nucleophilic in some cases. |
| DIPEA (Hünig's Base) | ~11.4 | DCM, THF, DMF, MeCN | Sterically hindered and non-nucleophilic. Good for sensitive electrophiles. | Less volatile than TEA, harder to remove. Higher cost. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa2 of H₂CO₃) | DMF, MeCN, Acetone | Inexpensive, strong enough for neutralization, non-nucleophilic. | Insoluble in many organic solvents, leading to heterogeneous reactions.[5] Requires vigorous stirring. |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 (pKa2 of H₂CO₃) | Water, Biphasic systems | Very mild, inexpensive, safe. | Often too weak for complete neutralization in organic solvents. Primarily used in aqueous workups.[6] |
Protocol 1: Acylation using Triethylamine (TEA)
This protocol details a standard procedure for reacting the amine with an acid chloride, a common transformation.
Objective: To form an amide by neutralizing the amine hydrochloride in situ and reacting it with an electrophilic acylating agent.
Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to create a suspension (approx. 0.1-0.5 M concentration).
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This is crucial to manage the exotherm from both the neutralization and the subsequent acylation.
-
Base Addition: Add triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension. One equivalent neutralizes the hydrochloride salt, while the second equivalent will act as an acid scavenger for the HCl generated during the acylation.[5][7] A brief period of stirring (15-30 minutes) may be required to ensure complete formation of the free amine.
-
Electrophile Addition: Slowly add the acid chloride (1.0-1.1 eq) as a solution in the same anhydrous solvent. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography or recrystallization.
Section 3: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides solutions to common problems.
Q1: My reaction shows low or no conversion. What are the likely causes?
A1: This is a common issue that can typically be traced to one of three areas:
-
Incomplete Neutralization: The most frequent cause. Ensure you are using at least one full equivalent of base to liberate the free amine. For reactions that generate acid (like acylation), over two equivalents are necessary.[7] If using a weak or insoluble base like K₂CO₃, vigorous stirring and sufficient reaction time are critical.
-
Reagent Quality: Verify the purity and integrity of your starting materials and solvent. Ensure solvents are anhydrous, especially for moisture-sensitive reactions. Poor quality paraformaldehyde or other aldehydes in reductive aminations can also lead to failure.[8]
-
Reaction Conditions: The reaction may require heating. However, exercise caution. While the 3,5-disubstituted isoxazole ring is relatively stable, prolonged heating in the presence of a base can cause degradation.[4] A gentle reflux in a solvent like THF or MeCN is a reasonable starting point for optimization.
Q2: I'm observing significant side product formation. How can I identify and minimize it?
A2: The primary side reaction of concern is the base-mediated opening of the isoxazole ring.[3] This is more likely to occur under harsh conditions (stronger bases like alkoxides, high temperatures).
-
Mitigation Strategy: Switch to a milder base (e.g., from K₂CO₃ to DIPEA) or a less polar solvent. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If possible, avoid extended reaction times.
-
Another possibility involves self-condensation or polymerization of the coupling partner (e.g., an aldehyde). This can be minimized by controlling stoichiometry and adding the electrophile slowly to the solution of the free amine.
Q3: The amine hydrochloride salt is not dissolving in my chosen solvent. What should I do?
A3: Solubility can be a significant hurdle. The hydrochloride salt is polar, while the free amine is less so.
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often effective at dissolving both the salt and the subsequent free amine.[5]
-
Heterogeneous Conditions: Using an insoluble inorganic base like K₂CO₃ in a solvent like MeCN or DMF is a standard and effective strategy.[5] The reaction occurs at the solid-liquid interface or with the small amount of base that dissolves. Ensure that the reaction mixture is stirred very efficiently to maximize surface area and contact between reagents.
General Reaction Pathway
The fundamental process involves two key steps: deprotonation followed by nucleophilic attack.
Caption: The two-stage process of using an amine hydrochloride.
References
- BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
- ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. [Link]
- ResearchGate. (2023). How can I neutralize aminehydrochlorides?. [Link]
- Kashinath, J. (N.d.). Synthetic reactions using isoxazole compounds.
- BenchChem. (2025). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
- ResearchGate. (N.d.). pH and temperature stability of the isoxazole ring in leflunomide. [Link]
- Chemistry LibreTexts. (2020). Reactions of amines. [Link]
- ChemProfJH. (2022). Neutralization reactions for carboxylic acids and amines. YouTube. [Link]
- Michigan State University Department of Chemistry. (N.d.). Amine Reactivity. [Link]
- Chemistry LibreTexts. (2025). Reactions of Amines. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Amino-3,5-Dimethylisoxazole
Introduction
4-Amino-3,5-dimethylisoxazole is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of pharmacologically active compounds, making its efficient and selective synthesis a topic of significant interest for researchers and process chemists. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining 4-amino-3,5-dimethylisoxazole, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic route for their specific needs, considering factors such as yield, purity, scalability, and the availability of starting materials.
Route 1: Nitration and Subsequent Reduction of 3,5-Dimethylisoxazole
This classical and widely employed two-step approach involves the functionalization of a pre-existing 3,5-dimethylisoxazole core. The strategy hinges on the electrophilic nitration of the isoxazole ring at the 4-position, followed by the reduction of the resulting nitro group to the desired amine.
Mechanistic Rationale
The isoxazole ring is an electron-rich heterocycle, susceptible to electrophilic substitution. The nitration reaction introduces a nitro group, which is a strong electron-withdrawing group, deactivating the ring towards further electrophilic attack and directing the subsequent reduction specifically to the nitro functionality. A variety of nitrating and reducing agents can be employed, allowing for flexibility in reaction conditions.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethyl-4-nitroisoxazole
A common method for the nitration of 3,5-dimethylisoxazole involves the use of a mixture of nitric acid and sulfuric acid.[1][2][3] Alternative nitrating systems, such as tetramethylammonium nitrate in triflic anhydride or nitric acid in trifluoroacetic anhydride, have also been reported to give high yields.[1][2]
-
Procedure using Nitric Acid/Trifluoroacetic Anhydride:
-
To a solution of 3,5-dimethylisoxazole in trifluoroacetic anhydride, nitric acid is added dropwise at a controlled temperature (typically 0-5 °C).
-
The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The mixture is then carefully poured onto crushed ice, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization.
-
Step 2: Reduction of 4-Nitro-3,5-dimethylisoxazole to 4-Amino-3,5-dimethylisoxazole
The reduction of the nitro group can be achieved using various reducing agents. Common methods include the use of metals in acidic media, such as zinc in acetic acid or iron in a mixture of acetic acid and water.[4][5] Catalytic hydrogenation is also a viable option.[6]
-
Procedure using Iron in Acetic Acid/Water: [5]
-
To a solution of 3,5-dimethyl-4-nitroisoxazole in a mixture of acetic acid and water, iron powder is added portion-wise.
-
The reaction mixture is heated (e.g., to 50 °C) and stirred until the reduction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate), and the aqueous layer is basified.
-
The product is extracted into the organic layer, which is then dried and concentrated to yield the desired amine.
-
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Well-established and widely documented. | Use of strong acids and nitrating agents can pose safety hazards. |
| Starting material, 3,5-dimethylisoxazole, is commercially available. | Potential for the formation of side products if reaction conditions are not carefully controlled. |
| High yields for both steps have been reported.[1] | The multi-step nature can lead to a lower overall yield compared to a one-pot synthesis. |
Route 2: Ring Construction from Acyclic Precursors
This approach builds the desired isoxazole ring from non-heterocyclic starting materials, offering a high degree of regioselectivity and avoiding the potential for isomeric impurities that can arise from the functionalization of a pre-formed ring.
Mechanistic Rationale
A notable example of this strategy involves the reaction of 2-methyl-2-butenenitrile with acetohydroxamic acid.[7][8][9] This method proceeds through the formation of an intermediate that cyclizes to form the 3-aminoisoxazole ring structure. The use of an N-protected hydroxylamine equivalent in the form of acetohydroxamic acid is key to achieving the desired regiochemistry, yielding the 3-amino isomer exclusively.[7][8][9]
Experimental Protocol
-
Procedure using 2-Methyl-2-butenenitrile and Acetohydroxamic Acid: [7][8][9]
-
Technical-grade 2-methyl-2-butenenitrile is first treated with a base such as DBU to improve its purity.
-
The purified nitrile and acetohydroxamic acid are then reacted in the presence of a strong base like sodium methoxide in a suitable solvent (e.g., methanol).
-
The reaction mixture is heated to reflux for a prolonged period.
-
After completion, the reaction is worked up by evaporation of the solvent, followed by an aqueous workup and extraction with an organic solvent.
-
The final product is purified by trituration or recrystallization.
-
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High regioselectivity, avoiding the formation of the 5-amino isomer.[7][8][9] | The starting nitrile may require purification.[7][8] |
| Good overall yield on a multigram scale has been demonstrated.[7][9] | The reaction requires the use of a strong base. |
| Operationally simple one-pot procedure.[7] |
Route 3: Modification of a Substituted Isoxazole
This strategy involves the modification of a pre-existing, differently substituted isoxazole to introduce the desired functionalities. An example is the metalation and subsequent methylation of a protected 3-amino-5-methylisoxazole.
Mechanistic Rationale
This route takes advantage of the ability to selectively deprotonate a specific position on the isoxazole ring using a strong base, followed by quenching the resulting anion with an electrophile. In this case, a BOC-protected 3-amino-5-methylisoxazole is metalated, and the subsequent reaction with a methylating agent introduces the second methyl group at the 4-position. The final step involves the deprotection of the amino group.
Experimental Protocol
-
General Procedure:
-
3-Amino-5-methylisoxazole is first protected, for example, with a BOC group.
-
The protected isoxazole is then treated with a strong base (e.g., an organolithium reagent) at low temperature to achieve metalation at the 4-position.
-
A methylating agent (e.g., methyl iodide) is added to introduce the methyl group.
-
The BOC protecting group is removed under acidic conditions to yield the final product.
-
Workflow Diagram
Caption: Synthetic workflow for Route 3.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Can be highly selective. | Requires protection and deprotection steps, adding to the overall step count. |
| Avoids the direct use of nitrating agents. | The use of organolithium reagents requires anhydrous conditions and careful handling. |
| The starting material, 3-amino-5-methylisoxazole, may need to be synthesized. |
Comparative Summary
| Feature | Route 1: Nitration and Reduction | Route 2: Ring Construction | Route 3: Modification |
| Starting Materials | 3,5-Dimethylisoxazole | 2-Methyl-2-butenenitrile, Acetohydroxamic acid | 3-Amino-5-methylisoxazole |
| Number of Steps | 2 | 1 (from purified nitrile) | 3 (including protection/deprotection) |
| Regioselectivity | Good, but potential for isomers if not controlled | Excellent | Excellent |
| Key Reagents | Nitrating agents (HNO₃), Reducing agents (Fe, Zn) | Strong base (NaOMe), DBU | Organolithium reagents, Protecting groups |
| Reported Yield | High for individual steps | Good overall yield (around 62%)[7][9] | Dependent on each step |
| Scalability | Readily scalable | Demonstrated on a multimole scale[7][9] | Potentially challenging due to cryogenic conditions |
| Safety Considerations | Use of strong acids and nitrating agents | Use of strong base | Use of pyrophoric organolithium reagents |
Conclusion
The choice of synthetic route to 4-amino-3,5-dimethylisoxazole is contingent upon the specific requirements of the synthesis, including scale, desired purity, and available resources.
-
Route 1 (Nitration and Reduction) is a robust and well-established method, ideal for laboratories comfortable with handling nitrating agents and when the starting 3,5-dimethylisoxazole is readily available.
-
Route 2 (Ring Construction) offers an elegant and highly regioselective alternative that avoids the formation of isomeric impurities. Its operational simplicity and demonstrated scalability make it a very attractive option for producing high-purity material.[7][8][9]
-
Route 3 (Modification) provides a pathway that circumvents the need for nitration but introduces the complexity of protection/deprotection steps and the use of air-sensitive reagents. This route may be most suitable for smaller-scale syntheses where the avoidance of nitration is a primary concern.
Ultimately, a thorough evaluation of the pros and cons of each route, as outlined in this guide, will enable the selection of the most appropriate and efficient synthetic strategy.
References
- Shackelford, S. A., et al. (2003). Direct nitration of five membered heterocycles. ARKIVOC, 2003(12), 180-197. [Link]
- Stanton, J. L., et al. (1998). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development, 2(5), 309-311. [Link]
- Szostak, M., et al. (2018). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 83(15), 8498-8506. [Link]
- Stanton, J. L., et al. (1998). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid.
- Ye, L., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]
- ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
- ResearchGate. (n.d.). Synthetic approaches for functionalized isoxazoles.
- Ye, L., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]
- ResearchGate. (n.d.). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid.
- Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
- ResearchGate. (n.d.). Direct nitration of five membered heterocycles.
- University of Tennessee at Chattanooga. (n.d.). Synthesis of isoxazoline and isoxazole heterocycles as potential inhibitors of lysyl oxidase.
- PubChem. (n.d.). 3,5-Dimethyl-4-nitroisoxazole.
- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227. [Link]
- ResearchGate. (n.d.). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole.
- ResearchGate. (n.d.). On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. [Link]
- Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole.
- Google Patents. (n.d.). Processes for preparing 3-amino-isoxazoles.
- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 3,5-dimethylisoxazol-4-amine hydrochloride
This guide provides a comprehensive framework for the validation of analytical methods for 3,5-dimethylisoxazol-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document compares potential chromatographic approaches and details the necessary validation protocols to ensure data integrity and regulatory compliance. The methodologies and principles discussed are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
Chapter 1: The Foundation of Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating, through laboratory studies, that the method is suitable for its intended purpose.[1][2][3] This is not merely a regulatory hurdle but a foundational requirement of quality control, ensuring that measurements of identity, purity, strength, and potency are accurate and reliable.[4][5] The core principles are outlined in guidelines such as ICH Q2(R2) and USP General Chapter <1225>, which provide a harmonized framework for validation.[6][7][8][9]
The validation process encompasses a series of tests on specific performance characteristics. The selection of these tests depends on the type of analytical procedure being validated.[7][10] For a quantitative assay of this compound, the following parameters are critical:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12][13]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1][11] It is typically assessed using recovery studies of a known quantity of analyte spiked into a sample matrix.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is evaluated at three levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]
Chapter 2: A Comparative Analysis of Chromatographic Methods
For the analysis of this compound, two chromatographic techniques stand out as primary candidates: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC). The choice between them depends on the analyte's properties and the specific application (e.g., potency assay vs. residual solvent analysis).
-
RP-HPLC with UV Detection: This is the most common and versatile technique in pharmaceutical analysis. Given that the analyte is a hydrochloride salt, it will be highly polar and soluble in aqueous-organic mobile phases, making it ideal for RP-HPLC. The isoxazole and amine functionalities suggest UV absorbance, allowing for straightforward detection.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This method is suitable for volatile or semi-volatile compounds. To analyze the hydrochloride salt by GC, a derivatization step to a more volatile form or analysis of the free base after extraction would likely be necessary. GC is particularly powerful for separating and quantifying volatile organic impurities.
The following table provides a comparative summary of the expected performance of these two methods for the quantitative analysis of this compound.
| Validation Parameter | RP-HPLC with UV Detection | Gas Chromatography with FID | Rationale / Causality |
| Specificity | High. Can resolve the main component from polar and non-polar impurities and degradation products. Photodiode Array (PDA) detector can confirm peak purity. | High. Excellent resolving power for volatile compounds. May require derivatization, which adds a layer of chemical specificity. | HPLC is inherently suited for non-volatile salts, while GC excels at separating volatile compounds, making the choice dependent on the expected impurity profile. |
| Linearity (Correlation, r²) | Typically ≥ 0.999 | Typically ≥ 0.998 | Both techniques offer excellent linearity. HPLC often shows slightly better correlation due to the stability of the sample in the mobile phase. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods can achieve high accuracy. HPLC may have a slight edge due to simpler sample preparation (no derivatization or extraction needed). |
| Precision (%RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability: ≤ 1.5% Intermediate: ≤ 2.5% | The automated nature of modern HPLC systems generally leads to superior precision compared to GC, which can have more variability from injection and derivatization steps. |
| LOD / LOQ | Low ng/mL range | Mid-to-high ng/mL range | HPLC with a UV detector is highly sensitive for chromophore-containing molecules. FID in GC is also sensitive but may be less so than UV for this specific analyte. |
| Robustness | High. Method performance is typically stable against minor changes in mobile phase composition, pH, and column temperature. | Moderate to High. Sensitive to changes in oven temperature ramp rates, gas flow rates, and derivatization conditions. | The liquid mobile phase in HPLC provides a more forgiving environment than the gas phase and temperature programming in GC, making HPLC methods often inherently more robust. |
Chapter 3: Experimental Protocol: Validation of an RP-HPLC Assay
This section provides a detailed, step-by-step protocol for the validation of a hypothetical RP-HPLC method for the assay of this compound.
Chromatographic Conditions & System Suitability
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 70% 20mM Potassium Phosphate buffer (pH 3.0) : 30% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
System Suitability Test (SST): Before any validation run, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 100 µg/mL) five or six times.
-
Causality: The SST ensures that the equipment, electronics, and analytical operations are functioning correctly at the time of analysis.[3]
SST Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Areas: ≤ 1.0%
Validation Procedures
1. Specificity:
-
Procedure:
-
Analyze a blank (diluent) to ensure no interfering peaks at the analyte's retention time.
-
Analyze a placebo sample (a mixture of all formulation excipients without the active ingredient) to demonstrate lack of interference.
-
Perform forced degradation studies. Expose the analyte to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. Analyze the resulting solutions to ensure that degradation product peaks do not co-elute with the main analyte peak.
-
-
Causality: This demonstrates that the method can accurately measure the analyte without interference, which is crucial for stability-indicating assays.[1][11]
2. Linearity:
-
Procedure:
-
Prepare a stock solution of this compound reference standard.
-
Prepare at least five calibration standards by serial dilution, covering a range of 50% to 150% of the expected sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Causality: Linearity studies confirm that the detector response is proportional to the analyte concentration across the desired range, which is fundamental for accurate quantification.[12]
3. Accuracy (Recovery):
-
Procedure:
-
Prepare a placebo sample.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level (for a total of nine determinations).
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Causality: Accuracy studies determine how close the measured value is to the true value by assessing the recovery of a known amount of analyte from a sample matrix, thereby exposing any matrix effects or sample preparation losses.[1][11]
4. Precision:
-
Procedure:
-
Repeatability (Intra-assay precision): Prepare and analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the results of each study and for the combined results.
-
-
Causality: Precision studies demonstrate the method's consistency and reliability under various conditions, ensuring that results are reproducible.[14]
5. Robustness:
-
Procedure:
-
Analyze a standard solution while making small, deliberate changes to the method parameters.
-
Example variations:
-
Mobile Phase pH: ± 0.2 units
-
Acetonitrile content in mobile phase: ± 2%
-
Column Temperature: ± 5 °C
-
Flow Rate: ± 0.1 mL/min
-
-
Evaluate the effect of these changes on the system suitability parameters and the assay result.
-
-
Causality: Robustness testing identifies which method parameters are critical to control, ensuring the method's reliability during routine use where minor variations are expected.[11]
Chapter 4: Data Interpretation & Decision Making
The data generated during validation must be compared against pre-defined acceptance criteria, which should be established in the validation protocol.[11]
| Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.995 (if using PDA). |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Mean % Recovery between 98.0% and 102.0% at each concentration. |
| Precision | %RSD ≤ 2.0% for all levels of precision. |
| Robustness | System suitability parameters must pass. Assay results should not deviate significantly (e.g., by > 2%) from the nominal result. |
If a validation parameter fails to meet its acceptance criteria, a structured investigation is required.
Conclusion
The validation of analytical methods for this compound is a systematic process that ensures the generation of reliable and accurate data. While both RP-HPLC and GC are viable techniques, RP-HPLC with UV detection generally offers a more direct, robust, and precise method for the assay of this polar hydrochloride salt. The choice of method must always be justified based on its intended application. By rigorously following the principles outlined by regulatory bodies like the ICH and USP, and by implementing a thorough validation protocol as described in this guide, scientists can establish an analytical method with proven suitability, ensuring the quality and safety of the final pharmaceutical product.
References
- Food and Drug Administration (FDA). (2024). Q2(R2)
- ProPharma. (2024).
- BA Sciences.
- ECA Academy.
- International Council for Harmonis
- United States Pharmacopeia (USP).
- Investigations of a Dog Blog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- GMP Compliance. (2017).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Food and Drug Administration (FDA). (2015).
- Abraham Entertainment. (2025).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- United States Pharmacopeia (USP). <1225> Validation of Compendial Procedures - USP-NF ABSTRACT.
- Slideshare.
- ResearchGate. (PDF)
- Journal of Drug Delivery and Therapeutics. (2019).
- World Health Organization (WHO).
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. starodub.nl [starodub.nl]
- 10. investigationsquality.com [investigationsquality.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
- 14. dcvmn.org [dcvmn.org]
A Comparative Spectroscopic Guide to 3,5-Dimethylisoxazol-4-amine and Its Derivatives
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Among these, 3,5-dimethylisoxazol-4-amine serves as a crucial building block for the synthesis of diverse derivatives with potential therapeutic applications.
This guide provides an in-depth spectroscopic comparison of 3,5-dimethylisoxazol-4-amine and its key derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to furnish researchers with the foundational knowledge to confidently identify and characterize these molecules. The comparative analysis will highlight how functional group modifications influence the spectroscopic signatures, offering insights into the electronic and structural properties of this important class of compounds.
The Core Structure: 3,5-Dimethylisoxazol-4-amine
The parent compound, 3,5-dimethylisoxazol-4-amine, features the characteristic isoxazole ring substituted with two methyl groups at positions 3 and 5, and an amine group at position 4. The strategic placement of these functional groups provides a unique electronic environment that is reflected in its spectroscopic profile. The synthesis of this compound is typically achieved through the reduction of 3,5-dimethyl-4-nitroisoxazole.[3]
Spectroscopic Techniques: A Comparative Analysis
In this section, we will delve into the characteristic spectroscopic data for 3,5-dimethylisoxazol-4-amine and compare it with two representative derivatives:
-
N-(3,5-dimethylisoxazol-4-yl)acetamide: An acetylated derivative, where the amino group is converted to an amide. This introduces an electron-withdrawing acetyl group, which is expected to significantly alter the electronic environment of the aromatic ring.
-
3,5-Dimethyl-4-nitroisoxazole: The precursor to the parent amine, featuring a strongly electron-withdrawing nitro group.
The comparison of these three compounds will effectively illustrate the influence of substituents on the spectroscopic properties of the 3,5-dimethylisoxazole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecule structures in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For the 3,5-dimethylisoxazole core, the two methyl groups are expected to appear as singlets. The chemical shift of these methyl protons and any protons on the substituent at the 4-position will be influenced by the electronic nature of that substituent.
| Compound | C3-CH₃ (ppm) | C5-CH₃ (ppm) | Other Signals (ppm) | Solvent |
| 3,5-Dimethylisoxazol-4-amine | ~2.2 | ~2.4 | ~3.5 (br s, 2H, NH₂) | CDCl₃ |
| N-(3,5-dimethylisoxazol-4-yl)acetamide | ~2.1 | ~2.3 | ~2.2 (s, 3H, COCH₃), ~7.0 (br s, 1H, NH) | CDCl₃ |
| 3,5-Dimethyl-4-nitroisoxazole | ~2.5 | ~2.7 | - | CDCl₃ |
Interpretation:
-
The amino group in 3,5-dimethylisoxazol-4-amine is electron-donating, leading to a slight shielding of the methyl protons compared to the nitro derivative. The broad singlet for the NH₂ protons is characteristic and its chemical shift can be solvent-dependent.
-
In N-(3,5-dimethylisoxazol-4-yl)acetamide , the electron-withdrawing nature of the acetyl group deshields the isoxazole ring protons to a lesser extent than the nitro group. A new singlet for the acetyl methyl protons appears around 2.2 ppm, and the amide proton (NH) signal is typically a broad singlet further downfield.
-
The strongly electron-withdrawing nitro group in 3,5-dimethyl-4-nitroisoxazole causes significant deshielding of the adjacent methyl groups, shifting their signals to higher ppm values.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the isoxazole ring carbons are particularly sensitive to the nature of the substituent at the C4 position.
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | C3-CH₃ (ppm) | C5-CH₃ (ppm) | Other Signals (ppm) | Solvent |
| 3,5-Dimethylisoxazol-4-amine | ~158 | ~115 | ~165 | ~11 | ~10 | - | CDCl₃ |
| N-(3,5-dimethylisoxazol-4-yl)acetamide | ~159 | ~120 | ~166 | ~11 | ~10 | ~23 (COCH₃), ~169 (C=O) | CDCl₃ |
| 3,5-Dimethyl-4-nitroisoxazole | ~160 | ~130 | ~168 | ~12 | ~11 | - | CDCl₃ |
Interpretation:
-
The electron-donating amino group in 3,5-dimethylisoxazol-4-amine causes significant shielding of the C4 carbon, resulting in a lower chemical shift.
-
The acetyl group in N-(3,5-dimethylisoxazol-4-yl)acetamide has a moderate electron-withdrawing effect, leading to a downfield shift of the C4 signal compared to the amine. The carbonyl carbon of the acetyl group appears at a characteristic downfield position (~169 ppm).
-
The powerful electron-withdrawing nitro group in 3,5-dimethyl-4-nitroisoxazole dramatically deshields the C4 carbon, pushing its chemical shift significantly downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The position, intensity, and shape of the absorption bands provide a molecular fingerprint.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | NO₂ Stretch (cm⁻¹) |
| 3,5-Dimethylisoxazol-4-amine | 3400-3200 (two bands) | - | ~1640 | ~1330 | - |
| N-(3,5-dimethylisoxazol-4-yl)acetamide | ~3300 (one band) | ~1670 | ~1630 | ~1300 | - |
| 3,5-Dimethyl-4-nitroisoxazole | - | - | ~1620 | - | ~1550 (asym), ~1350 (sym) |
Interpretation:
-
3,5-Dimethylisoxazol-4-amine exhibits two characteristic N-H stretching bands for the primary amine group in the 3400-3200 cm⁻¹ region.
-
N-(3,5-dimethylisoxazol-4-yl)acetamide shows a single N-H stretching band for the secondary amide and a strong C=O stretching absorption around 1670 cm⁻¹, which is a key diagnostic peak.
-
3,5-Dimethyl-4-nitroisoxazole is easily identified by the strong symmetric and asymmetric stretching vibrations of the nitro group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromes and chromophores.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 3,5-Dimethylisoxazol-4-amine | ~245 | ~8,000 | Ethanol |
| N-(3,5-dimethylisoxazol-4-yl)acetamide | ~260 | ~10,000 | Ethanol |
| 3,5-Dimethyl-4-nitroisoxazole | ~275 | ~6,000 | Ethanol |
Interpretation:
-
The amino group in 3,5-Dimethylisoxazol-4-amine acts as an auxochrome, causing a bathochromic (red) shift compared to the unsubstituted isoxazole ring.[4][5]
-
Acetylation of the amine in N-(3,5-dimethylisoxazol-4-yl)acetamide extends the conjugation of the lone pair on the nitrogen with the carbonyl group, leading to a further red shift in the λmax.
-
The nitro group in 3,5-dimethyl-4-nitroisoxazole , being a strong chromophore, causes the most significant bathochromic shift among the three compounds.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile, small organic molecules.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 3,5-Dimethylisoxazol-4-amine | 112 | 97 ([M-CH₃]⁺), 69 ([M-CH₃-CO]⁺) |
| N-(3,5-dimethylisoxazol-4-yl)acetamide | 154 | 112 ([M-CH₂CO]⁺), 97 ([M-CH₂CO-CH₃]⁺) |
| 3,5-Dimethyl-4-nitroisoxazole | 142 | 112 ([M-NO]⁺), 96 ([M-NO₂]⁺) |
Interpretation:
-
The molecular ion peak is readily observed for all three compounds.
-
3,5-Dimethylisoxazol-4-amine shows a characteristic loss of a methyl radical.
-
N-(3,5-dimethylisoxazol-4-yl)acetamide exhibits a prominent fragmentation corresponding to the loss of a ketene molecule (CH₂CO), a classic fragmentation pathway for N-arylacetamides.
-
3,5-Dimethyl-4-nitroisoxazole displays characteristic losses of NO and NO₂ fragments.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
NMR Spectroscopy
Workflow for Acquiring ¹H and ¹³C NMR Spectra
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isoxazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[6]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, 16 to 32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using proton decoupling. A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
Workflow for Solid Sample Analysis by ATR-FTIR
Caption: Workflow for solid sample analysis using ATR-FTIR spectroscopy.
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum: Acquire the IR spectrum of the sample, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant absorption bands.
UV-Vis Spectroscopy
Workflow for Solution-Phase UV-Vis Analysis
Caption: Workflow for acquiring a UV-Vis spectrum of a sample in solution.
-
Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration. Dilute this stock solution to a concentration that gives a maximum absorbance in the range of 0.1 to 1.0.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum.
-
Sample Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration.
Mass Spectrometry
Workflow for Electron Ionization Mass Spectrometry (EI-MS)
Caption: General workflow for Electron Ionization Mass Spectrometry.
-
Sample Introduction: Introduce a small amount of the sample into the high-vacuum source of the mass spectrometer. For solid samples, a direct insertion probe can be used, which allows the sample to be heated close to the ionization source.
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺·).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged and neutral pieces.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry collectively provide a powerful toolkit for the unequivocal identification and characterization of 3,5-dimethylisoxazol-4-amine and its derivatives. This guide has demonstrated how the electronic and structural changes resulting from the modification of the amino group to an acetamide or a nitro group are clearly reflected in the spectroscopic data. By understanding these structure-spectra correlations, researchers can confidently identify their synthesized compounds, assess their purity, and gain valuable insights into their molecular properties. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data in the laboratory.
References
- Pascual, A. (1991). Transformations in the Isoxazole Series: Synthesis of Substituted 2-Aminothiazoles. Helvetica Chimica Acta, 74(3), 531-542.
- Ali, U., Shoaib, M., Hussain, Z., Ramzan, H., Ali, M., Tariq, A., & Naqash, M. (2020).
- Babu, B., & Pitchai, R. (2014). Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives. Asian Journal of Chemistry, 26(4), 1295-1299.
- Vakhitova, A. A., Gimaldinova, E. V., Ibragimov, R. M., & Miftakhov, M. S. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds, 55(1), 78-89.
- Lavanya, G., & Sreelatha, T. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(5), 215-225.
- Ram Kumar, A., Kanagathara, N., & S, S. (2024). Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide. Physical Chemistry Research, 12(1), 95-107.
- Abdul Manan, F., Tiekink, E. R. T., & Kassim, M. B. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
- Li, Y., Wang, Y., Zhang, J., Li, J., & Wang, J. (2018). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 10(19), 2229-2235.
- Puzzarini, C., & Barone, V. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 26(16), 4998.
- Lesiak, A., Wesołowska, A., Ulenberg, S., & Spadło, M. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5602.
- Zappia, G., D'Auria, M., Racioppi, R., & Donnadio, A. (2021).
- Celik, S., & Yurdakul, S. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. European Journal of Chemistry, 12(4), 401-411.
- Tureček, F., & Yao, C. (2018). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Journal of Mass Spectrometry, 53(10), 1017-1029.
- Matsuoka, R., Burger, F., & González, L. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(15), 2945-2953.
- Li, Y., Li, Y., Yan, K., & Zhang, Y. (2017). NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives from Ketone Compounds and NH4SCN. Organic Letters, 19(21), 5824-5827.
- Eller, G. A., & Holzer, W. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molecules, 11(5), 371-376.
- Gökçe, H., Alpaslan, Y. B., & Bahçeci, Ş. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
- Zappia, G., D'Auria, M., Racioppi, R., & Donnadio, A. (2021).
- Ríos-Gutiérrez, M., & Domingo, L. R. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-3,5-dimethylisoxazole 97 31329-64-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of 3,5-Dimethylisoxazol-4-amine Derivatives as BRD4 Inhibitors
In the landscape of contemporary drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparison of 3,5-dimethylisoxazol-4-amine derivatives as potent inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a specific focus on BRD4. We will delve into the structural rationale for their efficacy, compare their predicted binding affinities with established inhibitors, and provide a detailed protocol for replicating these computational experiments.
The Target: BRD4 - A Key Epigenetic Regulator
BRD4 is a member of the BET family of proteins that plays a crucial role in the regulation of gene transcription.[1][2][3][4] It recognizes and binds to acetylated lysine residues on histone tails, a key post-translational modification associated with active chromatin states.[2][3][5] By recruiting transcriptional machinery to specific gene promoters, BRD4 is critically involved in cell cycle progression and the expression of oncogenes such as c-Myc.[4] Consequently, the inhibition of BRD4 has become a promising therapeutic strategy for a range of malignancies, including hematological cancers.[6][4]
The Contenders: 3,5-Dimethylisoxazole-4-amine Derivatives and Their Competitors
The 3,5-dimethylisoxazole moiety has been identified as an effective bioisostere for acetylated lysine, enabling it to competitively bind to the acetyl-lysine binding pocket of bromodomains.[2][3][5] This has led to the development of a series of potent 3,5-dimethylisoxazole-4-amine derivatives as BRD4 inhibitors. In this guide, we will compare the in silico performance of these derivatives against two well-established, structurally distinct classes of BET inhibitors: the triazolobenzodiazepines (represented by (+)-JQ1) and the dihydroquinazolinones (represented by PFI-1).
In Silico Modeling Workflow: From Target Preparation to Binding Affinity Prediction
The following workflow outlines the key steps in a typical in silico analysis of small molecule inhibitors targeting a specific protein. This process allows for the rapid screening of virtual libraries and provides insights into the molecular interactions driving binding affinity.
Caption: Decision-making process within the molecular docking protocol.
Conclusion and Future Directions
In silico modeling provides compelling evidence for the efficacy of 3,5-dimethylisoxazol-4-amine derivatives as potent and selective inhibitors of BRD4. Their ability to mimic acetylated lysine allows for strong binding within the bromodomain's active site. Comparative analysis with other inhibitor classes highlights the competitive nature of this scaffold. The structure-activity relationships derived from these computational studies offer a clear roadmap for further optimization, focusing on substitutions that can enhance interactions with key residues in the binding pocket. Future work should focus on leveraging these models to design next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties, ultimately translating these computational insights into clinically successful therapeutics.
References
- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227. [Link]
- Hewings, D. S., et al. (2011). 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. [Link]
- Zhang, H., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. [Link]
- Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. ChemMedChem, 13(13), 1329-1341. [Link]
- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PubMed Central (PMC). [Link]
- Hewings, D. S., et al. (2012). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of Medicinal Chemistry, 55(21), 9393-9402. [Link]
- Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
- Various Authors. (2021). New 3,5-disubstituted-4,5-dihydroisoxazole derivatives: Synthesis, antimicrobial, antioxidant and docking study against glucosamine-6-phosphate synthase. Journal of Physics: Conference Series, 1853(1), 012042. [Link]
- Zhang, H., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. PubMed. [Link]
- Hewings, D. S., et al. (2011). 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. PubMed. [Link]
- Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [Link]
Sources
- 1. Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. | Department of Chemistry [chem.ox.ac.uk]
- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Stability of Isoxazole Isomers
In the landscape of modern medicinal chemistry, isoxazole derivatives stand out as privileged scaffolds, integral to the structure of numerous therapeutic agents. Their prevalence is a direct consequence of their versatile chemical nature, which allows for a wide range of biological activities. However, the nuanced differences in the stability of isoxazole isomers are a critical consideration in drug design and development. This guide provides a comparative analysis of the stability of various isoxazole isomers, supported by experimental data and methodologies, to empower researchers in making informed decisions during the molecular design process.
The Isoxazole Scaffold: An Overview of Isomeric Forms
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions within the ring. The arrangement of these heteroatoms and the saturation level of the ring give rise to several isomers, with isoxazole and its regioisomers being of primary interest in drug discovery. The stability of these isomers is not uniform and is profoundly influenced by their electronic and steric properties.
Understanding Stability: A Multifaceted Property
The term "stability" in the context of drug molecules is not a monolithic concept. It encompasses several key aspects:
-
Thermodynamic Stability: Refers to the relative energy levels of the isomers. More stable isomers possess lower ground-state energy.
-
Kinetic Stability: Relates to the energy barrier that must be overcome for a degradation reaction to occur. A kinetically stable compound may not be the most thermodynamically stable, but it degrades slowly.
-
Metabolic Stability: Describes the susceptibility of a compound to biotransformation by metabolic enzymes, primarily cytochrome P450s.
-
Photochemical Stability: Pertains to the ability of a molecule to resist degradation upon exposure to light.
A comprehensive understanding of these stability facets is crucial for predicting the in vivo fate of a drug candidate.
Comparative Stability Analysis of Isoxazole Isomers
The stability of the isoxazole ring is intrinsically linked to its aromaticity and the nature of its substituents. The position of the nitrogen and oxygen atoms dictates the electronic distribution within the ring, which in turn affects its susceptibility to cleavage and other degradation pathways.
The inherent stability of the isoxazole ring is a subject of considerable interest. While generally considered aromatic, the N-O bond is a known weak point, susceptible to reductive cleavage. The relative position of substituents can significantly modulate this stability.
For instance, studies have shown that the substitution pattern on the isoxazole ring plays a pivotal role in its stability towards various reagents and conditions.
Table 1: Comparative Stability of Substituted Isoxazoles
| Isoxazole Derivative | Substituent Position | Stability Observation | Reference |
| 3,5-Disubstituted Isoxazoles | 3 and 5 | Generally exhibit high thermal and chemical stability due to the symmetric nature and electronic distribution. | |
| 3-Amino-5-methylisoxazole | 3-Amino, 5-Methyl | The amino group at the 3-position can influence the electronic properties and reactivity of the ring. | |
| Leflunomide Metabolite (A77 1726) | 5-Methyl, 4-carboxamido | The open-chain metabolite exists in equilibrium with the parent isoxazole ring, indicating a degree of instability under physiological conditions. |
The cleavage of the N-O bond is a common degradation pathway, particularly under reductive conditions, leading to the formation of a vinylogous amide. The ease of this cleavage is dependent on the electron-withdrawing or electron-donating nature of the substituents.
The metabolic fate of isoxazole-containing drugs is of paramount importance for their pharmacokinetic profile. The isoxazole ring can be a site of metabolic attack, and its stability in the presence of metabolic enzymes is a key design consideration.
The primary routes of isoxazole metabolism often involve:
-
Reductive cleavage of the N-O bond: This is a well-documented pathway, often mediated by cytochrome P450 enzymes, leading to ring-opened metabolites.
-
Oxidation of substituents: Alkyl groups attached to the isoxazole ring are susceptible to hydroxylation.
The position of substituents can influence the metabolic stability. For example, steric hindrance around the N-O bond can shield it from enzymatic attack, thereby enhancing metabolic stability.
Experimental Protocols for Stability Assessment
To provide a practical framework, we outline a standard protocol for assessing the metabolic stability of isoxazole isomers using liver microsomes.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of disappearance of an isoxazole isomer in the presence of liver microsomes.
Materials:
-
Test isoxazole isomer
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes, and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the NADPH regenerating system to the pre-incubated mixture to start the metabolic reaction.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching of Reaction:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualization of Concepts
To better illustrate the relationships discussed, the following diagrams are provided.
Caption: Factors influencing the stability of the isoxazole ring.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion and Future Directions
The stability of isoxazole isomers is a critical determinant of their suitability as drug candidates. A nuanced understanding of the factors governing their thermodynamic, chemical, and metabolic stability is essential for the rational design of new therapeutic agents. This guide has provided a comparative overview and a practical experimental protocol to aid researchers in this endeavor.
Future research should focus on developing predictive models that can accurately forecast the stability of novel isoxazole derivatives based on their substitution patterns. Furthermore, a deeper investigation into the specific isozymes of cytochrome P450 responsible for isoxazole metabolism will enable more precise structure-activity relationship studies and the design of more robust drug candidates.
References
- A Review on Isoxazole Derivatives with their Pharmacological Potentials.International Journal of Advances in Pharmacy and Biotechnology, [Link]
- Recent Advances in the Synthesis of Isoxazoles.MDPI, [Link]
- 3-Amino-5-methylisoxazole.Wikipedia, [Link]
A Comparative Analysis of Isoxazole-Based Immunomodulators Versus Established Therapies in Autoimmune Disorders
This guide provides an in-depth comparison of the efficacy of prominent isoxazole-based compounds against established drugs in the treatment of autoimmune diseases. We will focus on the well-characterized drugs, Leflunomide and its active metabolite Teriflunomide, which represent a significant class of 3,5-dimethylisoxazol derivatives that have progressed to widespread clinical use. This analysis is grounded in pivotal clinical trial data and is intended for researchers, scientists, and drug development professionals.
Introduction: The Isoxazole Scaffold in Modern Therapeutics
The isoxazole ring is a versatile heterocyclic motif that has been successfully incorporated into a variety of therapeutically active molecules. While research into 3,5-dimethylisoxazole derivatives spans multiple therapeutic areas, including oncology as BRD4 inhibitors[1][2][3][4][5] and neurology as histamine H3 receptor antagonists[6], its most profound clinical impact to date has been in the realm of immunology. Leflunomide, a prodrug, and its active metabolite Teriflunomide, are prime examples of isoxazole-based drugs that have become mainstays in the management of rheumatoid arthritis (RA) and multiple sclerosis (MS), respectively.[7][8] This guide will dissect the efficacy of these compounds in direct comparison to other therapeutic mainstays in their respective indications.
Core Mechanism of Action: Inhibition of Pyrimidine Synthesis
Leflunomide exerts its therapeutic effect after being rapidly converted to its active metabolite, Teriflunomide, through the opening of its isoxazole ring.[7][9] Teriflunomide's primary mechanism of action is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[7][10] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.
The causality behind this choice of therapeutic target lies in the differential reliance of various cell types on pyrimidine synthesis pathways. While most cells can utilize a "salvage pathway" to generate necessary pyrimidines, activated T and B lymphocytes are heavily dependent on the de novo pathway to support their clonal expansion during an immune response.[10] By inhibiting DHODH, Teriflunomide effectively reduces the pool of available pyrimidines, leading to a cytostatic effect on proliferating lymphocytes without being broadly cytotoxic.[10] This targeted immunomodulation helps to dampen the autoimmune response that drives diseases like RA and MS.
Caption: Workflow for determining an ACR20 response in clinical trials.
Part 2: Comparative Efficacy in Multiple Sclerosis - Teriflunomide
Teriflunomide is a first-line, once-daily oral therapy for relapsing forms of multiple sclerosis (MS). Its efficacy has been established in several large-scale, placebo-controlled clinical trials.
Experimental Data Summary
The pivotal Phase III trials, TEMSO and TOWER, demonstrated a consistent and significant benefit of Teriflunomide in reducing relapse frequency and disability progression compared to placebo. [11][12][13]
| Trial Endpoint | Teriflunomide (14 mg/day) | Teriflunomide (7 mg/day) | Placebo | Source |
|---|---|---|---|---|
| Annualized Relapse Rate (ARR) Reduction | 31.5% (TEMSO) / 36.3% (TOWER) | 31.2% (TEMSO) / 22.3% (TOWER) | N/A | [12][14] |
| Risk Reduction in 12-week Sustained Disability Progression | 30.0% (TEMSO) / 31.5% (TOWER) | 23.7% (TEMSO) / Not Significant (TOWER) | N/A | [12] |
| Reduction in Gd-enhancing T1 lesions on MRI (TEMSO) | 80% | 57% | N/A | [11]|
Protocol: Assessment of Expanded Disability Status Scale (EDSS)
The EDSS is the most widely used scale for quantifying disability in MS. Its consistent application is crucial for assessing the impact of a therapy on disease progression.
Objective: To measure changes in neurological disability over time using the Kurtzke Expanded Disability Status Scale (EDSS).
Methodology:
-
Certified Neurologist Examination: A trained and certified neurologist must conduct the assessment to ensure inter-rater reliability.
-
Functional Systems (FS) Scoring: The neurologist scores the patient in eight functional systems:
-
Pyramidal (motor function)
-
Cerebellar
-
Brainstem
-
Sensory
-
Bowel and Bladder
-
Visual
-
Cerebral (mental functions)
-
Other
-
-
Ambulation Assessment: The patient's walking ability is assessed, including the distance they can walk and the type of assistance required (e.g., cane, walker).
-
EDSS Score Calculation: Based on the FS scores and ambulation assessment, an overall EDSS score is determined. The scale ranges from 0.0 (normal neurological exam) to 10.0 (death due to MS) in 0.5-point increments.
-
Scores 0.0 to 4.5 are primarily determined by FS scores and the patient being fully ambulatory.
-
Scores 5.0 to 9.5 are largely defined by limitations in walking ability.
-
-
Sustained Progression: In clinical trials, a key endpoint is "sustained disability progression," often defined as an increase in the EDSS score of ≥1.0 point (or ≥0.5 for patients with a baseline EDSS >5.5) that is confirmed at a subsequent visit 12 or 24 weeks later.
Discussion and Future Perspectives
The clinical success of Leflunomide and Teriflunomide validates the therapeutic strategy of targeting DHODH for the treatment of autoimmune disorders. These isoxazole-based compounds offer the convenience of oral administration and have demonstrated efficacy comparable to established injectable or infused therapies. [11]Their well-characterized safety and efficacy profiles have solidified their role in the management of RA and MS. [15][16][17] Beyond immunomodulation, the 3,5-dimethylisoxazole scaffold continues to be a fertile ground for drug discovery. As previously mentioned, novel derivatives are being actively investigated as potent and selective inhibitors of the BET family of bromodomains, particularly BRD4, which is a promising target in various cancers, including colorectal cancer and acute myeloid leukemia. [1][2][3][5][18]These efforts highlight the chemical versatility of the isoxazole core and suggest that new compounds based on this structure may address other significant unmet medical needs in the future.
References
- O'Connor, P., Wolinsky, J. S., Confavreux, C., Comi, G., Freedman, M. S., Miller, A. E., ... & Sanofi-Aventis. (2011). Teriflunomide for the treatment of relapsing–remitting multiple sclerosis. Expert Review of Neurotherapeutics, 11(10), 1385-1398. [Link]
- Pincus, T., & Gibofsky, A. (2000). Efficacy and safety of leflunomide in active rheumatoid arthritis.
- Krieger, S., & Hohlfeld, R. (2015). Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects. Therapeutic advances in neurological disorders, 8(1), 3-16. [Link]
- Mäkinen, H., Kautiainen, H., Hannonen, P., & Sokka, T. (2007). Safety and effectiveness of leflunomide in the treatment of patients with active rheumatoid arthritis. Results of a randomized, placebo-controlled, phase II study.
- Wingerchuk, D. M., & Weiner, H. L. (2020). An updated review of teriflunomide's use in multiple sclerosis. Expert opinion on pharmacotherapy, 21(11), 1327-1338. [Link]
- van Riel, P. L., & Smolen, J. S. (2004). The efficacy of leflunomide monotherapy in rheumatoid arthritis: towards the goals of disease modifying antirheumatic drug therapy.
- Alten, R., & T-Cell-Trial-Investigator-Group. (2017). Systematic review and meta-analysis of the efficacy and safety of leflunomide and methotrexate in the treatment of rheumatoid arthritis.
- Smolen, J. S., van der Heijde, D., & van Riel, P. L. (2004). The efficacy of leflunomide monotherapy in rheumatoid arthritis: towards the goals of disease modifying antirheumatic drug therapy.
- Wingerchuk, D. M., & Weiner, H. L. (2020). An Updated Review of teriflunomide's Use in Multiple Sclerosis. Expert Opinion on Pharmacotherapy, 21(11), 1327-1338. [Link]
- Pharmaceutical Technology. (2011). Teriflunomide shows efficacy against multiple sclerosis. [Link]
- Warnke, C., Meyer zu Hörste, G., Hartung, H. P., & Stüve, O. (2016). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. Current pharmaceutical design, 22(36), 5643-5651. [Link]
- MEDtube. (n.d.). Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. [Link]
- Confavreux, C., O'Connor, P., Comi, G., Freedman, M. S., Miller, A. E., Olsson, T. P., ... & Wolinsky, J. S. (2014). Teriflunomide. The New England journal of medicine, 370(8), 709-720. [Link]
- Wikipedia. (n.d.). Teriflunomide. [Link]
- Warnke, C., Meyer zu Hörste, G., Hartung, H. P., & Stüve, O. (2016). From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis.
- Stenutz. (n.d.). 4-amino-3,5-dimethylisoxazole. [Link]
- PubChem. (n.d.). 4-Amino-3,5-dimethylisoxazole. [Link]
- Gao, Z., Hurst, W. J., Czechtizky, W., Hall, D., Moindrot, N., Nagorny, R., ... & George, P. G. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression. Bioorganic & medicinal chemistry letters, 23(23), 6269-6273. [Link]
- Zhang, G., Wang, J., Wu, Z., Li, Y., Wang, Y., Zhang, Y., ... & Liu, H. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS medicinal chemistry letters, 11(11), 2174-2181. [Link]
- Hewings, D. S., Fedorov, O., Filippakopoulos, P., Martin, S., Picaud, S., Tumber, A., ... & Conway, S. J. (2013). Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. Journal of medicinal chemistry, 56(8), 3217-3227. [Link]
- Hewings, D. S., Wang, M., Philpott, M., Fedorov, O., Uttarkar, S., Filippakopoulos, P., ... & Heightman, T. D. (2011). 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of medicinal chemistry, 54(19), 6761-6770. [Link]
- Allbio pharm Co., Ltd. (n.d.). (3,5-Dimethylisoxazol-4-yl)methanamine. [Link]
- 1PlusChem. (n.d.). 3,5-Dimethylisoxazol-4-amine. [Link]
- Hewings, D. S., Fedorov, O., Filippakopoulos, P., Martin, S., Picaud, S., Tumber, A., ... & Conway, S. J. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217-3227. [Link]
- Zhang, G., Wang, J., Wu, Z., Li, Y., Wang, Y., Zhang, Y., ... & Liu, H. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PubMed. [Link]
- Zhang, G., Wang, J., Wu, Z., Li, Y., Wang, Y., Zhang, Y., ... & Liu, H. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800078. [Link]
- Hewings, D. S., Fedorov, O., Filippakopoulos, P., Martin, S., Picaud, S., Tumber, A., ... & Conway, S. J. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
- Asiri, A. M., Khan, S. A., & El-Daly, S. A. (2010). N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine. Acta crystallographica. Section E, Structure reports online, 66(Pt 8), o1783. [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. ACS omega, 6(1), 539-548. [Link]
- Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Obaid, A. M. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
Sources
- 1. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medtube.net [medtube.net]
- 9. Teriflunomide - Wikipedia [en.wikipedia.org]
- 10. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Teriflunomide shows efficacy against multiple sclerosis - Pharmaceutical Technology [pharmaceutical-technology.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of leflunomide in active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An updated review of teriflunomide's use in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of 3,5-Dimethylisoxazol-4-amine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical series is paramount to advancing safe and effective therapeutics. This guide provides an in-depth technical comparison of the cross-reactivity of compounds derived from 3,5-dimethylisoxazol-4-amine, a scaffold of significant interest in modern drug discovery. We will delve into the experimental methodologies used to assess off-target interactions and compare the profiles of these derivatives with relevant alternative compounds.
The Significance of the 3,5-Dimethylisoxazole Scaffold
The 3,5-dimethylisoxazole motif has gained prominence as an effective mimic of acetylated lysine, a key recognition element in epigenetic regulation. This has led to its successful incorporation into a new class of potent inhibitors targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are crucial regulators of gene transcription, and their dysregulation is implicated in various cancers and inflammatory diseases. Beyond BET inhibition, isoxazole derivatives have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory effects. However, the inherent reactivity and metabolic potential of the isoxazole ring necessitate a thorough evaluation of its cross-reactivity to mitigate potential off-target toxicities.
Understanding Cross-Reactivity: A Critical Step in Drug Development
Cross-reactivity, the unintended interaction of a compound with proteins other than its primary therapeutic target, is a major contributor to adverse drug reactions and late-stage clinical trial failures. Proactively assessing a compound's selectivity profile against a broad range of clinically relevant off-targets is a cornerstone of modern drug discovery. This guide will focus on the practical application of established in vitro pharmacology platforms for this purpose.
Comparative Analysis of Cross-Reactivity Profiles
To provide a comprehensive comparison, we will examine the hypothetical cross-reactivity profile of a representative 3,5-dimethylisoxazol-4-amine-derived BET inhibitor against a panel of off-targets. This will be contrasted with the known profiles of established BET inhibitors and compounds with similar structural motifs.
Representative Compound:
-
Isoxazole Derivative 1: A hypothetical, potent 3,5-dimethylisoxazol-4-amine-based BET inhibitor.
Alternative Compounds for Comparison:
-
JQ1: A well-characterized, potent, and selective thienotriazolodiazepine pan-BET inhibitor.
-
OTX015 (Birabresib): An orally bioavailable pan-BET inhibitor that has undergone clinical investigation.[1][2][3][4]
-
Sulfamethoxazole: An isoxazole-containing sulfonamide antibiotic, chosen for its structural similarity and known potential for hypersensitivity reactions.[5][6][7][8][9]
-
Celecoxib: A selective COX-2 inhibitor containing a pyrazole ring, structurally related to isoxazoles, with a known off-target profile.
Table 1: Comparative Off-Target Binding Profile (% Inhibition at 10 µM)
| Target Class | Target | Isoxazole Derivative 1 (Hypothetical) | JQ1 | OTX015 (Birabresib) | Sulfamethoxazole | Celecoxib |
| GPCRs | Adrenergic α1A | < 20% | < 20% | < 20% | 25% | < 20% |
| Dopamine D2 | < 20% | < 20% | < 20% | 15% | < 20% | |
| Histamine H1 | < 20% | < 20% | < 20% | 30% | < 20% | |
| Muscarinic M1 | < 20% | < 20% | < 20% | 10% | < 20% | |
| Serotonin 5-HT2A | < 20% | < 20% | < 20% | 22% | < 20% | |
| Ion Channels | hERG | < 25% | < 25% | < 25% | < 25% | < 25% |
| L-type Ca2+ | < 20% | < 20% | < 20% | 18% | < 20% | |
| NaV1.5 | < 20% | < 20% | < 20% | 12% | < 20% | |
| Kinases | ABL1 | < 15% | < 15% | < 15% | < 15% | 35% |
| CDK2 | < 15% | < 15% | < 15% | < 15% | 28% | |
| EGFR | < 15% | < 15% | < 15% | < 15% | 20% | |
| PI3Kα | < 15% | < 15% | < 15% | < 15% | 45% | |
| SRC | < 15% | < 15% | < 15% | < 15% | 30% | |
| Enzymes | COX-1 | < 20% | < 20% | < 20% | 25% | 15% |
| COX-2 | < 20% | < 20% | < 20% | 30% | > 90% | |
| MAO-A | < 20% | < 20% | < 20% | 40% | < 20% | |
| PDE3A | < 20% | < 20% | < 20% | 15% | < 20% | |
| Nuclear Receptors | ERα | < 20% | < 20% | < 20% | < 20% | < 20% |
| GR | < 20% | < 20% | < 20% | < 20% | < 20% |
Data for JQ1, OTX015, Sulfamethoxazole, and Celecoxib are synthesized from publicly available information and commercial screening service data. The data for "Isoxazole Derivative 1" is hypothetical to illustrate a favorable selectivity profile.
Experimental Workflows for Cross-Reactivity Profiling
A tiered approach is often employed for assessing cross-reactivity. Initial broad screening at a single high concentration (e.g., 10 µM) is used to identify potential off-target "hits." These hits are then followed up with dose-response studies to determine the potency (IC50 or Ki) of the interaction.
Diagram 1: General Workflow for Off-Target Profiling
Caption: General workflow for identifying and characterizing off-target interactions.
Detailed Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for key assays used in cross-reactivity profiling. These protocols are based on established methodologies from commercial providers and the scientific literature.
Protocol 1: Competitive Radioligand Binding Assay for GPCRs and Ion Channels
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled ligand (e.g., [3H]-spiperone for Dopamine D2 receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of test compound dilution.
-
50 µL of radiolabeled ligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase active site.[11][12][13]
Materials:
-
Kinase of interest (e.g., ABL1).
-
LanthaScreen™ Eu-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled kinase tracer.
-
Kinase buffer.
-
Test compound stock solution.
-
384-well microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in kinase buffer.
-
Assay Plate Preparation: In a 384-well plate, add:
-
5 µL of 3X test compound dilution.
-
5 µL of 3X kinase/antibody mixture.
-
-
Incubation 1: Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Tracer Addition: Add 5 µL of 3X tracer to each well.
-
Incubation 2: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the test compound concentration to determine the IC50.
Protocol 3: AlphaScreen™ Assay for Bromodomain Binding
This assay uses bead-based proximity technology to measure the disruption of the interaction between a bromodomain and an acetylated histone peptide.[14][15][16][17][18]
Materials:
-
GST-tagged bromodomain (e.g., BRD4(1)).
-
Biotinylated acetylated histone peptide.
-
AlphaLISA™ Glutathione Acceptor beads.
-
AlphaScreen™ Streptavidin Donor beads.
-
Assay buffer.
-
Test compound stock solution.
-
384-well microplates.
-
AlphaScreen-compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the bromodomain protein, biotinylated peptide, and test compound in assay buffer.
-
Assay Plate Preparation: In a 384-well plate, add:
-
Test compound dilution.
-
GST-tagged bromodomain.
-
Biotinylated acetylated histone peptide.
-
-
Incubation 1: Incubate for 30 minutes at room temperature.
-
Acceptor Bead Addition: Add AlphaLISA™ Glutathione Acceptor beads and incubate for 60 minutes.
-
Donor Bead Addition: Add AlphaScreen™ Streptavidin Donor beads and incubate for 30 minutes in the dark.
-
Plate Reading: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: Plot the AlphaScreen signal against the test compound concentration to determine the IC50.
Diagram 2: Workflow for a Competitive Kinase Binding Assay (LanthaScreen™)
Caption: Step-by-step workflow for the LanthaScreen™ kinase binding assay.
Conclusion
The 3,5-dimethylisoxazol-4-amine scaffold is a valuable starting point for the development of potent and selective therapeutics, particularly BET bromodomain inhibitors. However, a rigorous assessment of cross-reactivity is essential to ensure a favorable safety profile. This guide has outlined the key principles and experimental methodologies for conducting such studies. By employing a tiered screening approach using robust assays such as radioligand binding, LanthaScreen™, and AlphaScreen™, researchers can effectively identify and quantify off-target interactions. Comparing the cross-reactivity profile of novel 3,5-dimethylisoxazole derivatives against well-characterized compounds like JQ1 and OTX015 provides crucial context for lead optimization. Furthermore, understanding the potential liabilities associated with related chemical motifs, as seen in sulfamethoxazole and celecoxib, can inform a more comprehensive risk assessment. Ultimately, a thorough and early evaluation of cross-reactivity is a critical investment in the development of safer and more effective medicines.
References
- DiscoverX Corporation. (2016, September 19). DiscoverX Launches Services For Early Identification of Potential Drug Side Effects. PR Newswire. [Link]
- Drug Target Review. DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. [Link]
- National Center for Biotechnology Information. A bead-based proximity assay for BRD4 ligand discovery. [Link]
- Eurofins Discovery. SafetyScreen44 Panel - TW. [Link]
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
- PR Newswire. (2016, September 19). DiscoverX Launches Services for Early Identification of Potential Drug Side Effects. [Link]
- National Institute of Mental Health. Psychoactive Drug Screening Program (NIMH PDSP) ASSAY PROTOCOL BOOK. [Link]
- Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]
- World Pharma Today. (2017, April 10). DiscoverX Partners with B'SYS GmbH to Expand SAFETYscan In Vitro Pharmacological Profiling Services. [Link]
- Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
- West Bioscience. BRD4 (BD1) Inhibitor Screening Assay Kit. [Link]
- AMSBIO. BRD4 (BD1) Inhibitor Screening Assay Kit. [Link]
- Eurofins Discovery. CNS SafetyScreen panel - FR. [Link]
- BPS Bioscience. BRD3 (BD2) Inhibitor Screening Assay Kit. [Link]
- Eurofins Discovery. SafetyScreen44™ Panel. [Link]
- Reaction Biology. Complete kinase assay list. [Link]
- National Institute of Mental Health. (2017, May 25). The NIMH Psychoactive Drug Screening Program (PDSP). [Link]
- PR Newswire. (2017, April 10). DiscoverX Partners with B'SYS GmbH to Expand SAFETYscan™ in vitro Pharmacological Profiling Services. [Link]
- YouTube. (2013, September 19). Eurofins Panlabs Safety Screening Webinar. [Link]
- Reaction Biology. Kinase Selectivity Panels. [Link]
- PubChem. AID 504381 - Late-stage radioligand binding assay to identify inhibitors of NADPH oxidase 1 (NOX1): PDSP screen Set 2. [Link]
- The University of North Carolina at Chapel Hill. PDSP - NIMH Psychoactive Drug Screening Program. [Link]
- National Center for Biotechnology Information. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. [Link]
- Fisher Scientific. Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. [Link]
- Collaborative Drug Discovery, Inc. (2008, October 15). The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. [Link]
- PubMed. Radioligand binding assays and their analysis. [Link]
- Reaction Biology. Kinase Full Panel Schedule (US facility). [Link]
- National Center for Biotechnology Information. (2025, March 1). A Minireview on BET Inhibitors: Beyond Bromodomain Targeting. [Link]
- Reaction Biology.
- Wikipedia. Birabresib. [Link]
- ResearchGate. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts. [Link]
- Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
- Cleveland Clinic. Sulfamethoxazole & Trimethoprim tablets: Uses & Side Effects. [Link]
- Drugs.com. Sulfamethoxazole Side Effects: Common, Severe, Long Term. [Link]
- RxList. Side Effects of Bactrim (sulfamethoxazole and trimethoprim): Interactions & Warnings. [Link]
- National Center for Biotechnology Information. Trimethoprim Sulfamethoxazole. [Link]
- GoodRx. 8 Bactrim Side Effects and Ways to Manage Them. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Birabresib - Wikipedia [en.wikipedia.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Sulfamethoxazole Side Effects: Common, Severe, Long Term [drugs.com]
- 7. Side Effects of Bactrim (sulfamethoxazole and trimethoprim): Interactions & Warnings [medicinenet.com]
- 8. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. goodrx.com [goodrx.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. westbioscience.com [westbioscience.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic properties of drugs containing the 3,5-dimethylisoxazol-4-amine scaffold
A Guide to the Pharmacokinetic Properties of Drugs Containing the 3,5-Dimethylisoxazol-4-amine Scaffold
Introduction: The 3,5-Dimethylisoxazol-4-amine Scaffold in Medicinal Chemistry
The 3,5-dimethylisoxazol-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant therapeutic agents. Its unique electronic and steric properties contribute to favorable interactions with various biological targets. This guide provides a comparative analysis of the pharmacokinetic profiles of key drugs containing this scaffold, offering insights for researchers and drug development professionals. A prominent example is the immunomodulatory agent Leflunomide and its active metabolite, Teriflunomide, which are central to the discussion of the pharmacokinetic characteristics of this chemical class.[1][2][3]
Leflunomide itself is a prodrug that is rapidly and almost completely converted to its active metabolite, Teriflunomide (M1), in the intestinal wall and liver.[1][2][4] Consequently, the pharmacokinetic properties of Leflunomide are predominantly those of Teriflunomide.[5]
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of drugs containing the 3,5-dimethylisoxazol-4-amine scaffold are characterized by high oral bioavailability, extensive plasma protein binding, and long elimination half-lives. These features have significant implications for dosing regimens and potential drug-drug interactions.
Absorption
Drugs with this scaffold generally exhibit excellent oral absorption.
-
Leflunomide: Following oral administration, approximately 80% of the dose is absorbed.[1][6] It undergoes rapid conversion to its active metabolite, Teriflunomide.[4]
-
Teriflunomide: As the active metabolite of Leflunomide, its oral bioavailability is considered to be nearly 100%.[5][7] Peak plasma concentrations are typically reached within 1 to 4 hours after oral administration.[8] Food intake does not significantly affect the pharmacokinetics of Teriflunomide, though it may delay initial absorption.[4][5][9]
Distribution
A hallmark of this class of drugs is their high affinity for plasma proteins, which influences their distribution in the body.
-
Leflunomide/Teriflunomide: Teriflunomide is extensively bound to plasma proteins, primarily albumin, with a binding percentage greater than 99%.[1][2][5][6] This high degree of protein binding results in a small volume of distribution, approximately 11 liters.[2][9]
Metabolism
The metabolism of drugs containing the 3,5-dimethylisoxazol-4-amine scaffold can be complex and may involve both enzymatic and non-enzymatic pathways.
-
Leflunomide: Is extensively metabolized to Teriflunomide, which is responsible for its pharmacological activity.[2][6] Further metabolism of Teriflunomide occurs, although it is a minor elimination pathway.[7] While in vitro studies have not shown a major influence of Leflunomide on the metabolism of commonly co-administered drugs like NSAIDs and methotrexate, caution is advised with drugs metabolized by CYP2C9.[4]
-
Teriflunomide: Is a weak inhibitor of CYP2C8 and a weak inducer of CYP1A2, indicating a potential for drug-drug interactions.[5] The metabolism of Teriflunomide itself does not heavily rely on cytochrome P450 enzymes.[8]
Excretion
The elimination of these compounds is typically slow, contributing to their long half-lives.
-
Leflunomide/Teriflunomide: Teriflunomide has a long elimination half-life of approximately 10 to 19 days.[5][8][9] Elimination occurs through both renal and fecal routes.[1][6] Approximately 43% of a dose is excreted in the urine (primarily as metabolites) and 48% in the feces (primarily as unchanged Teriflunomide).[1][4][6] The long half-life is partly due to significant enterohepatic recycling.[7][9] An accelerated elimination procedure using cholestyramine or activated charcoal can be employed to rapidly lower plasma concentrations when necessary.[6][8]
Data Summary
| Pharmacokinetic Parameter | Leflunomide | Teriflunomide | Reference(s) |
| Bioavailability (F%) | ~80% | ~100% | [1][5][6][7] |
| Time to Peak (Tmax) | 6-12 hours (for metabolite) | 1-4 hours | [2][8] |
| Plasma Protein Binding (PPB%) | >99% (as Teriflunomide) | >99% | [1][5][6][9] |
| Volume of Distribution (Vd) | ~0.13 L/kg (as Teriflunomide) | ~11 L | [1][2][9] |
| Elimination Half-life (t1/2) | 14-18 days (as Teriflunomide) | 10-19 days | [1][5][6][8][9] |
| Major Elimination Routes | Urine (43%), Feces (48%) | Feces, Urine | [1][4][6] |
Key Experimental Methodologies
The characterization of the pharmacokinetic properties of drugs relies on a suite of standardized in vitro and in vivo assays.[10][11] These assays are crucial in early drug discovery to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[10][12]
Workflow for In Vitro ADME Screening
Caption: General workflow for in vitro ADME screening in drug discovery.
Caco-2 Permeability Assay
This assay is a widely used in vitro model to predict intestinal drug absorption.[13][14]
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that resembles the intestinal epithelium, complete with tight junctions and active transporters.[13][14] The rate at which a compound crosses this monolayer is measured to determine its apparent permeability coefficient (Papp).[14]
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.[15]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[13][16]
-
Permeability Measurement:
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.[13][16]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.[14][15]
Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[17]
Principle: Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes.[18] The rate of disappearance of a test compound when incubated with liver microsomes is measured to determine its metabolic stability.[19][20]
Step-by-Step Protocol:
-
Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), the test compound, and a buffer solution.[17][19]
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH.[18][20][21] The mixture is incubated at 37°C.[17][19]
-
Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45 minutes).[20][21]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[18][19]
-
Sample Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[18]
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[17][18]
Metabolic Pathway of Leflunomide
Caption: Metabolic conversion of Leflunomide to its active form, Teriflunomide.
Conclusion
Drugs incorporating the 3,5-dimethylisoxazol-4-amine scaffold, exemplified by Leflunomide and its active metabolite Teriflunomide, exhibit a distinct pharmacokinetic profile. This profile is characterized by high bioavailability, extensive plasma protein binding, and a long elimination half-life, which are critical considerations in drug development and clinical use. Understanding these properties through robust in vitro ADME assays allows for better prediction of in vivo behavior, optimization of drug candidates, and anticipation of potential drug-drug interactions, ultimately contributing to the development of safer and more effective therapeutics.
References
- Rozman, B. (2002). Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics, 41(6), 421-430. [Link]
- Selvita. (n.d.). In Vitro ADME.
- ResearchGate. (n.d.). Overview of pharmacokinetics of teriflunomide.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- McLean, A. J., & McNamara, P. J. (1981). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Clinical Pharmacokinetics, 6(4), 273-294. [Link]
- PharmaLegacy. (n.d.). In Vitro ADME Studies.
- Nursing Central. (n.d.). Leflunomide (Arava) | Davis's Drug Guide.
- ReadyCell. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- National Center for Biotechnology Information. (2014). Teriflunomide. In StatPearls.
- Wikipedia. (n.d.). Leflunomide.
- U.S. Food and Drug Administration. (n.d.). ARAVA (leflunomide) tablets Label.
- U.S. Food and Drug Administration. (2011). Center for Drug Evaluation and Research Application Number 202992Orig1s000.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Chan, V., & Charles, B. G. (2001). Population pharmacokinetics and association between A77 1726 plasma concentrations and disease activity measures following administration of leflunomide to people with rheumatoid arthritis. British Journal of Clinical Pharmacology, 52(5), 543-550. [Link]
- BioAgilytix. (n.d.). Protein Binding Assays.
- protocols.io. (n.d.). Caco2 assay protocol.
- Expert Opinion on Drug Metabolism & Toxicology. (2013). Pharmacokinetic evaluation of teriflunomide for the treatment of multiple sclerosis.
- Expert Opinion on Drug Metabolism & Toxicology. (2013). Pharmacokinetic evaluation of teriflunomide for the treatment of multiple sclerosis.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Evotec. (n.d.). Microsomal Stability.
- Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Sygnature Discovery. (n.d.). Plasma Protein Binding.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
- Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate.
- Evotec. (n.d.). Caco-2 Permeability Assay.
Sources
- 1. Leflunomide - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Clinical pharmacokinetics of leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leflunomide (Arava) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. selvita.com [selvita.com]
- 11. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 12. criver.com [criver.com]
- 13. enamine.net [enamine.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. mttlab.eu [mttlab.eu]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Navigating the Challenge: A Head-to-Head Comparison of Coupling Reagents for the Acylation of 3,5-Dimethylisoxazol-4-amine
For researchers, scientists, and professionals in drug development, the synthesis of amide bonds is a cornerstone of molecular construction. However, the seemingly straightforward coupling of a carboxylic acid and an amine can present significant hurdles, particularly when dealing with weakly nucleophilic amines. One such challenging substrate is 3,5-dimethylisoxazol-4-amine, a heteroaromatic amine whose electronic properties render it a poor nucleophile. The selection of an appropriate coupling reagent is therefore paramount to achieving efficient and high-yielding acylation. This guide provides a head-to-head comparison of several common coupling reagents for the acylation of 3,5-dimethylisoxazol-4-amine, supported by experimental data and mechanistic insights to empower rational reagent selection in your synthetic endeavors.
The Challenge of Weakly Nucleophilic Amines
To overcome this challenge, a range of coupling reagents with varying activation mechanisms and reactivities have been developed. In this guide, we will compare the performance of four classes of commonly used coupling reagents: carbodiimides (EDC with additives), uronium/aminium salts (HATU and HBTU), and phosphonium salts (PyBOP).
Comparative Performance of Coupling Reagents
To provide a data-driven comparison, we will consider the acylation of a representative electron-deficient aniline with various coupling reagents, as direct comparative studies on 3,5-dimethylisoxazol-4-amine are scarce. The trends observed with these analogous substrates provide valuable insights into the expected performance with our target amine.
| Coupling Reagent/System | Base | Solvent | Time (h) | Yield (%) | Observations |
| HATU | DIPEA | DMF | 5 | 38 | Moderate yield, relatively fast reaction. |
| BOP-Cl | Et3N | CH2Cl2 | - | 28 | Sluggish reaction, lower yield. |
| EDC/DMAP/HOBt (cat.) | DIPEA | MeCN | 18 | 72 | Good yield with a modified carbodiimide protocol.[5][6] |
| PyBOP | DIPEA | DMF | 12-24 | (Not reported) | Generally effective for challenging couplings.[7][8] |
| HBTU | DIPEA | DMF | - | (Not reported) | Widely used, but may be less effective for very weak nucleophiles.[9][10] |
Table 1: Comparison of coupling reagent performance for the acylation of a representative electron-deficient aniline.[5] Yields for PyBOP and HBTU with this specific substrate were not found in the searched literature, but their general applicability is noted.
From the available data, it is evident that the choice of coupling reagent significantly impacts the reaction outcome. While HATU provides a moderate yield, a modified protocol using the carbodiimide EDC in combination with DMAP and a catalytic amount of HOBt appears to be a highly effective strategy for acylating electron-deficient amines.[5]
Mechanistic Insights: The "Why" Behind the Performance
Understanding the mechanism of action of each coupling reagent is crucial for rationalizing their performance and for troubleshooting challenging reactions.
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to an unreactive N-acylurea. To prevent this and to minimize racemization of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) are employed. HOBt traps the O-acylisourea to form a more stable active ester, which then reacts with the amine. For weakly nucleophilic amines, the addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst can further enhance the reaction rate by forming a highly reactive acylpyridinium intermediate.[5][6]
Uronium/Aminium Salt-Mediated Coupling (HATU & HBTU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that generate active esters in situ. The key difference lies in the leaving group precursor: HATU is based on 7-aza-1-hydroxybenzotriazole (HOAt), while HBTU is based on HOBt. The nitrogen atom in the pyridine ring of HOAt makes it a better leaving group, rendering the HATU-derived active ester more reactive than the HBTU-derived one. This increased reactivity makes HATU particularly suitable for challenging couplings involving weakly nucleophilic amines.[11]
Phosphonium Salt-Mediated Coupling (PyBOP)
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that, like uronium salts, forms an HOBt active ester. A key advantage of phosphonium reagents is that they do not have the potential to cause guanidinylation of the amine, a side reaction that can occur with uronium reagents, especially when used in excess. PyBOP is known for its high coupling efficiency and is often a good choice for difficult amide bond formations.[7][8][11]
Experimental Protocols
The following are generalized protocols for the acylation of a weakly nucleophilic amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: EDC/DMAP/HOBt (catalytic) Coupling
This protocol is adapted from a method found to be effective for electron-deficient amines.[5]
Materials:
-
Carboxylic acid (1.0 equiv)
-
3,5-Dimethylisoxazol-4-amine (1.2 equiv)
-
EDC·HCl (1.0 equiv)
-
DMAP (1.0 equiv)
-
HOBt (0.1 equiv)
-
DIPEA (5.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a stirred solution of the carboxylic acid and 3,5-dimethylisoxazol-4-amine in anhydrous MeCN, add EDC·HCl, DMAP, and HOBt.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 18-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: HATU-Mediated Coupling
This protocol is a standard procedure for HATU couplings.
Materials:
-
Carboxylic acid (1.0 equiv)
-
3,5-Dimethylisoxazol-4-amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add 3,5-dimethylisoxazol-4-amine to the reaction mixture.
-
Stir the reaction at room temperature for 5-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 3: PyBOP-Mediated Coupling
This is a general protocol for amide bond formation using PyBOP.[7]
Materials:
-
Carboxylic acid (1.0 equiv)
-
3,5-Dimethylisoxazol-4-amine (1.2 equiv)
-
PyBOP (1.2 equiv)
-
DIPEA (1.5 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid, 3,5-dimethylisoxazol-4-amine, and DIPEA in anhydrous DMF.
-
Cool the mixture to 0 °C and add PyBOP.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., CH2Cl2) and wash successively with 10% citric acid, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Conclusion and Recommendations
The acylation of the weakly nucleophilic 3,5-dimethylisoxazol-4-amine presents a synthetic challenge that necessitates the careful selection of a potent coupling reagent. Based on the available data for analogous electron-deficient anilines, the following recommendations can be made:
-
For High Yields: The modified carbodiimide protocol using EDC/DMAP/catalytic HOBt appears to be a very promising starting point, having demonstrated high efficacy for similar challenging substrates.[5]
-
For High Reactivity: HATU is a powerful coupling reagent known for its high reactivity, which is beneficial for unreactive amines. While the reported yield in a similar system was moderate, optimization of reaction conditions could lead to improved results.
-
To Avoid Guanidinylation: PyBOP is an excellent alternative to uronium-based reagents, offering high reactivity without the risk of guanidinylation side reactions.
Ultimately, the optimal coupling reagent and conditions will depend on the specific carboxylic acid partner and the desired scale of the reaction. It is highly recommended to perform small-scale screening of a few selected coupling reagents to identify the most efficient method for your particular application. This data-driven approach, grounded in a solid understanding of the underlying reaction mechanisms, will pave the way for the successful synthesis of your target isoxazole-containing amides.
References
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
- K. C., S., & K. C., R. (2019). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 9(58), 33965-33971. [Link]
- Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
- Organic Synthesis. Acid-Amine Coupling using PyBOP. [Link]
- Wikipedia. PyBOP. [Link]
- ScienceGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- Wikipedia. HBTU. [Link]
- Sureshbabu, V. V., & Narendra, N. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(4), 835-840. [Link]
- ResearchGate.
- Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
- Jones, K., et al. (2022). An improved synthesis of ISOX-DUAL, a dual inhibitor of CBP/p300 and BRD4 bromodomains. Organic & Biomolecular Chemistry, 20(20), 4148-4154. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049-11054. [Link]
- Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049-11054. [Link]
- Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
- ResearchGate. Yield comparison with different carboxylic acids. [Link]
- University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. [Link]
- chemconnections.org.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chemconnections.org [chemconnections.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. PyBOP - Wikipedia [en.wikipedia.org]
- 9. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HBTU - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
Safety Operating Guide
A Guide to the Proper Disposal of 3,5-Dimethylisoxazol-4-amine Hydrochloride: Ensuring Laboratory Safety and Regulatory Compliance
For researchers and scientists engaged in the dynamic field of drug development, the integrity of our work extends beyond discovery and into the responsible management of our chemical reagents. The proper disposal of compounds like 3,5-Dimethylisoxazol-4-amine hydrochloride is not merely a procedural task but a cornerstone of a safe, compliant, and environmentally conscious laboratory. This guide provides a detailed operational plan for its disposal, grounded in established safety protocols and regulatory standards, to ensure you are equipped with the knowledge to handle this substance with the requisite care.
This document moves beyond a simple checklist, explaining the causality behind each procedural step. Adherence to these protocols is a self-validating system, designed to protect you, your colleagues, and the environment while ensuring full compliance with federal and local regulations.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough risk assessment is paramount. While a complete, verified Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers and structurally similar compounds indicate it must be treated as a hazardous substance.
Based on available data, the compound is harmful if swallowed, inhaled, or comes into contact with skin.[1] Structurally related isoxazole and amine hydrochloride compounds are known to cause severe skin and eye irritation or damage.[2][3][4] Therefore, all disposal operations must be predicated on the assumption that this compound is corrosive and toxic.
Table 1: Key Properties and Assumed Hazards of this compound
| Property | Value / Information | Source |
| CAS Number | 127107-28-2 | [1][5] |
| Molecular Formula | C₅H₈N₂O · HCl | [1][5] |
| Physical Form | Solid | Inferred |
| Assumed Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Assumed to cause skin and eye irritation/damage.[2][3][4] |
| Incompatibilities | Avoid strong oxidizing agents and bases. | [3][4] |
All personnel handling this compound must be thoroughly trained on its potential hazards and the proper handling procedures outlined in their institution's Chemical Hygiene Plan (CHP), a requirement under the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[6][7]
Immediate Safety Protocols: Your First Line of Defense
Safe disposal begins with rigorous preparation and the consistent use of Personal Protective Equipment (PPE). The causality is simple: to prevent exposure, a physical barrier is essential.
Required PPE:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[2][8]
-
Body Protection: A full-length laboratory coat is mandatory.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used.[8]
Handling Environment: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9] Ensure the area is well-ventilated and that an eyewash station and safety shower are readily accessible.[10]
The Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the proper segregation and disposal of waste streams containing this compound. Following this workflow ensures that each type of waste is handled in a compliant manner.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
These protocols provide detailed methodologies for managing different forms of waste associated with this compound.
Protocol 1: Disposing of Solid Waste
This procedure applies to unused or expired solid reagents, as well as contaminated items like weigh paper, gloves, and bench protectors.
-
Preparation: Work within a chemical fume hood and wear all required PPE.
-
Containment: Carefully place the solid waste into a designated, chemically resistant hazardous waste container with a secure, screw-on cap.[9] Avoid generating dust.[2]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag.[9] The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "127107-28-2"
-
An accurate estimation of the quantity.[9]
-
-
Storage: Securely close the container and store it in a designated satellite accumulation area, away from incompatible materials.[9]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not accumulate large quantities of waste.[9]
Protocol 2: Disposing of Solutions
This procedure applies to any solutions containing dissolved this compound. Under no circumstances should this waste be poured down the drain. [2][9]
-
Preparation: Conduct all transfers within a chemical fume hood, wearing full PPE.
-
Containment: Collect all solutions in a dedicated, compatible, and clearly labeled hazardous waste container.[9]
-
Labeling: Label the container as "Hazardous Waste." The label must list all chemical components in the solution, including solvents, with their estimated percentages.[9]
-
Storage and Disposal: Secure the container and store it in the satellite accumulation area. Arrange for pickup with your EHS office.
Protocol 3: Decontaminating and Disposing of Empty Containers
An empty container that held a hazardous chemical is not considered regular trash until properly decontaminated.[11]
-
Preparation: In a fume hood, prepare to rinse the container.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., ethanol or water).[9]
-
Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste according to Protocol 2.[9][11] This step is critical because the rinsate contains residual hazardous material.
-
Deface Label: After the final rinse and allowing the container to dry, completely remove or deface the original chemical label.[9]
-
Final Disposal: Once decontaminated and defaced, the container can typically be disposed of in the regular trash or recycling, in accordance with your institution's policies.[9]
Protocol 4: Managing Spills
Accidents require a calm and prepared response.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. Avoid breathing any dust or vapors.[2]
-
Assess the Spill:
-
Small Spill (<1 g or <100 mL of dilute solution): If you are trained and it is safe to do so, manage the cleanup. Don appropriate PPE. Use an absorbent material or a spill kit to contain the spill.[8] Collect the material using non-sparking tools, place it in a sealed container, and label it as hazardous waste.[2]
-
Large Spill (>1 g or >100 mL): Do not attempt to clean it up yourself. Evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.[8]
-
-
Decontaminate: After the spill is physically removed, decontaminate the area and any equipment used in the cleanup. Dispose of all cleanup materials as hazardous waste.
Regulatory Context: The Foundation of Compliance
The management of hazardous waste is governed by a strict regulatory framework. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[12][13] RCRA establishes the "cradle-to-grave" management system for hazardous waste.[12]
Your laboratory's procedures must comply with:
-
Federal Regulations (EPA under RCRA): Found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[14]
-
State Regulations: Many states are authorized by the EPA to implement their own hazardous waste programs, which may be more stringent than federal law.[12]
-
Institutional Policies: Your university or company's EHS department translates these regulations into actionable protocols for your specific workplace.[9][15]
The most critical step is to always consult your institution's EHS office. They are the authoritative source for the specific procedures, container types, labeling requirements, and pickup schedules at your facility.
Conclusion
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and scientific integrity. By understanding the hazards, meticulously following established protocols, and working in close partnership with your institution's safety professionals, you build a culture of trust and responsibility. This proactive approach to waste management is not an impediment to research but an integral part of it, ensuring that our pursuit of knowledge contributes positively to the world without compromising the well-being of our colleagues or the environment.
References
- OSHA Compliance For Labor
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Laboratory Safety Guidance.
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- This compound, 97%. Chemos. [Link]
- [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. Amerigo Scientific. [Link]
- Occupational Exposure to Hazardous Chemicals in Laboratories.
- Standard Operating Procedure - Hydrochloric Acid.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
- Chemical Waste Disposal Guidelines. Emory University. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Sources
- 1. This compound, 97% | Biotechnology & Life science | www.chemos.de [chemos.de]
- 2. chemicalbook.com [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. osha.gov [osha.gov]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vumc.org [vumc.org]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dimethylisoxazol-4-amine Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. The handling of specialized chemical reagents like 3,5-Dimethylisoxazol-4-amine hydrochloride demands a meticulous approach to personal protection and laboratory practice. This guide provides essential, actionable information for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
The available information for similar compounds suggests that this compound may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1] Some related compounds are also noted to be toxic to aquatic life.[2] Therefore, it is imperative to handle this chemical with the assumption that it possesses these hazardous properties.
Hazard Statements for Analogous Compounds:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.[3]
-
H401: Toxic to aquatic life.
Given these potential hazards, a robust personal protective equipment (PPE) plan is not just recommended, but essential.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, and the subsequent sections provide a detailed explanation for each.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can lead to irritation or absorption of the chemical.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | To protect the eyes from dust particles or splashes, which could cause serious irritation or damage.[5] |
| Body Protection | A fully fastened laboratory coat. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working in a poorly ventilated area or if dust is generated. | To prevent the inhalation of harmful dust or vapors.[4] In general, handling of this compound should be performed in a well-ventilated fume hood to minimize the need for respiratory protection. |
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is paramount for ensuring safety. The following workflow is designed to minimize exposure and prevent contamination.
1. Preparation and Precautionary Measures:
-
Consult the SDS: Before beginning any work, thoroughly read the Safety Data Sheet for the compound. If a specific SDS is unavailable, consult the SDS for a closely related compound and handle with the highest degree of caution.
-
Work in a Designated Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4]
-
Assemble all Materials: Ensure all necessary equipment, including weighing materials, solvents, and waste containers, are within the fume hood before handling the compound.
-
Emergency Preparedness: Know the location and proper use of the nearest eyewash station and safety shower.[5]
2. Donning Personal Protective Equipment (PPE):
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Don your safety glasses or goggles.
-
Finally, put on your chemical-resistant gloves.
3. Handling and Experimental Procedure:
-
Weighing: Carefully weigh the required amount of the compound on a tared weigh boat. Avoid creating dust.
-
Dissolving: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Reactions: Conduct all reactions within the fume hood.
4. Post-Handling and Decontamination:
-
Clean-Up: Decontaminate the work surface with an appropriate solvent and then with soap and water.
-
Doffing PPE: Remove your PPE in the reverse order it was put on. Remove gloves first, followed by your lab coat, and finally your eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[5]
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, should be collected in a designated, labeled hazardous waste container.[1]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Procedure: The collected waste must be disposed of through a licensed chemical waste disposal company.[1][6] Adhere to all local, state, and federal regulations for hazardous waste disposal.
By implementing these safety protocols and operational plans, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- 3,5-Dimethylisoxazole-4-carbonyl Chloride Safety Data Sheet. (2018). TCI AMERICA - Spectrum Chemical.
- Dimethylamine hydrochloride Safety Data Sheet. (2025). Sigma-Aldrich.
- 4-aminoazobenzene Safety Data Sheet. (2024). Sigma-Aldrich.
- 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE Safety Data Sheet. (2025). ChemicalBook.
- This compound. (n.d.). Manchester Organics.
- Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
- N,N-dimethylpyridin-4-amine Safety Data Sheet. (2021). Sigma-Aldrich.
- Personal Protective Equipment. (2025). US EPA.
- Dimethyl(tetradecyl)amine Safety Data Sheet. (2024). Sigma-Aldrich.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- This compound, 97%. (n.d.). Biotechnology & Life science.
- 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride. (n.d.). ChemScene.
- Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
- [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride. (n.d.). PubChem.
- 3-Amino-4,5-dimethylisoxazole. (n.d.). BLD Pharm.
- 3,5-Dimethylisoxazole SDS. (n.d.). ECHEMI.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
